Istaroxime oxalate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H34N2O7 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1 |
InChI 键 |
GJLPXHFMMRXIHT-ROJIRLEOSA-N |
产品来源 |
United States |
Foundational & Exploratory
Istaroxime Oxalate's Mechanism of Action on SERCA2a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Istaroxime (B1662506) is a novel luso-inotropic agent that has demonstrated potential in the treatment of acute heart failure. Its unique dual mechanism of action involves the inhibition of the Na+/K+-ATPase and, critically, the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a). This guide provides an in-depth technical overview of the molecular mechanism by which istaroxime oxalate (B1200264) modulates SERCA2a activity. The primary mode of action is the disruption of the inhibitory interaction between SERCA2a and its endogenous regulator, phospholamban (PLB), leading to enhanced calcium reuptake into the sarcoplasmic reticulum, thereby improving both cardiac contraction and relaxation. This document collates quantitative data, details key experimental protocols, and provides visual representations of the underlying pathways to serve as a comprehensive resource for researchers in cardiovascular drug development.
Core Mechanism: Relief of Phospholamban Inhibition
The principal mechanism by which istaroxime stimulates SERCA2a is by relieving the inhibitory effect of phospholamban (PLB).[1][2] In its dephosphorylated state, PLB binds to SERCA2a, reducing its affinity for Ca2+ and slowing the rate of calcium transport.[3] Istaroxime has been shown to directly interact with the SERCA2a/PLB complex, causing the dissociation of PLB from SERCA2a.[1][4] This action is independent of the cAMP/PKA signaling pathway, which is the canonical route for PLB regulation via phosphorylation.[1][2] By removing the inhibitory brake of PLB, istaroxime effectively enhances SERCA2a activity, leading to more efficient sequestration of cytosolic Ca2+ into the sarcoplasmic reticulum during diastole.[1][4] This enhanced Ca2+ loading of the SR also results in a greater Ca2+ release during subsequent systole, contributing to its inotropic effect.
The stimulatory effect of istaroxime on SERCA2a is dependent on the presence of PLB. In experimental systems where SERCA2a is expressed without PLB, istaroxime has no significant effect on its activity.[1] This underscores the specificity of its mechanism, which targets the regulatory interaction rather than being a direct allosteric activator of the enzyme itself.
The proposed molecular model suggests that istaroxime binding to the SERCA2a/PLB complex favors the conformational transition of SERCA2a from the E2 (low Ca2+ affinity) to the E1 (high Ca2+ affinity) state, which accelerates the overall catalytic cycle of the pump.[1][2]
Quantitative Data on Istaroxime's Effects
The following tables summarize the key quantitative parameters of istaroxime's action on SERCA2a and its other primary target, the Na+/K+-ATPase.
Table 1: Effect of Istaroxime on SERCA2a Activity
| Preparation | Condition | Istaroxime Concentration | Effect on Vmax | Effect on Kd(Ca2+) | Reference |
| Dog Cardiac SR Vesicles | Healthy | 100 nM | +28% | No significant change | [1] |
| Dog Cardiac SR Vesicles | Failing | 1 nM | +34% | No significant change | [1] |
| Sf21 Cells co-expressing SERCA2a and PLB | - | 100 nM | Increased | No significant change | [1] |
| STZ Diabetic Rat Cardiac Homogenates | Diabetic | 500 nM | +25% (normalized to control) | No significant change | [5] |
| Guinea Pig Cardiac Preparations | Healthy | 100 nM | No significant change | ~20% reduction | [6] |
Table 2: Effect of Istaroxime on 45Ca2+ Uptake
| Preparation | Istaroxime Concentration | Effect on Vmax | Effect on Kd | Reference |
| Dog Cardiac SR Vesicles | 50 nM | +22% | No significant change | [1] |
Table 3: Effect of Istaroxime on SERCA2a/PLB Co-immunoprecipitation
| Istaroxime Concentration (at 0.1 µM free Ca2+) | Reduction in Co-immunoprecipitated SERCA2a | Reference |
| 1 nM | 22% | [7] |
| 10 nM | 40% | [7] |
| 100 nM | 43% | [7] |
Table 4: Istaroxime and Metabolite Activity on Na+/K+-ATPase
| Compound | Preparation | IC50 | Reference |
| Istaroxime | Dog Kidney | 0.14 ± 0.02 µM | [6] |
| Istaroxime | Rat Renal Preparations | 55 ± 19 µM | [6] |
| PST3093 (metabolite) | Dog Kidney | > 100 µM (inactive) | [6] |
Detailed Experimental Protocols
SERCA2a ATPase Activity Assay
This protocol is adapted from methodologies described in the literature.[1][5]
-
Preparation of Cardiac Microsomes: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue homogenates using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing KCl, HEPES, MgCl2, ATP, and a Ca2+/EGTA buffer system to control free Ca2+ concentrations.
-
Istaroxime Incubation: Pre-incubate the cardiac microsomes with varying concentrations of istaroxime oxalate or vehicle control for a specified time (e.g., 5 minutes) at 4°C.
-
Initiation of Reaction: Initiate the ATPase reaction by adding the microsomes to the reaction mixture and incubating at 37°C. The reaction is started by the addition of 32P-ATP.
-
Termination of Reaction: Stop the reaction after a defined period (e.g., 15-30 minutes) by adding an ice-cold solution of trichloroacetic acid or similar quenching agent.
-
Quantification of Phosphate (B84403) Release: Separate the liberated inorganic phosphate (32Pi) from the unhydrolyzed ATP, typically using a charcoal-based method.
-
Measurement: Quantify the amount of 32Pi using liquid scintillation counting.
-
Data Analysis: Determine SERCA2a-specific activity by subtracting the ATPase activity measured in the presence of a specific SERCA inhibitor like cyclopiazonic acid (CPA). Plot the Ca2+-dependent activation of ATPase activity and fit the data to a sigmoidal curve to determine Vmax and Kd(Ca2+).
45Ca2+ Uptake Assay
This protocol is based on methods used to assess the functional consequence of SERCA2a activation.[1]
-
Preparation of SR Vesicles: Prepare SR vesicles from cardiac tissue as described for the ATPase activity assay.
-
Uptake Buffer: Prepare an uptake buffer containing KCl, HEPES, MgCl2, ATP, and an ATP-regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase). Include a Ca2+ precipitating agent like potassium oxalate to maintain a low intra-vesicular Ca2+ concentration.
-
Istaroxime Incubation: Pre-incubate the SR vesicles with this compound or vehicle control.
-
Initiation of Uptake: Start the Ca2+ uptake by adding a solution containing a known concentration of Ca2+ and 45Ca2+ as a tracer to the vesicle suspension at 37°C.
-
Termination of Uptake: At various time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters to separate the vesicles from the external medium.
-
Washing: Immediately wash the filters with an ice-cold wash buffer to remove externally bound 45Ca2+.
-
Measurement: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of Ca2+ uptake and determine the Vmax and Kd by fitting the data to appropriate kinetic models.
Co-immunoprecipitation of SERCA2a and Phospholamban
This protocol is designed to demonstrate the physical dissociation of PLB from SERCA2a induced by istaroxime.[7]
-
Incubation of SR Vesicles: Incubate cardiac SR vesicles with varying concentrations of istaroxime and controlled free Ca2+ concentrations.
-
Solubilization: Solubilize the vesicle proteins using a buffer containing a non-denaturing detergent (e.g., Tween 20).
-
Immunoprecipitation: Add a monoclonal antibody specific for PLB to the solubilized protein mixture and incubate to allow antibody-antigen binding.
-
Capture of Immune Complexes: Add Protein G-Sepharose beads to the mixture to capture the antibody-PLB complexes.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a nitrocellulose membrane, and probe with a primary antibody specific for SERCA2a.
-
Detection: Use a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase) and a suitable substrate to visualize the SERCA2a band.
-
Quantification: Quantify the intensity of the SERCA2a band to determine the amount of SERCA2a that was co-immunoprecipitated with PLB. A decrease in the band intensity in the presence of istaroxime indicates a disruption of the SERCA2a-PLB interaction.
Signaling Pathways and Experimental Workflows
Istaroxime's Mechanism of Action on SERCA2a
Caption: Istaroxime binds to the SERCA2a-PLB complex, inducing the dissociation of PLB and activating SERCA2a-mediated Ca2+ transport into the SR.
SERCA2a Catalytic Cycle and the Influence of Istaroxime
References
- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Istaroxime Oxalate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime (B1662506) is a first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF). It exhibits a novel dual mechanism of action, acting as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This unique pharmacological profile results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of istaroxime oxalate (B1200264), including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Rationale
The discovery of istaroxime stemmed from the need for novel inotropic agents for acute heart failure with an improved safety profile compared to existing therapies like digoxin, which are often associated with an increased risk of arrhythmias. The therapeutic strategy behind istaroxime was to develop a molecule that could enhance cardiac contractility without causing an overload of intracellular calcium, which is a key factor in arrhythmogenesis. This was achieved by combining Na+/K+-ATPase inhibition with SERCA2a activation. Inhibition of the Na+/K+-ATPase leads to a modest increase in intracellular sodium, which in turn reduces the driving force for the sodium-calcium exchanger (NCX), leading to a transient increase in intracellular calcium and enhanced contractility. Concurrently, the activation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum, which not only improves diastolic relaxation but also mitigates the risk of calcium-induced arrhythmias.
Synthesis Pathway
The synthesis of istaroxime has been approached through various routes, with a notable method starting from the readily available steroid precursor, dehydroepiandrosterone (B1670201) (DHEA). One reported pathway involves a four-step process of epoxidation, ring-opening, substitution, and oximation, yielding an overall yield of 24.1%.[1]
A more detailed, albeit still high-level, synthetic scheme starting from prasterone (dehydroepiandrosterone) has also been described. The following diagram illustrates the key transformations in this synthetic pathway.
Caption: High-level synthesis pathway of this compound from DHEA.
Experimental Protocols
While detailed, step-by-step protocols for the synthesis of istaroxime are not extensively published in publicly available literature, the following represents a generalized procedure based on the described chemical transformations.
Step 1: Epoxidation of Dehydroepiandrosterone (DHEA)
-
Objective: To introduce an epoxide ring at the C5-C6 double bond of DHEA.
-
General Procedure: DHEA is dissolved in a suitable organic solvent (e.g., dichloromethane). A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess peroxy acid and acidic byproducts. The organic layer is dried and concentrated to yield the crude epoxide intermediate.
Step 2: Ring-Opening of the Epoxide
-
Objective: To open the epoxide ring to form a diol.
-
General Procedure: The epoxide intermediate is dissolved in a solvent mixture (e.g., acetone-water). An acid catalyst (e.g., perchloric acid) is added, and the mixture is stirred until the reaction is complete (monitored by TLC). The reaction is neutralized, and the product is extracted into an organic solvent. The organic layer is dried and concentrated to afford the diol intermediate.
Step 3: Substitution
-
Objective: To introduce the desired functional group at a specific position, likely involving modification of the C17 ketone. This step is less clearly defined in the available literature and may involve multiple transformations.
Step 4: Oximation
-
Objective: To form the oxime ether at the C3 position.
-
General Procedure: The ketone precursor is reacted with an O-alkylhydroxylamine derivative in the presence of a base (e.g., pyridine (B92270) or sodium acetate) in a suitable solvent (e.g., ethanol). The reaction mixture is heated to reflux and monitored by TLC. After completion, the solvent is removed, and the residue is purified by chromatography to yield the istaroxime free base.
Step 5: Formation of this compound
-
Objective: To convert the istaroxime free base into its more stable and water-soluble oxalate salt.
-
General Procedure: Based on a general method for oxalate salt formation, the istaroxime free base is dissolved in a suitable solvent (e.g., a mixture of n-propanol and methyl tert-butyl ether).[2] A solution of anhydrous oxalic acid in the same solvent system is then added dropwise. The this compound salt precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.[2]
Mechanism of Action
Istaroxime's unique therapeutic profile arises from its dual action on two key proteins involved in cardiac muscle contraction and relaxation.
Caption: Mechanism of action of Istaroxime in cardiomyocytes.
Inhibition of Na+/K+-ATPase
Istaroxime is a potent inhibitor of the Na+/K+-ATPase enzyme.
-
Experimental Protocol: Na+/K+-ATPase Activity Assay
-
Principle: The assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP. The inhibitory effect of istaroxime is determined by measuring the reduction in Pi release in the presence of the compound.
-
Procedure:
-
Purified Na+/K+-ATPase enzyme is pre-incubated with varying concentrations of istaroxime.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is stopped, and the amount of released Pi is measured using a colorimetric method (e.g., malachite green assay).
-
The concentration of istaroxime that causes 50% inhibition of the enzyme activity (IC50) is calculated.
-
-
Stimulation of SERCA2a
Istaroxime directly stimulates the activity of SERCA2a, an ATP-dependent calcium pump located in the membrane of the sarcoplasmic reticulum.
-
Experimental Protocol: SERCA2a Activity Assay
-
Principle: This assay measures the rate of ATP hydrolysis by SERCA2a in the presence of calcium. The stimulatory effect of istaroxime is determined by the increase in the rate of ATP hydrolysis.
-
Procedure:
-
Microsomal fractions containing SERCA2a are prepared from cardiac tissue.
-
The microsomes are incubated with varying concentrations of istaroxime in a reaction buffer containing calcium and radiolabeled [γ-³²P]ATP or through a coupled enzyme assay that measures ADP production.
-
The reaction is stopped, and the amount of hydrolyzed ATP is quantified by measuring the released ³²Pi or the change in absorbance.
-
The concentration of istaroxime that produces 50% of the maximal stimulation (EC50) can be determined. While a specific EC50 value for istaroxime on SERCA2a is not consistently reported in the literature, studies have demonstrated significant stimulation of SERCA2a activity at nanomolar concentrations.[3]
-
-
Quantitative Data
The following tables summarize the key quantitative data for istaroxime from in vitro and clinical studies.
Table 1: In Vitro Activity of Istaroxime
| Target | Parameter | Value | Species | Reference |
| Na+/K+-ATPase | IC50 | 0.11 µM | Not Specified | N/A |
| SERCA2a | Activity | Significant stimulation at 100 nM | Guinea Pig | [3] |
Table 2: Hemodynamic Effects of Istaroxime in a Phase 2 Clinical Trial in Patients with Acute Heart Failure
| Parameter | Dose | Change from Baseline | p-value | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | 0.5 µg/kg/min | -3.2 mmHg | <0.05 | [4] |
| 1.0 µg/kg/min | -3.3 mmHg | <0.05 | [4] | |
| 1.5 µg/kg/min | -4.7 mmHg | <0.05 | [4] | |
| Cardiac Index | 1.5 µg/kg/min | Significant Increase | 0.04 | [5] |
| Systolic Blood Pressure | 1.0 µg/kg/min | 6-8 mmHg increase | <0.001 | [4] |
| Heart Rate | Both Doses | Significant Decrease | N/A | [6] |
| E/e' ratio | 0.5 µg/kg/min | -4.55 | 0.029 | [4] |
| 1.0 µg/kg/min | -3.16 | 0.009 | [4] |
Conclusion
Istaroxime represents a promising new therapeutic agent for acute heart failure with a unique dual mechanism of action that addresses both systolic and diastolic dysfunction. Its ability to enhance cardiac contractility while improving relaxation and maintaining a favorable safety profile distinguishes it from currently available inotropes. The synthesis of istaroxime from dehydroepiandrosterone offers a viable route for its production. Further research and clinical trials are warranted to fully elucidate its therapeutic potential and establish its role in the management of acute heart failure. This technical guide provides a foundational resource for scientists and researchers involved in the ongoing development and investigation of istaroxime and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Process for the Preparation of Naloxegol Oxalate, an Opiod Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Istaroxime - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Scholars@Duke publication: Treatment with 24 hour istaroxime infusion in patients hospitalised for acute heart failure: a randomised, placebo-controlled trial. [scholars.duke.edu]
Preclinical Profile of Istaroxime Oxalate in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Istaroxime (B1662506) is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF).[1] It possesses a unique dual mechanism of action, acting as both a Na+/K+-ATPase inhibitor and a sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) activator.[2][3] This dual activity leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the myocardium.[1][4] Preclinical studies have demonstrated its potential to improve cardiac function in various animal models of heart failure, distinguishing it from existing inotropic agents by its ability to increase systolic blood pressure without significantly increasing heart rate or inducing arrhythmias. This document provides an in-depth technical overview of the preclinical data available for istaroxime oxalate (B1200264), focusing on its pharmacological effects, experimental validation, and underlying mechanisms of action.
Mechanism of Action
Istaroxime exerts its effects on cardiomyocytes through two primary targets:
-
Na+/K+-ATPase Inhibition: Similar to cardiac glycosides like digoxin, istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX) in its forward mode. The resulting increase in intracellular calcium concentration enhances myocardial contractility.
-
SERCA2a Stimulation: Uniquely, istaroxime also stimulates the activity of SERCA2a, a pump responsible for sequestering calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole. In heart failure, SERCA2a activity is often impaired, leading to diastolic dysfunction. By activating SERCA2a, istaroxime enhances the rate and amount of calcium reuptake into the SR, which not only improves myocardial relaxation but also increases the SR calcium load available for subsequent contractions, further contributing to its inotropic effect.
The combined action of Na+/K+-ATPase inhibition and SERCA2a stimulation provides a synergistic effect, improving both systolic and diastolic function.
Signaling Pathway of Istaroxime
Preclinical Efficacy Data
Istaroxime has been evaluated in several preclinical models of heart failure, demonstrating consistent improvements in cardiac function.
Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in a Guinea Pig Model of Aortic Banding-Induced Heart Failure
| Parameter | Change with Istaroxime (0.11 mg/kg/min IV) | Reference |
| Fractional Shortening | +18% | |
| Aortic Flow Rate | +19% | |
| Peak Myocardial Systolic Velocity | +36% | |
| Circumferential Fiber Shortening | +24% | |
| Peak Atrial Flow Velocity | +69% | |
| Isovolumic Relaxation Time | +19% | |
| Peak Myocardial Early Diastolic Velocity | +42% |
Table 2: Effects of Istaroxime on SERCA2a Activity
| Preparation | Istaroxime Concentration | Effect on SERCA2a Vmax | Reference |
| Healthy Dog Cardiac SR Vesicles | 100 nM | +28% | |
| Failing Dog Cardiac SR Vesicles | 1 nM | +34% | |
| Aortic Banded Guinea Pig LV Microsomes | 100 nM | Normalized depressed (-32%) activity & increased by +17% |
Table 3: Comparative Profile of Istaroxime and Digoxin
| Feature | Istaroxime | Digoxin | Reference |
| Inotropic Effect without Aftercontractions | Up to 60% increase in contractility | <20% increase in contractility | |
| Safety Ratio (Lethal Dose / ED80) | 20 | 3 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of istaroxime.
Animal Models of Heart Failure
-
Aortic Banding-Induced Heart Failure in Guinea Pigs: This model mimics pressure-overload heart failure.
-
Procedure: A constricting band is placed around the ascending aorta of guinea pigs to induce a gradual increase in afterload, leading to left ventricular hypertrophy and subsequent heart failure over a period of 3 months.
-
Drug Administration: Istaroxime is administered as an intravenous infusion.
-
Assessments: Echocardiography is used to measure various parameters of systolic and diastolic function before and after drug administration.
-
-
Diabetic Cardiomyopathy in Rats: This model is used to study heart failure associated with diabetes.
-
Procedure: Diabetes is induced in rats by a single injection of streptozotocin (B1681764) (STZ). These animals develop diastolic dysfunction over time.
-
Drug Administration: Istaroxime is administered via infusion.
-
Assessments: Cardiac function is evaluated to determine the effects of istaroxime on diastolic parameters.
-
-
Ischemia-Reperfusion Injury in Rats: This model is used to assess the arrhythmogenic potential of drugs.
-
Procedure: The hearts of STZ-induced diabetic rats are isolated and subjected to a period of ischemia followed by reperfusion to induce arrhythmias.
-
Drug Administration: Istaroxime is added to the perfusate of the isolated hearts.
-
Assessments: The incidence and duration of arrhythmias are monitored to evaluate the anti-arrhythmic or pro-arrhythmic effects of the compound.
-
In Vitro Assays
-
SERCA2a Activity Assay: This assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum vesicles.
-
Preparation: Sarcoplasmic reticulum microsomes are isolated from healthy and failing cardiac tissue (e.g., from dogs or explanted human hearts).
-
Procedure: The ATPase activity of SERCA2a is measured in the presence of varying concentrations of calcium and istaroxime. The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate.
-
Analysis: Kinetic parameters such as Vmax (maximum enzyme velocity) and Kd (calcium affinity) are calculated to determine the effect of istaroxime on SERCA2a function.
-
-
Na+/K+-ATPase Inhibition Assay: This assay quantifies the inhibitory effect of istaroxime on the Na+/K+-ATPase pump.
-
Preparation: Purified Na+/K+-ATPase enzyme or tissue homogenates are used.
-
Procedure: The ATPase activity is measured in the presence and absence of istaroxime. The inhibition is determined by the reduction in ATP hydrolysis.
-
-
Co-immunoprecipitation of SERCA2a and Phospholamban (PLB): This technique is used to assess the interaction between SERCA2a and its inhibitory protein, PLB.
-
Procedure: Cardiac tissue lysates are incubated with an antibody against either SERCA2a or PLB. The resulting immune complexes are precipitated and analyzed by Western blotting to detect the co-precipitated protein.
-
Analysis: A reduction in the amount of co-precipitated protein in the presence of istaroxime indicates that the drug disrupts the inhibitory interaction.
-
Experimental Workflow: In Vivo Hemodynamic Assessment
Safety and Toxicology
Preclinical studies have indicated a favorable safety profile for istaroxime, particularly concerning its arrhythmogenic potential.
-
Reduced Proarrhythmic Risk: Compared to digoxin, istaroxime has a significantly wider therapeutic window. It has been shown to be less proarrhythmic in guinea pig models. This is attributed to its SERCA2a-stimulating activity, which helps to maintain proper calcium handling within the cardiomyocyte and may prevent the calcium overload that can trigger arrhythmias.
-
Lack of Positive Chronotropic Effects: Unlike dobutamine, istaroxime does not increase heart rate, which is a desirable characteristic for an inotropic agent as tachycardia can increase myocardial oxygen demand.
-
Adverse Effects: The most commonly reported adverse effects in preclinical and clinical studies are related to gastrointestinal issues and pain at the injection site.
Pharmacokinetics and Pharmacodynamics
-
Pharmacokinetics: Istaroxime has a short half-life of approximately one hour, making it suitable for intravenous administration in an acute care setting. It is rapidly metabolized by the liver.
-
Pharmacodynamics: The hemodynamic effects of istaroxime appear and dissipate rapidly, consistent with its short half-life. This allows for tight control of its inotropic and lusitropic effects in a clinical setting.
Conclusion
The preclinical data for istaroxime oxalate strongly support its continued development as a novel therapy for acute heart failure. Its unique dual mechanism of action, which addresses both systolic and diastolic dysfunction, sets it apart from currently available inotropes. The consistent findings of improved cardiac function across various animal models, coupled with a favorable safety profile, particularly its low arrhythmogenic potential, highlight its promise as a valuable new tool in the management of acute heart failure. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human patients.
References
Unveiling Istaroxime Oxalate: A Dual-Action Inotrope for Acute Heart Failure
For Immediate Release
Istaroxime (B1662506) oxalate (B1200264), a novel intravenous agent, is emerging as a promising therapeutic candidate for the management of acute heart failure (AHF). Its unique dual mechanism of action, targeting both the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) and the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), distinguishes it from currently available inotropes. This technical guide provides an in-depth pharmacological profile of Istaroxime oxalate, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Pharmacological Profile
Istaroxime exerts a luso-inotropic effect, meaning it enhances both heart muscle contraction (inotropy) and relaxation (lusitropy). This is achieved through a synergistic dual mechanism:
-
Inhibition of Na+/K+-ATPase: Istaroxime inhibits the Na+/K+-ATPase pump in cardiac myocytes.[1][2] This leads to an increase in intracellular sodium concentration, which in turn modulates the Na+/Ca2+ exchanger (NCX) to increase intracellular calcium levels.[2] The elevated cytosolic calcium enhances the binding of calcium to troponin C, resulting in improved myocardial contractility.[2]
-
Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a.[1][2] It achieves this by relieving the inhibitory effect of phospholamban (PLB) on the SERCA2a pump, a mechanism that is independent of cAMP/PKA signaling.[3][4] This enhanced SERCA2a activity leads to more rapid re-uptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole, thereby improving myocardial relaxation.[3]
This dual action allows Istaroxime to increase cardiac contractility without the detrimental effects on myocardial relaxation often seen with other inotropic agents.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Potency of Istaroxime
| Target | Parameter | Value | Species/Tissue | Reference |
| Na+/K+-ATPase | IC50 | 0.11 µM | Not Specified | [5][6][7] |
| Na+/K+-ATPase | IC50 | 0.43 ± 0.15 µM | Dog Kidney | [6][7] |
| Na+/K+-ATPase | IC50 | 8.5 µM | Guinea Pig Kidney | [6][7] |
| Na+/K+-ATPase | IC50 | 407.5 nM | Not Specified | [8] |
Table 2: Key Pharmacokinetic Parameters of Istaroxime in Humans
| Parameter | Value | Population | Reference |
| Half-life | Approximately 1 hour | Patients with AHF | [3] |
| Onset of Action | Rapid | Patients with AHF | [2] |
| Dissipation of Effect | 1-2 hours after infusion | Patients with Chronic Heart Failure | [9] |
Table 3: Hemodynamic and Echocardiographic Effects of Istaroxime in Clinical Trials
| Trial | Parameter | Dose/Regimen | Change from Baseline/Placebo | p-value | Reference |
| HORIZON-HF | Pulmonary Capillary Wedge Pressure (PCWP) | 0.5 µg/kg/min | -3.2 ± 6.8 mmHg | <0.05 | [3] |
| 1.0 µg/kg/min | -3.3 ± 5.5 mmHg | <0.05 | [3] | ||
| 1.5 µg/kg/min | -4.7 ± 5.9 mmHg | <0.05 | [3] | ||
| Systolic Blood Pressure (SBP) | 1.0 µg/kg/min | Increased | 0.005 | [3] | |
| 1.5 µg/kg/min | Increased | <0.001 | [3] | ||
| Cardiac Index | 1.5 µg/kg/min | Increased | 0.04 | [3] | |
| Heart Rate (HR) | 0.5, 1.0, 1.5 µg/kg/min | Decreased | 0.008, 0.02, 0.006 | [3] | |
| SEISMiC | SBP Area Under the Curve (6h) | 1.0-1.5 µg/kg/min | 53.1 vs 30.9 mmHg x hour (Placebo) | 0.017 | [10] |
| SBP Area Under the Curve (24h) | 1.0-1.5 µg/kg/min | 291.2 vs 208.7 mmHg x hour (Placebo) | 0.025 | [10] | |
| Cardiac Index (at 24h) | 1.0-1.5 µg/kg/min | +0.21 L/min/m² vs Placebo | 0.016 | [10] | |
| Left Atrial Area (at 24h) | 1.0-1.5 µg/kg/min | -1.8 cm² vs Placebo | 0.008 | [10] | |
| Left Ventricular End-Systolic Volume (at 24h) | 1.0-1.5 µg/kg/min | -12.0 mL vs Placebo | 0.034 | [10] | |
| NCT02617446 | E/e' ratio (at 24h) | 0.5 µg/kg/min | -4.55 vs -1.55 (Placebo) | 0.029 | [3] |
| 1.0 µg/kg/min | -3.16 vs -1.08 (Placebo) | 0.009 | [3] | ||
| Heart Rate (HR) | 1.0 µg/kg/min | Decreased by 8-9 bpm | <0.001 | [3] | |
| Systolic Blood Pressure (SBP) | 1.0 µg/kg/min | Increased by 6-8 mmHg | <0.001 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by Istaroxime and the workflows for key experimental assays.
Detailed Experimental Protocols
Na+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime on Na+/K+-ATPase activity.
Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which results in the production of adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi). The amount of liberated Pi is directly proportional to the enzyme's activity and can be quantified using a colorimetric method, such as the malachite green assay. The difference in Pi released in the presence and absence of a specific inhibitor (ouabain for control, Istaroxime for testing) determines the Na+/K+-ATPase-specific activity.[11]
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from dog or guinea pig kidney)[7]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[11]
-
ATP Solution (10 mM)[11]
-
This compound stock solution and serial dilutions
-
Ouabain (positive control)[11]
-
Malachite green reagent for Pi detection[11]
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.[7]
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow Istaroxime to bind to the enzyme.[11]
-
Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the enzymatic reaction.[11]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[11]
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., perchloric acid).
-
Phosphate Detection: Add the malachite green reagent to each well and measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.
-
Data Analysis: Calculate the percentage of inhibition of Na+/K+-ATPase activity for each Istaroxime concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the Istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
SERCA2a Activity Assay (Ca2+ Uptake Method)
Objective: To measure the stimulatory effect of Istaroxime on SERCA2a-mediated calcium uptake into sarcoplasmic reticulum (SR) vesicles.
Principle: The activity of SERCA2a can be assessed by measuring the rate of ATP-dependent calcium uptake into isolated SR vesicles. Radioactive calcium (45Ca2+) is commonly used for this purpose. An increase in the amount of 45Ca2+ accumulated inside the vesicles in the presence of Istaroxime indicates stimulation of SERCA2a activity.
Materials:
-
SR vesicles isolated from cardiac tissue (e.g., dog heart)
-
Uptake Buffer: e.g., 20 mM MOPS/Tris-HCl (pH 6.8), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA
-
Calcium solutions with varying free Ca2+ concentrations
-
45CaCl2 (radioisotope)
-
ATP solution (5 mM)
-
This compound stock solution and serial dilutions
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Vesicle Preparation: Isolate SR vesicles from cardiac tissue homogenates by differential centrifugation.
-
Reaction Setup: In reaction tubes, combine:
-
SR vesicles
-
Uptake buffer
-
Calcium solution to achieve a specific free Ca2+ concentration
-
45CaCl2
-
Istaroxime at various concentrations or vehicle control
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Add ATP to initiate the Ca2+ uptake reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination and Filtration: Stop the reaction by rapidly filtering the mixture through a membrane filter that retains the vesicles. Wash the filter to remove external 45Ca2+.
-
Radioactivity Measurement: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of Ca2+ uptake (e.g., in nmol Ca2+/mg protein/min) for each Istaroxime concentration. Compare the rates to the vehicle control to determine the extent of SERCA2a stimulation.
Conclusion
This compound presents a novel and promising approach to the treatment of acute heart failure. Its dual mechanism of inhibiting Na+/K+-ATPase and stimulating SERCA2a offers a unique pharmacological profile that enhances both cardiac contractility and relaxation. The quantitative data from preclinical and clinical studies demonstrate its potential to improve hemodynamic and cardiac function in patients with AHF. The detailed experimental protocols provided herein offer a foundation for further research and development of this innovative therapeutic agent.
References
- 1. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Istaroxime | intravenous agen | CAS# 374559-48-5 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1-2 dose-escalating study evaluating the safety and tolerability of istaroxime and specific effects on electrocardiographic and hemodynamic parameters in patients with chronic heart failure with reduced systolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Beyond the Pump: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Istaroxime Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime (B1662506), a novel luso-inotropic agent, has primarily been characterized by its inhibitory action on the Na+/K+-ATPase. However, a significant body of research has illuminated a crucial secondary mechanism of action that contributes to its unique pharmacological profile: the modulation of sarcoplasmic reticulum (SR) calcium handling. This technical guide provides a comprehensive overview of the molecular targets of istaroxime oxalate (B1200264) beyond the Na+/K+-ATPase, with a central focus on its interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) and its regulatory protein, phospholamban (PLB). This document details the molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these non-canonical targets, offering a valuable resource for researchers in cardiology and drug development.
Primary Molecular Target Beyond Na+/K+-ATPase: The SERCA2a/Phospholamban Complex
Istaroxime's positive inotropic and lusitropic effects are significantly attributed to its ability to enhance the activity of SERCA2a, the protein responsible for re-uptake of Ca2+ into the sarcoplasmic reticulum during diastole.[1][2][3][4][5] This action is not a direct stimulation of the SERCA2a enzyme itself but is mediated through the relief of inhibition imposed by phospholamban (PLB).[1][2][4] In heart failure, SERCA2a activity is often suppressed, leading to impaired Ca2+ cycling and diastolic dysfunction.[1][5]
Mechanism of Action: Relief of Phospholamban Inhibition
Under basal conditions, the unphosphorylated form of PLB binds to SERCA2a, reducing its affinity for Ca2+ and thereby inhibiting its activity.[6] Istaroxime has been shown to functionally uncouple PLB from SERCA2a, a mechanism that is independent of the cAMP/PKA signaling pathway that typically phosphorylates PLB to relieve its inhibitory effect.[1][2] This direct action on the SERCA2a-PLB complex leads to an increase in the rate of Ca2+ sequestration into the SR, which in turn enhances both myocardial relaxation (lusitropy) and subsequent contraction (inotropy) due to increased SR Ca2+ load available for release.[2][6][7]
Signaling Pathway
The following diagram illustrates the signaling pathway of istaroxime's action on the SERCA2a/PLB complex.
References
- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to Early-Phase Clinical Trial Results for Istaroxime Oxalate
Introduction
Istaroxime (B1662506) is a first-in-class investigational drug under development for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2] It is a steroidal derivative, chemically distinct from cardiac glycosides, that possesses both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties.[3][4] This dual-action mechanism addresses key pathophysiological aspects of AHF. Current inotropic agents are often associated with adverse outcomes, including increased risk of arrhythmias and tachycardia, creating a significant unmet medical need for safer and more effective therapies.[3][5] Istaroxime's unique profile, which includes the ability to increase systolic blood pressure without elevating heart rate, positions it as a promising candidate.[3][6] This document provides a detailed technical overview of the mechanism of action, experimental protocols, and results from early-phase clinical trials of istaroxime.
Mechanism of Action
Istaroxime exerts its luso-inotropic effects through a unique dual mechanism targeting key regulators of cardiomyocyte calcium cycling.[3][4]
-
Inhibition of Na+/K+-ATPase (NKA): Istaroxime inhibits the NKA pump on the sarcolemma.[3][7] This leads to a modest increase in intracellular sodium concentration. The elevated intracellular sodium reduces the driving gradient for the Na+/Ca2+ exchanger (NCX), resulting in less calcium being extruded from the cell and a net increase in intracellular calcium concentration. This higher calcium availability enhances the force of myocardial contraction (positive inotropy).[3]
-
Stimulation of SERCA2a: Istaroxime directly stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4][8] SERCA2a is responsible for re-sequestering calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. In heart failure, SERCA2a activity is often impaired. Istaroxime's stimulation of SERCA2a, achieved by modulating its interaction with the inhibitory protein phospholamban (PLB), enhances calcium reuptake.[8][9] This action accelerates myocardial relaxation (positive lusitropy) and also increases the SR calcium load available for subsequent contractions, further contributing to the inotropic effect.[8]
This combined action improves both systolic and diastolic function, a key advantage over traditional inotropes.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ir.windtreetx.com [ir.windtreetx.com]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Istaroxime takes the Fast Track | Drug Discovery News [drugdiscoverynews.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
Istaroxime Oxalate: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime is a first-in-class intravenous agent for the treatment of acute heart failure syndromes, distinguished by its unique dual mechanism of action. It exhibits both positive inotropic and lusitropic effects through the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Istaroxime and its analogs, detailing the molecular features governing its dual activity. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this novel therapeutic agent.
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide. Traditional inotropic agents, while increasing cardiac contractility, are often associated with adverse effects such as arrhythmias and increased myocardial oxygen consumption. Istaroxime was developed to address this therapeutic gap by offering a combined enhancement of both systolic and diastolic function. Its androstane (B1237026) steroid scaffold is chemically distinct from cardiac glycosides. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump on the cardiomyocyte membrane, leading to an increase in intracellular sodium, which in turn reverses the action of the Na+/Ca2+ exchanger, ultimately increasing intracellular calcium and enhancing contractility. Uniquely, Istaroxime also stimulates SERCA2a, the protein responsible for re-uptake of calcium into the sarcoplasmic reticulum during diastole, thereby improving myocardial relaxation. This dual action provides a favorable safety and efficacy profile.
Structure-Activity Relationship (SAR) Studies
The SAR of Istaroxime and its analogs has been primarily investigated through systematic modifications of its steroidal backbone and the oxime chain at the C3 position. These studies have provided critical insights into the structural requirements for both Na+/K+-ATPase inhibition and SERCA2a stimulation.
SAR for Na+/K+-ATPase Inhibition
The inhibitory potency of Istaroxime analogs on Na+/K+-ATPase is highly sensitive to the nature of the substituent on the oxime moiety and modifications on the steroid nucleus.
-
The Oxime Chain at C3: The (E)-isomer of the oxime is consistently more potent than the (Z)-isomer[1]. The nature of the amino group on the side chain is a critical determinant of activity. For instance, the (E)-3-[(R)-3-pyrrolidinyl]oxime derivative (compound 15 in some studies) was found to be the most potent analog, demonstrating higher potency than Istaroxime itself[1]. In contrast, bulkier groups, such as a guanidinyl substituent, lead to a significant drop in activity.
-
Modifications at C6: Exploration of the chemical space around the C6 position of the steroidal scaffold has revealed that various functional groups can be introduced, with some resulting in compounds with higher inhibitory potencies than Istaroxime.
-
The Androstane Scaffold: The 5α,14α-androstane skeleton serves as the foundational scaffold for these compounds[1].
SAR for SERCA2a Stimulation
The SAR for SERCA2a stimulation is less extensively characterized than for Na+/K+-ATPase inhibition. A significant breakthrough in understanding this aspect came from the investigation of Istaroxime's primary metabolite, PST3093.
-
Separation of Activities: PST3093, which is formed by the reduction of the carbonyl group at C6 and oxidative deamination of the amino group, is a selective SERCA2a activator and does not inhibit Na+/K+-ATPase[2][3][4]. This discovery was pivotal in demonstrating that the two activities of Istaroxime are pharmacologically separable and reside in different structural features of the molecule.
-
The Role of the Oxime Moiety: The development of PST3093 analogs has further elucidated the SAR for SERCA2a activity. Notably, the removal of the potentially genotoxic oxime moiety from PST3093 derivatives can still result in compounds that retain SERCA2a stimulatory activity, paving the way for the development of orally available, chronic heart failure therapies[5].
Quantitative Data
The following table summarizes the in vitro potencies of Istaroxime and key analogs against Na+/K+-ATPase and their activity on SERCA2a.
| Compound | Modification | Na+/K+-ATPase IC50 (µM) | SERCA2a Activity | Reference |
| Istaroxime | Parent Compound | 0.1 - 0.3 | Stimulator | [6] |
| PST3093 | Metabolite (selective SERCA2a activator) | > 100 | Stimulator | [2][3][4] |
| (E)-3-[(R)-3-pyrrolidinyl]oxime derivative | C3 side chain modification | More potent than Istaroxime | Not specified | [1] |
| Guanidinyl derivative | C3 side chain modification | ~100-fold less potent than Istaroxime | Not specified | [1] |
| Compound 8 | PST3093 derivative without oxime | No Na+/K+-ATPase inhibition | Stimulator | [5] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol describes the in vitro measurement of Na+/K+-ATPase inhibition.
Objective: To determine the concentration of a test compound required to inhibit 50% of the Na+/K+-ATPase enzyme activity (IC50).
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from dog kidney)
-
Test compounds (Istaroxime and its analogs)
-
Ouabain (B1677812) (standard inhibitor)
-
Reaction buffer (e.g., 140 mM NaCl, 3 mM MgCl2, 50 mM Hepes-Tris, pH 7.5)
-
ATP solution
-
[γ-32P]ATP
-
Ice-cold perchloric acid (20% v/v)
-
Activated charcoal
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor, ouabain.
-
In a reaction tube, incubate the purified enzyme with increasing concentrations of the test compound or ouabain for 10 minutes at 37°C in the reaction buffer.
-
Initiate the enzymatic reaction by adding a solution containing ATP and [γ-32P]ATP.
-
Allow the reaction to proceed for 15 minutes at 37°C.
-
Stop the reaction by adding ice-cold perchloric acid.
-
Separate the liberated inorganic phosphate (B84403) (32Pi) from the unreacted [γ-32P]ATP by adding a suspension of activated charcoal and centrifuging.
-
Measure the radioactivity of the supernatant, which corresponds to the amount of 32Pi released.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a logistic function.
SERCA2a Activity Assay
This protocol outlines the measurement of SERCA2a activity in cardiac microsomes.
Objective: To assess the effect of a test compound on the Ca2+-dependent ATPase activity of SERCA2a.
Materials:
-
Cardiac microsomes (enriched with sarcoplasmic reticulum)
-
Test compounds (Istaroxime and its analogs)
-
Reaction buffer (containing various concentrations of free Ca2+)
-
ATP solution
-
[γ-32P]ATP
-
Assay components to regenerate ATP (e.g., pyruvate (B1213749) kinase, phosphoenolpyruvate)
-
Thapsigargin (B1683126) or cyclopiazonic acid (CPA) (specific SERCA inhibitors)
Procedure:
-
Isolate cardiac microsomes from heart tissue.
-
Pre-incubate the microsomes with the test compound for a specified time at a controlled temperature (e.g., 5 minutes at 4°C).
-
Initiate the reaction by adding a reaction mixture containing ATP, [γ-32P]ATP, and varying concentrations of free Ca2+.
-
Allow the reaction to proceed at 37°C for a defined period.
-
Terminate the reaction as described in the Na+/K+-ATPase assay.
-
Measure the amount of 32Pi released.
-
Determine the SERCA2a-specific activity by subtracting the ATPase activity measured in the presence of a specific SERCA inhibitor (e.g., thapsigargin or CPA).
-
Construct Ca2+-activation curves by plotting ATPase activity against the free Ca2+ concentration.
-
Analyze the curves to determine the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (EC50 or Kd(Ca2+)). An increase in Vmax or a decrease in Kd(Ca2+) indicates SERCA2a stimulation.
Signaling Pathways and Experimental Workflows
Istaroxime's Dual Mechanism of Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective SERCA2a activator as a candidate for chronic heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
In Vitro Characterization of Istaroxime Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2][3] Its unique dual mechanism of action, involving the inhibition of Na+/K+-ATPase and the stimulation of Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a), distinguishes it from other inotropic agents.[1][2] This guide provides a comprehensive overview of the in vitro characterization of Istaroxime oxalate (B1200264), detailing its mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data.
Core Mechanism of Action
Istaroxime exerts its effects on cardiac myocytes through two primary molecular targets:
-
Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump on the sarcolemma of cardiac muscle cells. This inhibition leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i subsequently reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in an increased intracellular calcium concentration ([Ca2+]i) during systole. This rise in cytosolic calcium enhances myocardial contractility, producing a positive inotropic effect.
-
Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a, the protein responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. This action is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a. Enhanced SERCA2a activity leads to faster calcium re-uptake into the SR, which contributes to improved myocardial relaxation (a positive lusitropic effect) and increases the SR calcium load available for subsequent contractions.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of Istaroxime.
Table 1: Na+/K+-ATPase Inhibition
| Parameter | Species/Tissue | Value | Reference(s) |
| IC50 | Dog Kidney | 0.43 ± 0.15 µM | |
| IC50 | Guinea Pig Kidney | 8.5 µM | |
| IC50 | General | 0.11 µM | |
| IC50 | Porcine Cerebral Cortex | 407.5 nM |
Table 2: SERCA2a Activation
| Parameter | Preparation | Concentration | Effect | Reference(s) |
| Vmax Increase | Healthy Dog Cardiac SR Vesicles | 100 nM | +28% | |
| Vmax Increase | Failing Dog Cardiac SR Vesicles | 1 nM | +34% | |
| Vmax Increase | STZ Diabetic Rat Cardiac SR Homogenates | 500 nM | +25% | |
| Ca2+ Uptake Vmax Increase | Healthy Dog Cardiac SR Vesicles | 50 nM | +22% |
Note: A specific EC50 value for SERCA2a activation by Istaroxime is not consistently reported in the reviewed literature. The data presented reflects the maximal observed effect at a given concentration.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of Istaroxime on Na+/K+-ATPase.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Istaroxime oxalate stock solution (in a suitable solvent, e.g., DMSO)
-
Ouabain (B1677812) stock solution (positive control)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of this compound and ouabain in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution, ouabain, or vehicle control
-
10 µL of diluted Na+/K+-ATPase enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubate the plate at 37°C for an optimized time (e.g., 20-30 minutes) to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add Malachite Green reagent to each well to detect the amount of Pi released.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-640 nm).
-
Calculate the percent inhibition for each Istaroxime concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
SERCA2a Activity Assay
This protocol outlines a method to measure the stimulatory effect of Istaroxime on SERCA2a activity.
Principle: The assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum (SR) microsomes. The SERCA2a-specific activity is determined as the fraction of total ATPase activity that is inhibited by a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).
Materials:
-
Cardiac SR microsomes (from healthy or failing hearts)
-
Assay Buffer: e.g., 40 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA
-
CaCl2 solutions to achieve a range of free Ca2+ concentrations
-
ATP solution containing [γ-32P]ATP
-
This compound stock solution
-
Cyclopiazonic acid (CPA) stock solution
-
Scintillation fluid and counter
Procedure:
-
Prepare SR microsomes and determine the protein concentration.
-
In reaction tubes, pre-incubate the SR microsomes with various concentrations of this compound or vehicle control for 5 minutes at 4°C.
-
To determine SERCA2a-specific activity, a parallel set of reactions should include 10 µM CPA.
-
Initiate the reaction by adding the ATP solution containing [γ-32P]ATP and CaCl2 to achieve the desired free Ca2+ concentration.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding an ice-cold stop solution (e.g., containing trichloroacetic acid and activated charcoal).
-
Separate the unreacted [γ-32P]ATP from the released 32Pi by centrifugation.
-
Measure the radioactivity of the supernatant using a scintillation counter.
-
Construct Ca2+ activation curves by plotting ATPase activity against the free Ca2+ concentration.
-
Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and Ca2+ affinity (Kd(Ca2+)).
In Vitro Electrophysiology Studies
Principle: The patch-clamp technique is used to record the electrical activity of isolated cardiac myocytes, allowing for the characterization of Istaroxime's effects on ion channels and the cardiac action potential.
General Protocol Outline:
-
Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rat).
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Action Potential Recording: In current-clamp mode, record action potentials at a physiological pacing frequency. Perfuse the cells with different concentrations of Istaroxime and measure changes in action potential parameters such as duration (APD), resting membrane potential, and upstroke velocity.
-
Ion Channel Current Recording: In voltage-clamp mode, use specific voltage protocols to isolate and record individual ion currents (e.g., L-type Ca2+ current, transient inward current). Apply Istaroxime to determine its effects on the amplitude and kinetics of these currents.
-
Data Analysis: Analyze the recorded data to quantify the effects of Istaroxime on the various electrophysiological parameters.
Specific Findings for Istaroxime:
-
In guinea pig ventricular myocytes, Istaroxime has been shown to inhibit the transient inward current (ITI), which is implicated in digitalis-induced arrhythmias.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Istaroxime's dual mechanism of action in a cardiac myocyte.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Istaroxime Oxalate: In Vivo Experimental Protocols for Heart Failure Research
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime (B1662506) is a novel intravenous agent with a dual mechanism of action, demonstrating both inotropic and lusitropic effects, making it a promising candidate for the treatment of acute heart failure. It functions by inhibiting the Na+/K+-ATPase pump and stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This unique combination of actions leads to an improvement in cardiac contractility and relaxation without significantly increasing heart rate. This document provides a comprehensive overview of in vivo experimental protocols for studying istaroxime oxalate (B1200264) in preclinical models of heart failure, including detailed methodologies for inducing heart failure in animal models, drug administration, and subsequent hemodynamic and cardiac function assessment.
Introduction
Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic agents. Istaroxime has emerged as a first-in-class luso-inotropic agent. Its dual mechanism of action addresses key pathophysiological aspects of heart failure. The inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, enhancing myocardial contractility. Concurrently, the stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, improving myocardial relaxation (lusitropy). Preclinical and clinical studies have shown that istaroxime improves hemodynamic parameters in the context of acute heart failure. This application note serves as a detailed guide for researchers aiming to investigate the in vivo effects of istaroxime oxalate in relevant animal models.
Signaling Pathway of Istaroxime
Istaroxime's dual mechanism of action targets two key proteins in cardiomyocytes to improve cardiac function.
Data Presentation
Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in a Canine Model of Pacing-Induced Heart Failure
| Parameter | Baseline (Heart Failure) | Istaroxime Infusion | Percent Change |
| Hemodynamics | |||
| Heart Rate (bpm) | 135 ± 5 | 125 ± 6 | ↓ 7.4% |
| Mean Arterial Pressure (mmHg) | 75 ± 4 | 85 ± 5 | ↑ 13.3% |
| Left Ventricular End-Diastolic Pressure (mmHg) | 28 ± 3 | 22 ± 2 | ↓ 21.4% |
| LV dP/dt max (mmHg/s) | 1400 ± 150 | 1800 ± 200 | ↑ 28.6% |
| Echocardiography | |||
| Left Ventricular Ejection Fraction (%) | 25 ± 3 | 35 ± 4 | ↑ 40% |
| Left Ventricular End-Systolic Volume (mL) | 60 ± 5 | 50 ± 4 | ↓ 16.7% |
| Left Ventricular End-Diastolic Volume (mL) | 80 ± 6 | 75 ± 5 | ↓ 6.3% |
| E/e' ratio | 20 ± 2 | 15 ± 1.5 | ↓ 25% |
Data are presented as mean ± standard deviation and are synthesized from typical findings reported in preclinical studies. Actual results may vary based on specific experimental conditions.
Table 2: Dose-Ranging Effects of Istaroxime in a Guinea Pig Model of Aortic Constriction-Induced Heart Failure
| Istaroxime Dose (µg/kg/min) | Change in LV dP/dt max (%) | Change in Tau (ms) | Change in Mean Arterial Pressure (mmHg) |
| 0.1 | +15% | -10% | +5 |
| 0.5 | +30% | -20% | +12 |
| 1.0 | +45% | -35% | +20 |
This table illustrates the dose-dependent luso-inotropic effects of istaroxime. Tau is a measure of isovolumic relaxation. Data are representative of expected outcomes.
Experimental Protocols
Istaroxime Formulation and Administration for In Vivo Studies
Objective: To prepare and administer this compound for intravenous infusion in animal models of heart failure.
Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile vials
-
0.22 µm sterile filter
-
Infusion pump
-
Catheters for intravenous administration
Protocol:
-
Reconstitution: Aseptically weigh the required amount of this compound powder. Reconstitute the powder in a sterile vial with a small volume of D5W to create a stock solution. The final concentration of the stock solution should be determined based on the desired final infusion concentration and the animal's weight.
-
Dilution: Further dilute the stock solution with D5W to the final desired concentration for infusion. For example, to achieve a dose of 1.0 µg/kg/min for a 10 kg dog with an infusion rate of 1 mL/min, the final concentration would be 10 µg/mL.
-
Sterilization: Filter the final infusion solution through a 0.22 µm sterile filter into a sterile container or syringe for the infusion pump.
-
Administration: Administer the istaroxime solution via a catheter inserted into a suitable vein (e.g., cephalic or jugular vein) using a calibrated infusion pump. The infusion rate should be carefully controlled to deliver the desired dose in µg/kg/min.
Canine Model of Pacing-Induced Heart Failure
Objective: To induce a reproducible model of dilated cardiomyopathy and heart failure in dogs through chronic rapid ventricular pacing.
Materials:
-
Adult mongrel dogs (20-25 kg)
-
Implantable pacemaker
-
Ventricular pacing lead
-
Fluoroscopy equipment
-
Surgical instruments for thoracotomy
-
Anesthesia and monitoring equipment
Protocol:
-
Surgical Implantation:
-
Anesthetize the dog and maintain anesthesia throughout the surgical procedure.
-
Under sterile conditions, perform a left lateral thoracotomy to expose the heart.
-
Suture the ventricular pacing lead to the epicardial surface of the right ventricular apex.
-
Create a subcutaneous pocket for the pacemaker generator in the flank region.
-
Tunnel the pacing lead subcutaneously and connect it to the generator.
-
Close the thoracotomy and skin incisions in layers.
-
Allow for a 1-2 week recovery period with appropriate post-operative analgesia and care.
-
-
Pacing Protocol:
-
After the recovery period, activate the pacemaker.
-
Initiate rapid ventricular pacing at a rate of 240 beats per minute.
-
Continue pacing for 3-4 weeks to induce signs of congestive heart failure.
-
Monitor the animals daily for clinical signs of heart failure (e.g., lethargy, anorexia, tachypnea).
-
-
Confirmation of Heart Failure:
-
Perform weekly echocardiography to assess cardiac function and chamber dimensions.
-
Heart failure is typically characterized by a significant decrease in left ventricular ejection fraction (to <30%), an increase in left ventricular end-diastolic and end-systolic dimensions, and the development of clinical signs.
-
Guinea Pig Model of Aortic Constriction-Induced Heart Failure
Objective: To create a model of pressure-overload heart failure in guinea pigs by constricting the ascending aorta.
Materials:
-
Male guinea pigs (300-350 g)
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 4-0 silk)
-
Blunt needle (22-gauge or 23-gauge) for standardizing the constriction
-
Anesthesia and monitoring equipment
Protocol:
-
Surgical Procedure:
-
Anesthetize the guinea pig and provide mechanical ventilation.
-
Perform a thoracotomy to expose the ascending aorta.
-
Carefully dissect the aorta from the surrounding tissues.
-
Pass a silk suture around the ascending aorta.
-
Place a blunt needle of a specific gauge (e.g., 22G or 23G) alongside the aorta.
-
Tie the suture snugly around both the aorta and the needle.
-
Quickly remove the needle, leaving a standardized constriction of the aorta.
-
Close the chest and skin incisions.
-
Provide post-operative care, including analgesia and monitoring.
-
-
Development of Heart Failure:
-
Allow the animals to recover and monitor them for several weeks (typically 8-12 weeks).
-
Pressure overload will induce concentric left ventricular hypertrophy, which can progress to heart failure.
-
-
Assessment:
-
Perform serial echocardiography to monitor the progression of hypertrophy and the development of cardiac dysfunction.
-
At the end of the study period, hemodynamic measurements can be performed, and heart tissue can be collected for further analysis.
-
Hemodynamic and Echocardiographic Monitoring Protocol
Objective: To assess the in vivo effects of istaroxime on cardiac function and hemodynamics in animal models of heart failure.
Materials:
-
Echocardiography machine with a suitable transducer for the animal model
-
Pressure transducer and data acquisition system for hemodynamic monitoring
-
Catheters for measuring intracardiac and arterial pressures
Protocol:
-
Echocardiography:
-
Lightly sedate the animal if necessary to minimize movement artifacts.
-
Place the animal in right or left lateral recumbency.
-
Acquire standard 2D, M-mode, and Doppler echocardiographic images from parasternal and apical views.
-
Key parameters to measure include:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Left ventricular ejection fraction (LVEF) and fractional shortening (FS)
-
Left ventricular end-diastolic and end-systolic volumes (LVEDV, LVESV)
-
Mitral inflow velocities (E and A waves) and the E/A ratio
-
Tissue Doppler imaging of the mitral annulus (e' velocity) and calculation of the E/e' ratio.
-
-
-
Hemodynamic Monitoring:
-
Under anesthesia, insert a pressure-tip catheter into the left ventricle via a carotid artery to measure left ventricular pressure.
-
Insert a catheter into a femoral artery to measure systemic arterial pressure.
-
Record the following parameters:
-
Heart rate (HR)
-
Systolic and diastolic arterial pressure
-
Mean arterial pressure (MAP)
-
Left ventricular systolic and end-diastolic pressure (LVSP, LVEDP)
-
Maximum rate of pressure rise and fall in the left ventricle (LV dP/dt max and dP/dt min).
-
-
-
Experimental Timeline:
-
Obtain baseline echocardiographic and hemodynamic measurements after the induction of heart failure.
-
Begin the intravenous infusion of istaroxime or placebo.
-
Perform continuous hemodynamic monitoring and repeat echocardiographic assessments at specific time points during and after the infusion to evaluate the drug's effects.
-
Conclusion
This compound presents a promising therapeutic approach for acute heart failure due to its unique dual mechanism of action. The detailed in vivo experimental protocols provided in this application note offer a framework for researchers to effectively evaluate the efficacy and physiological effects of istaroxime in relevant preclinical models of heart failure. Standardization of these protocols will facilitate the generation of robust and comparable data, ultimately advancing our understanding of this novel therapeutic agent and its potential clinical applications.
Application Notes and Protocols for Measuring Istaroxime Oxalate Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime (B1662506) is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2][3] Its unique mechanism of action involves a dual effect on two key regulators of cardiac muscle contractility and relaxation: the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][4] This dual activity leads to an increase in cytosolic calcium, enhancing contraction (inotropy), while also accelerating calcium reuptake into the sarcoplasmic reticulum, which improves relaxation (lusitropy).[1][5][6]
These application notes provide detailed protocols for cell-based assays to quantify the activity of Istaroxime oxalate (B1200264) on both of its primary targets. The following sections offer step-by-step methodologies for researchers to assess the inhibitory effects on Na+/K+-ATPase and the stimulatory effects on SERCA2a in a cellular context.
Mechanism of Action of Istaroxime
Istaroxime exerts its effects on cardiomyocytes through a coordinated modulation of ion transport.
-
Inhibition of Na+/K+-ATPase: By inhibiting the Na+/K+-ATPase pump on the cell membrane, Istaroxime leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a reduced efflux of intracellular calcium and thereby increasing the cytosolic calcium concentration available for muscle contraction.[1]
-
Stimulation of SERCA2a: Istaroxime enhances the activity of SERCA2a, the pump responsible for transporting calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][5] This is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a.[5][6][7] The accelerated calcium reuptake into the SR not only improves cardiac relaxation but also increases the SR calcium load, making more calcium available for release in subsequent contractions.[1][5]
Data Presentation: Quantitative Analysis of Istaroxime Activity
The following tables summarize the reported quantitative data for Istaroxime and its metabolite, PST3093.
Table 1: Na+/K+-ATPase Inhibitory Activity of Istaroxime
| Preparation Source | IC50 (µM) | Reference |
| Dog Kidney | 0.11 | [2] |
| Dog Kidney | 0.43 ± 0.15 | [2] |
| Guinea Pig Kidney | 8.5 | [2] |
Table 2: SERCA2a Stimulatory Activity of Istaroxime Metabolite PST3093
| Parameter | EC50 (nM) | Reference |
| Reversal of PLN-induced shift in KdCa | 39 | [8] |
Table 3: Anti-proliferative Activity of Istaroxime in Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h | Reference |
| MCF7 (Breast Cancer) | 12 | [3] |
| A549 (Lung Cancer) | 2 | [3] |
| PC3 (Prostate Cancer) | 16 | [3] |
Experimental Protocols
Protocol 1: Cell-Based Na+/K+-ATPase (NKA) Activity Assay
This protocol is designed to measure the inhibitory effect of Istaroxime on NKA activity by monitoring changes in intracellular sodium concentration using a fluorescent indicator.
Materials:
-
Cell Line: Human cardiomyocytes (hCMs) or a suitable cell line expressing the Na+/K+-ATPase (e.g., HEK293 cells).
-
Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Positive Control: Ouabain (a known NKA inhibitor).[9][10][11]
-
Fluorescent Sodium Indicator: Sodium Green tetraacetate or CoroNaGreen AM.[12][13]
-
Pluronic F-127: To aid in dye loading.
-
Ionophores for Calibration (optional): Gramicidin, monensin, and nigericin.
-
Microplate Reader: With fluorescence capabilities.
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
-
Dye Loading:
-
Prepare a loading solution of the sodium indicator (e.g., 5 µM Sodium Green tetraacetate) with 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions for vehicle control and a positive control (e.g., 100 µM ouabain).
-
Add the compound solutions to the respective wells and incubate for the desired time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the baseline fluorescence (Excitation/Emission appropriate for the dye, e.g., ~488/525 nm for Sodium Green).
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular sodium and thus, inhibition of NKA.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each condition.
-
Normalize the data to the vehicle control and the positive control (maximal inhibition).
-
Plot the normalized response against the logarithm of the Istaroxime concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based SERCA2a Activity Assay
This protocol measures the stimulatory effect of Istaroxime on SERCA2a activity by monitoring the rate of calcium uptake into the sarcoplasmic reticulum (SR) in intact cells.
Materials:
-
Cell Line: Human cardiomyocytes (hCMs) or HEK293 cells.
-
Transfection Reagent: Suitable for the chosen cell line.
-
SR-targeted Ca2+ Sensor: Plasmid encoding a genetically encoded low-affinity Ca2+ indicator targeted to the ER/SR lumen (e.g., R-CEPIA1er).[1]
-
Assay Buffer: Tyrode's solution or similar physiological buffer.
-
This compound: Stock solution in a suitable solvent.
-
SR Ca2+ Releaser: Caffeine (B1668208).
-
SERCA Inhibitor (for control): Thapsigargin (B1683126) or cyclopiazonic acid (CPA).[4]
-
Fluorescence Microscope or Plate Reader: Capable of live-cell imaging and kinetic reads.
Procedure:
-
Cell Transfection and Culture:
-
Transfect the chosen cell line with the SR-targeted Ca2+ sensor plasmid according to the manufacturer's protocol.
-
Seed the transfected cells onto a suitable imaging plate or dish.
-
Allow 24-48 hours for protein expression.
-
-
Compound Incubation:
-
Replace the culture medium with assay buffer.
-
Add various concentrations of this compound or vehicle control to the cells and incubate for a predetermined time.
-
-
Measurement of SR Ca2+ Dynamics:
-
Acquire a baseline fluorescence measurement of the SR-targeted Ca2+ sensor.
-
Induce SR Ca2+ release by rapidly adding a high concentration of caffeine (e.g., 10-20 mM). This will cause a sharp decrease in the sensor's fluorescence as calcium leaves the SR.
-
After the initial depletion, monitor the fluorescence recovery over time. The rate of fluorescence increase corresponds to the rate of SERCA-mediated Ca2+ reuptake into the SR.[1]
-
-
Data Analysis:
-
For each condition, calculate the initial rate of fluorescence recovery after caffeine-induced depletion. This can be done by fitting the initial phase of the recovery curve to a linear or exponential function.
-
Normalize the rates to the vehicle control.
-
Plot the normalized uptake rate against the Istaroxime concentration to generate a dose-response curve and determine the EC50 for SERCA2a stimulation.
-
As a negative control, pre-treatment with a SERCA inhibitor like thapsigargin should abolish the fluorescence recovery.[14]
-
Conclusion
The provided cell-based assays offer robust and physiologically relevant methods for characterizing the dual activity of this compound. The Na+/K+-ATPase inhibition assay provides a direct measure of the compound's effect on intracellular sodium homeostasis, a key initiating step in its inotropic action. The SERCA2a activity assay allows for the quantification of its lusitropic effect by directly measuring the enhancement of calcium sequestration into the sarcoplasmic reticulum. Together, these protocols provide a comprehensive framework for researchers in pharmacology and drug development to evaluate Istaroxime and similar compounds with dual mechanisms of action.
References
- 1. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for measuring sarcoplasmic reticulum calcium uptake in the skeletal muscle using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boa.unimib.it [boa.unimib.it]
- 9. atrial-natriuretic-factor.com [atrial-natriuretic-factor.com]
- 10. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca uptake by heart cells: I. Ca uptake by the sarcoplasmic reticulum of intact heart cells in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Istaroxime Oxalate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of istaroxime (B1662506) oxalate (B1200264) in various animal models, based on preclinical research findings. The included protocols offer detailed methodologies for key experiments to assess the pharmacodynamic effects of istaroxime.
Introduction
Istaroxime is a novel luso-inotropic agent with a dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to an increase in myocardial contractility (inotropic effect) and an improvement in myocardial relaxation (lusitropic effect).[1][2][3][4] Preclinical studies in various animal models of heart failure have demonstrated the potential of istaroxime to improve cardiac function.[5]
Data Presentation: Dosage and Administration in Animal Models
The following tables summarize the reported dosages and administration routes of istaroxime in different animal models.
Table 1: Intravenous Administration of Istaroxime
| Animal Model | Disease Model | Dosage | Duration of Infusion | Key Findings | Reference |
| Rat (Sprague Dawley) | Diabetic Cardiomyopathy (Streptozotocin-induced) | 0.11 mg/kg/min | 15 minutes | Reduced diastolic dysfunction. | |
| Dog (Beagle) | Chronic Atrioventricular Block | 3 µg/kg/min | 60 minutes | Increased left ventricular contractility and relaxation without significant proarrhythmic effects. | |
| Dog | Advanced Heart Failure | 0.5 - 5.0 µg/kg/min (escalating doses) | 1 hour per dose | Dose-dependent improvement in hemodynamic parameters. |
Table 2: Oral Administration of Istaroxime
| Animal Model | Disease Model | Dosage | Duration of Treatment | Key Findings | Reference |
| Hamster (Bio TO.2 Syrian) | Progressive Heart Failure | 30 mg/kg/day | 16 weeks (from 12 to 28 weeks of age) | Improved cardiac function and heart rate variability. |
Experimental Protocols
Protocol for Intravenous Infusion of Istaroxime in Rats
Objective: To evaluate the acute effects of istaroxime on cardiac function in a rat model of heart failure.
Materials:
-
Istaroxime oxalate
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., urethane)
-
Polyethylene (B3416737) cannula (e.g., PE-50)
-
Infusion pump
-
Echocardiography system with a high-frequency transducer for rodents
Procedure:
-
Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.
-
Surgically expose the jugular vein and insert a polyethylene cannula for intravenous infusion.
-
Secure the cannula in place.
-
Acquire baseline echocardiographic measurements.
-
Begin intravenous infusion of istaroxime at the desired dose (e.g., 0.11 mg/kg/min) using an infusion pump.
-
Continue the infusion for the specified duration (e.g., 15 minutes).
-
Acquire follow-up echocardiographic measurements during and/or after the infusion period to assess changes in cardiac function.
Protocol for Transthoracic Echocardiography in Rats
Objective: To assess cardiac structure and function non-invasively in rats.
Materials:
-
High-resolution ultrasound system with a high-frequency linear transducer (e.g., 12-15 MHz)
-
Animal handling platform with integrated physiological monitoring (ECG, respiration, temperature)
-
Anesthetic (e.g., isoflurane)
-
Depilatory cream
-
Ultrasound gel
Procedure:
-
Anesthetize the rat and place it in a supine or left lateral decubitus position on the platform.
-
Maintain body temperature using a heating pad.
-
Remove the fur from the thoracic area using depilatory cream.
-
Apply a layer of ultrasound gel to the chest.
-
Obtain standard echocardiographic views, including the parasternal long-axis (PSLAX), parasternal short-axis (SAX), and apical four-chamber views.
-
From the SAX view, at the level of the papillary muscles, acquire M-mode images to measure left ventricular (LV) wall thickness and internal dimensions in systole and diastole.
-
Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).
-
Use Doppler imaging to assess blood flow velocities and evaluate diastolic function (e.g., E/A ratio, E/e' ratio).
Protocol for Invasive Hemodynamic Monitoring in Dogs
Objective: To continuously measure cardiovascular parameters in dogs.
Materials:
-
Anesthetic
-
Arterial catheter
-
Pressure transducer and monitor
-
Fluid-filled tubing
-
Heparinized saline
Procedure:
-
Anesthetize the dog according to the approved IACUC protocol.
-
Insert an arterial catheter into a peripheral artery (e.g., dorsal pedal or femoral artery).
-
Connect the catheter to a pressure transducer via fluid-filled tubing.
-
Position the transducer at the level of the right atrium.
-
Zero the transducer to atmospheric pressure.
-
Continuously record systolic, diastolic, and mean arterial pressures.
-
For more advanced hemodynamic monitoring, a pulmonary artery catheter (Swan-Ganz) can be placed to measure pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output via thermodilution.
Protocol for SERCA2a Activity Assay
Objective: To measure the activity of SERCA2a in cardiac tissue homogenates or microsomes.
Materials:
-
Cardiac tissue
-
Homogenization buffer
-
Assay buffer containing 32P-ATP
-
Istaroxime
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor
-
Scintillation counter
Procedure:
-
Homogenize cardiac tissue in a suitable buffer to prepare microsomes or a crude homogenate.
-
Pre-incubate the cardiac preparation with various concentrations of istaroxime.
-
Initiate the reaction by adding assay buffer containing 32P-ATP and varying concentrations of Ca2+.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) (32Pi) released using a scintillation counter.
-
Determine SERCA2a-specific activity by subtracting the activity measured in the presence of CPA.
-
Analyze the data to determine the effect of istaroxime on SERCA2a Vmax and Ca2+ affinity (Kd).
Protocol for Na+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory effect of istaroxime on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)
-
Assay buffer containing ATP and necessary ions (Na+, K+, Mg2+)
-
32P-ATP
-
Istaroxime
-
Ouabain (B1677812) (a known Na+/K+-ATPase inhibitor)
-
Perchloric acid
-
Activated charcoal
Procedure:
-
Incubate the purified Na+/K+-ATPase enzyme with increasing concentrations of istaroxime or ouabain (as a positive control) for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding 32P-ATP.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction by adding ice-cold perchloric acid.
-
Separate the unreacted 32P-ATP from the released 32Pi using activated charcoal and centrifugation.
-
Measure the radioactivity of the supernatant containing the 32Pi.
-
Calculate the percent inhibition of Na+/K+-ATPase activity for each istaroxime concentration and determine the IC50 value.
Visualization of Pathways and Workflows
Signaling Pathway of Istaroxime in Cardiomyocytes
Caption: Dual mechanism of action of istaroxime in cardiomyocytes.
Experimental Workflow for In Vivo Istaroxime Administration and Monitoring
Caption: Workflow for in vivo istaroxime studies.
Logical Relationship of Istaroxime's Dual Mechanism
Caption: Istaroxime's dual mechanism and its effects.
References
- 1. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Istaroxime Oxalate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime is a novel intravenous agent with a dual mechanism of action, making it a promising candidate for the treatment of acute heart failure. It inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a). This dual action leads to improved cardiac contractility and relaxation.[1][2][3][4][5] The development of robust and reliable analytical methods for the quantification of Istaroxime oxalate (B1200264) in biological samples is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.
These application notes provide detailed protocols for the quantification of Istaroxime oxalate in biological matrices, such as human plasma, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established bioanalytical practices for small molecules and can be adapted and validated for specific research needs.
Mechanism of Action Signaling Pathway
Istaroxime exerts its effects on cardiac myocytes through a dual mechanism of action that ultimately increases intracellular calcium concentration and enhances its reuptake into the sarcoplasmic reticulum. This leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.
Analytical Methods
Two primary methods are presented for the quantification of this compound in biological samples: HPLC-UV for its accessibility and LC-MS/MS for its superior sensitivity and selectivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of Istaroxime in plasma for studies where high sensitivity is not the primary requirement.
3.1.1. Experimental Protocol
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the matrix
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Methanol
-
HPLC-grade water
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase buffering)
-
Human plasma (blank)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Standard and Quality Control (QC) Preparation: Prepare stock solutions of this compound and the IS in methanol. Serially dilute the Istaroxime stock solution with blank human plasma to prepare calibration standards and QC samples at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma sample (standard, QC, or unknown), add 50 µL of IS working solution.
-
Add 1.5 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at an appropriate wavelength (to be determined by UV scan of Istaroxime).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of Istaroxime to the IS against the nominal concentration of the calibration standards. Determine the concentration of Istaroxime in the QC and unknown samples from this curve.
3.1.2. Quantitative Data Summary (Representative)
| Parameter | HPLC-UV Method |
| Linearity Range | 100 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it the preferred choice for pharmacokinetic studies requiring the detection of low concentrations of Istaroxime.
3.2.1. Experimental Protocol
Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled Istaroxime (as Internal Standard)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade water
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (blank)
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
-
UPLC/HPLC system
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of this compound and the IS in methanol. Serially dilute the Istaroxime stock solution with blank human plasma to prepare calibration standards and QC samples.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of IS working solution.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Start with a low percentage of B, ramp up to a high percentage to elute Istaroxime, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Istaroxime and its IS need to be determined by direct infusion.
-
-
Data Analysis: Similar to the HPLC-UV method, construct a calibration curve and determine the concentrations in unknown samples.
3.2.2. Quantitative Data Summary (Representative)
| Parameter | LC-MS/MS Method |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% bias) | Within ±10% |
| Recovery | > 90% |
Method Validation Considerations
Both methods presented should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies. Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined at multiple concentration levels (LLOQ, LQC, MQC, HQC).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of the biological matrix on ionization.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term frozen).
Conclusion
The provided application notes and protocols offer a comprehensive guide for the quantification of this compound in biological samples. The LC-MS/MS method is recommended for studies requiring high sensitivity and selectivity, while the HPLC-UV method provides a viable alternative for applications where higher detection limits are acceptable. Proper method validation is essential to ensure the generation of reliable and accurate data for drug development and clinical research.
References
- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
Istaroxime Oxalate: Application Notes and Protocols for Studying Cardiac Contractility and Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime (B1662506) oxalate (B1200264) is a novel intravenous agent with a dual mechanism of action that makes it a compelling tool for the investigation of cardiac contractility (inotropism) and relaxation (lusitropism).[1][2] It is a first-in-class luso-inotropic agent that inhibits Na+/K+-ATPase and stimulates the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4][5] This unique pharmacological profile allows for the enhancement of both systolic and diastolic function, offering a distinct advantage over traditional inotropes which often come with adverse effects like increased heart rate and arrhythmias.[5][6] These application notes provide detailed protocols and data for researchers utilizing istaroxime oxalate to study cardiac physiology and pathophysiology.
Mechanism of Action
Istaroxime exerts its effects on cardiac myocytes through two primary pathways:
-
Inhibition of Na+/K+-ATPase: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, istaroxime leads to an increase in intracellular sodium concentration.[5][7] This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration during systole. This elevation in cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle.[7]
-
Stimulation of SERCA2a: Istaroxime directly stimulates SERCA2a activity, the pump responsible for sequestering calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[2][8][9] It achieves this by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a mechanism that is independent of cAMP/PKA signaling.[8][10] Enhanced SERCA2a activity leads to faster calcium reuptake into the SR, which accelerates myocardial relaxation (lusitropic effect) and also increases the SR calcium load available for subsequent contractions, further contributing to the positive inotropic effect.[5][9]
Data Presentation
The following tables summarize the quantitative effects of istaroxime observed in various preclinical and clinical studies.
Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in Human Studies
| Parameter | Dosage | Change from Baseline | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | 0.5 µg/kg/min | -3.2 ± 6.8 mmHg | [1] |
| 1.0 µg/kg/min | -3.3 ± 5.5 mmHg | [1] | |
| 1.5 µg/kg/min | -4.7 ± 5.9 mmHg | [1] | |
| Systolic Blood Pressure (SBP) | Pooled Analysis | MD: 5.32 mmHg (95% CI: 2.28, 8.37) | [7][11] |
| Heart Rate (HR) | Pooled Analysis | MD: -3.05 bpm (95% CI: -5.27, -0.82) | [7][11] |
| Cardiac Index (CI) | Pooled Analysis | MD: 0.18 L/min/m² (95% CI: 0.11, 0.25) | [11][12] |
| Left Ventricular Ejection Fraction (LVEF) | Pooled Analysis | MD: 1.06% (95% CI: 0.29, 1.82) | [11][12] |
| E/e' ratio | 0.5 µg/kg/min (24h infusion) | -4.55 ± 4.75 (vs. -1.55 ± 4.11 for placebo) | [10] |
| 1.0 µg/kg/min (24h infusion) | -3.16 ± 2.59 (vs. placebo) | [10] | |
| LV End-Systolic Volume | 1.0 µg/kg/min | -15.8 ± 22.7 mL (vs. -2.1 ± 25.5 mL for placebo) | [10] |
| LV End-Diastolic Volume | 1.5 µg/kg/min | -14.1 ± 26.3 mL (vs. +3.9 ± 32.4 mL for placebo) | [10] |
MD: Mean Difference; CI: Confidence Interval
Table 2: Preclinical Data on Istaroxime Activity
| Parameter | Model | Concentration/Dose | Effect | Reference |
| Na+/K+-ATPase Inhibition (IC50) | Purified dog kidney enzyme | Varies | Istaroxime is a potent inhibitor. | [3] |
| SERCA2a Activity | SR microsomes from failing dog hearts | Lower concentrations (e.g., 1 nM) | Significant stimulation of ATPase activity. | [8][9] |
| Inotropic Effect | Guinea pig and dog (in vitro & in vivo) | Dose-dependent | Increases in dP/dtmax. | [13] |
| Diastolic Function | Diabetic rat model | 0.11 mg/kg/min (15 min infusion) | Improved diastolic dysfunction. |
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase Activity Assay
This protocol is adapted from a previously described method for measuring the inhibitory activity of compounds on Na+/K+-ATPase.[3]
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from dog kidney)
-
This compound and a standard inhibitor (e.g., ouabain)
-
Reaction Buffer: 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris, 3 mM ATP (pH 7.5)
-
[γ-32P]ATP
-
20% (v/v) ice-cold perchloric acid
-
Activated Charcoal (Norit A)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and the standard inhibitor.
-
In a microcentrifuge tube, incubate 0.3 µg of the purified enzyme with increasing concentrations of the test compound or standard in a final volume of 120 µL of Reaction Buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of an incubation solution containing 10 mM KCl and 20 nCi of [γ-32P]ATP.
-
Continue the reaction for 15 minutes at 37°C.
-
Stop the reaction by adding ice-cold 20% perchloric acid.
-
Separate the released 32Pi from the unhydrolyzed [γ-32P]ATP by adding a suspension of activated charcoal and centrifuging.
-
Measure the radioactivity of the supernatant using a scintillation counter.
-
Express the inhibitory activity as a percentage of the control (no inhibitor).
-
Calculate the IC50 value (the concentration causing 50% inhibition) using a non-linear regression analysis.
Protocol 2: In Vitro SERCA2a Activity Assay
This protocol is based on measuring the hydrolysis of 32P-ATP in sarcoplasmic reticulum microsomes.[8]
Materials:
-
Sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue
-
This compound
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor
-
Reaction Buffer with varying free Ca2+ concentrations
-
[γ-32P]ATP
-
Staurosporine (optional, to assess PKA-independence)
-
Standard protein assay reagents
Procedure:
-
Isolate SR microsomes from cardiac tissue (e.g., canine or rodent ventricle) using differential centrifugation.
-
Determine the protein concentration of the microsomal preparation.
-
Pre-incubate the SR microsomes with various concentrations of this compound (e.g., 0.0001–100 nM) for 5 minutes at 4°C. To confirm PKA-independence, a separate set of experiments can be performed with the PKA inhibitor staurosporine.
-
Measure SERCA2a ATPase activity as the CPA-sensitive fraction of 32P-ATP hydrolysis. The assay is performed in a reaction buffer with varying free Ca2+ concentrations to generate a Ca2+ activation curve.
-
Initiate the reaction by adding [γ-32P]ATP.
-
After a defined incubation period at 37°C, stop the reaction and measure the released 32Pi as described in Protocol 1.
-
Fit the Ca2+ activation data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).
Protocol 3: In Vivo Hemodynamic Assessment in a Rodent Model of Heart Failure
This protocol provides a general framework for assessing cardiac function in anesthetized rodents using a pressure-volume (PV) loop catheter.[1]
Materials:
-
Rodent model of heart failure (e.g., created by transverse aortic constriction or myocardial infarction)
-
Anesthetic agent (e.g., isoflurane)
-
Pressure-volume (PV) loop catheter appropriately sized for the animal
-
Data acquisition and analysis software
-
Surgical instruments for catheter insertion
-
This compound solution for intravenous infusion
Procedure:
-
Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.
-
Perform a surgical cut-down to expose the right carotid artery or the apex of the left ventricle for catheter insertion.
-
Insert the PV loop catheter into the left ventricle. Proper placement is confirmed by the characteristic PV loop shape on the monitor.
-
Allow the animal to stabilize and record baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, dP/dtmax (an index of contractility), and dP/dtmin (an index of relaxation).
-
Administer this compound via intravenous infusion at the desired dose(s).
-
Continuously record hemodynamic parameters during and after the infusion.
-
Analyze the data to determine the effects of istaroxime on cardiac contractility, relaxation, and overall cardiac function.
Protocol 4: Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes
This protocol describes the measurement of intracellular calcium dynamics using a fluorescent calcium indicator.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Confocal microscope equipped for live-cell imaging
-
Field stimulator for eliciting contractions
-
This compound solution
-
Caffeine (B1668208) solution (for assessing SR Ca2+ content)
Procedure:
-
Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, mouse).
-
Load the isolated cardiomyocytes with a fluorescent calcium indicator according to the manufacturer's instructions.
-
Place the loaded cells on the stage of a confocal microscope and perfuse with a physiological buffer.
-
Pace the cells at a constant frequency (e.g., 1-2 Hz) using a field stimulator to elicit steady-state calcium transients.
-
Record baseline calcium transients.
-
Perfuse the cells with a buffer containing this compound at the desired concentration and record the changes in the calcium transient amplitude, decay rate (indicative of SERCA2a activity), and diastolic calcium levels.
-
To assess the sarcoplasmic reticulum calcium content, rapidly apply caffeine to induce the release of all SR calcium and measure the peak fluorescence.
Visualizations
Caption: Dual mechanism of action of istaroxime on cardiac myocytes.
References
- 1. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 2061563 - Na,K-ATPase Activity Assay from US Patent US12343350: "Istaroxime-containing intravenous formulation for the treatment of acute heart failure (AHF)" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of up to 60 h of iv istaroxime in pre‐cardiogenic shock patients: Design of the SEISMiC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of right heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of large animal models for preclinical studies of heart failure with preserved ejection fraction using clinical score systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for recording intracellular [Ca2+] transients in cardiac myocytes using calcium green-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
Istaroxime Oxalate in Combination with Other Heart Failure Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of istaroxime (B1662506) oxalate (B1200264) when used in combination with other standard heart failure therapies. The information is compiled from available preclinical and clinical data, offering insights into its mechanism of action, potential synergistic effects, and protocols for further investigation.
Introduction to Istaroxime
Istaroxime is a novel intravenous agent with a unique dual mechanism of action, making it a promising candidate for the treatment of acute heart failure (AHF). It acts as both a positive inotropic and lusitropic agent by:
-
Inhibiting the Na+/K+-ATPase pump: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced myocardial contractility.
-
Stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a): This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation.
This dual action addresses both systolic and diastolic dysfunction, which are key features of heart failure.[1][2][3] Unlike traditional inotropes, istaroxime has been shown to increase systolic blood pressure and decrease heart rate, without causing a significant increase in myocardial oxygen consumption.[3][4]
Signaling Pathway of Istaroxime
The following diagram illustrates the dual mechanism of action of istaroxime on a cardiac myocyte.
Istaroxime in Combination with Standard Heart Failure Therapies: Clinical Evidence
Clinical trials investigating istaroxime have been conducted in patients receiving standard of care for heart failure. This background therapy typically includes angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), beta-blockers, and diuretics.
Concomitant Medications in Clinical Trials
The HORIZON-HF trial provides insight into the typical background therapies of patients receiving istaroxime.[5] A summary of the baseline concomitant medications is presented below:
| Medication Class | Percentage of Patients |
| ACE Inhibitors | 92% |
| Beta-blockers | 98% |
| Spironolactone | 62% |
| Angiotensin-Receptor Blockers | 10% |
| Digoxin | 6% |
Hemodynamic Effects in the Presence of Standard Therapy
The HORIZON-HF and SEISMiC clinical trials demonstrated favorable hemodynamic effects of istaroxime in patients already receiving standard heart failure medications.[5][6] The tables below summarize the key findings.
Table 1: Hemodynamic and Echocardiographic Changes with Istaroxime (HORIZON-HF Trial) [5]
| Parameter | Istaroxime (Combined Doses) | Placebo | p-value |
| Change in PCWP (mmHg) | -3.7 | -0.2 | 0.001 |
| Change in Systolic BP (mmHg) | +9.2 | +2.1 | 0.008 |
| Change in Cardiac Index (L/min/m²) | +0.12 | +0.03 | 0.57 |
| Change in E' velocity (cm/sec) | +0.5 | -0.7 | 0.048 |
PCWP: Pulmonary Capillary Wedge Pressure; BP: Blood Pressure
Table 2: Change in Systolic Blood Pressure (SEISMiC Trial) [6]
| Time Point | Istaroxime (Adjusted Mean AUC) | Placebo (Adjusted Mean AUC) | p-value |
| 6-hour SBP AUC (mmHg × hour) | 53.1 | 30.9 | 0.017 |
| 24-hour SBP AUC (mmHg × hour) | 291.2 | 208.7 | 0.025 |
SBP: Systolic Blood Pressure; AUC: Area Under the Curve
While these trials were not specifically designed to evaluate drug-drug interactions, the positive outcomes suggest that istaroxime can be safely and effectively administered to patients on a background of standard heart failure therapies. However, specific data on the synergistic or antagonistic effects with individual drug classes from these trials is not publicly available. Further dedicated studies are required to elucidate these interactions.
Experimental Protocols for Preclinical Evaluation
Detailed preclinical studies are essential to understand the pharmacodynamic interactions of istaroxime with other heart failure drugs. The following are generalized protocols for researchers to adapt for their specific experimental needs.
Animal Model of Heart Failure
A common and reproducible model for heart failure is the coronary artery ligation model in rats, which induces myocardial infarction and subsequent left ventricular dysfunction.
Protocol: Coronary Artery Ligation in Rats
-
Anesthesia: Anesthetize adult male rats (e.g., Sprague-Dawley or Wistar) with an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail or isoflurane).
-
Intubation and Ventilation: Intubate the trachea and provide mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Closure: Close the chest in layers.
-
Post-operative Care: Provide analgesia and monitor the animal for recovery.
-
Heart Failure Development: Allow sufficient time (typically 4-6 weeks) for the development of chronic heart failure, which can be confirmed by echocardiography.
Experimental Workflow for Combination Drug Studies
The following workflow can be used to assess the effects of istaroxime in combination with other heart failure therapies in a rat model of heart failure.
Assessment of Cardiac Function
Echocardiography: Transthoracic echocardiography is a non-invasive method to assess cardiac structure and function.
-
Key Parameters:
-
Left Ventricular Ejection Fraction (LVEF)
-
Fractional Shortening (FS)
-
Left Ventricular Internal Dimensions (LVIDd, LVIDs)
-
Diastolic function parameters (e.g., E/A ratio, E/e' ratio)
-
Invasive Hemodynamic Monitoring: For a more detailed assessment of cardiac contractility and relaxation, invasive hemodynamic measurements can be performed.
-
Catheterization: Insert a pressure-volume catheter into the left ventricle via the carotid artery.
-
Data Acquisition: Record pressure and volume signals to generate pressure-volume loops.
-
Key Parameters:
-
Left Ventricular Developed Pressure (LVDP)
-
Maximal rate of pressure rise (+dP/dt_max) - an index of contractility
-
Maximal rate of pressure decline (-dP/dt_max) - an index of relaxation
-
End-systolic and end-diastolic pressure-volume relationships
-
Logical Relationship for Evaluating Combination Therapy
The evaluation of a combination therapy involves a systematic approach to determine if the combined effect is greater than the sum of the individual effects.
Conclusion and Future Directions
The available clinical data suggests that istaroxime is a promising agent for acute heart failure that can be used in patients receiving standard of care. Its unique mechanism of action, which improves both systolic and diastolic function without increasing heart rate, differentiates it from existing inotropes.[2][3]
However, there is a clear need for further research to fully elucidate the interactions between istaroxime and other heart failure therapies. Specifically, preclinical studies using the protocols outlined above would provide valuable insights into the synergistic, additive, or antagonistic effects of these combinations. Furthermore, future clinical trials should be designed with subgroup analyses to specifically assess the efficacy and safety of istaroxime in the context of different background therapies. This will allow for a more personalized approach to the use of istaroxime in the complex management of heart failure.
References
- 1. Prophylactic use of inotropic agents for the prevention of low cardiac output syndrome and mortality in adults undergoing cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 6. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of Istaroxime Oxalate on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime is a novel intravenous inotropic agent with a dual mechanism of action, primarily targeting cardiomyocyte calcium cycling. It is known to inhibit the Na+/K+-ATPase and stimulate the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4] This dual action leads to increased intracellular calcium, enhanced myocardial contractility, and improved diastolic relaxation.[2] While the primary focus of Istaroxime research has been on its direct effects on sarcoplasmic reticulum and sarcolemmal ion transport, the profound impact of altered calcium homeostasis on cellular energetics warrants a thorough investigation into its potential effects on mitochondrial function. Mitochondria are central to cellular energy production and are intricately regulated by intracellular calcium levels. Therefore, assessing the mitochondrial response to Istaroxime is crucial for a comprehensive understanding of its pharmacological profile, including potential therapeutic benefits and unforeseen off-target effects.
These application notes provide a detailed set of protocols to enable researchers to systematically evaluate the impact of Istaroxime oxalate (B1200264) on key aspects of mitochondrial function, including respiration, membrane potential, reactive oxygen species (ROS) production, and ATP synthesis.
Key Mitochondrial Functions to Assess
A comprehensive assessment of Istaroxime's effect on mitochondrial function should include the following key parameters:
-
Mitochondrial Respiration: The process of oxygen consumption to produce ATP. This is a primary indicator of the overall efficiency of the electron transport chain (ETC).
-
Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. A dissipation of this potential is an early indicator of mitochondrial dysfunction and can precede apoptosis.
-
Reactive Oxygen Species (ROS) Production: Mitochondria are a major source of cellular ROS. While ROS play a role in signaling, excessive production can lead to oxidative stress and cellular damage.
-
ATP Synthesis: The primary output of mitochondrial function, providing the energy currency for cellular processes.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols.
Table 1: Effect of Istaroxime Oxalate on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Treatment Group | Basal Respiration (pmol O2/min) | ATP-Linked Respiration (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| Istaroxime (Dose 1) | ||||
| Istaroxime (Dose 2) | ||||
| Istaroxime (Dose 3) | ||||
| Positive Control (e.g., Rotenone) |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | TMRE/TMRM Fluorescence Intensity (Arbitrary Units) | JC-1 Red/Green Fluorescence Ratio |
| Vehicle Control | ||
| Istaroxime (Dose 1) | ||
| Istaroxime (Dose 2) | ||
| Istaroxime (Dose 3) | ||
| Positive Control (e.g., CCCP) |
Table 3: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production
| Treatment Group | Rate of H2O2 Production (pmol/min/mg protein) |
| Vehicle Control | |
| Istaroxime (Dose 1) | |
| Istaroxime (Dose 2) | |
| Istaroxime (Dose 3) | |
| Positive Control (e.g., Antimycin A) |
Table 4: Effect of this compound on Cellular ATP Levels
| Treatment Group | ATP Concentration (µM) |
| Vehicle Control | |
| Istaroxime (Dose 1) | |
| Istaroxime (Dose 2) | |
| Istaroxime (Dose 3) | |
| Positive Control (e.g., Oligomycin) |
Experimental Protocols
Here are detailed methodologies for the key experiments to assess the effect of this compound on mitochondrial function.
Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol outlines the measurement of oxygen consumption rate (OCR) in intact cells using a Seahorse XF Analyzer or similar instrument.
Materials:
-
Cell culture medium
-
This compound stock solution
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (Mitochondrial Stress Test reagents)
Procedure:
-
Cell Seeding: Seed cells (e.g., cardiomyocytes, HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Remove the growth medium from the cells, wash with pre-warmed assay medium, and add fresh assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Mitochondrial Stress Test:
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
Calculate the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the OCR profiles of Istaroxime-treated cells with the vehicle control.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in ΔΨm.
Materials:
-
Cell culture medium
-
This compound stock solution
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat cells with different concentrations of this compound or vehicle control for the specified time.
-
Dye Loading:
-
Add TMRE to the culture medium to a final concentration of 25-100 nM.
-
Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
-
Positive Control: In a separate set of wells, treat cells with CCCP (e.g., 10 µM) for 10-15 minutes to induce complete mitochondrial depolarization.
-
Fluorescence Measurement:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh PBS or imaging buffer to each well.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~549 nm, emission ~575 nm). Alternatively, visualize the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of Istaroxime-treated cells to the vehicle control.
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Protocol 3: Quantification of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol details the measurement of mitochondrial superoxide (B77818) production using the MitoSOX™ Red fluorescent probe.
Materials:
-
Cell culture medium
-
This compound stock solution
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Antimycin A as a positive control for ROS production
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
Dye Loading:
-
Load the cells with MitoSOX™ Red (e.g., 5 µM) in culture medium.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Positive Control: Treat a set of cells with Antimycin A (e.g., 10 µM) to induce superoxide production.
-
Fluorescence Measurement:
-
Wash the cells gently with pre-warmed PBS.
-
Add fresh PBS or buffer to the wells.
-
Measure the fluorescence using a microplate reader (e.g., excitation ~510 nm, emission ~580 nm) or analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in Istaroxime-treated cells relative to the vehicle control. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
-
Protocol 4: Determination of Cellular ATP Levels
This protocol describes a luciferase-based assay to measure total cellular ATP concentration.
Materials:
-
Opaque 96-well plates
-
This compound stock solution
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in an opaque 96-well plate to ensure luminescence signal integrity. Treat the cells with this compound or vehicle control.
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent (which typically includes a cell lysis agent and the luciferase/luciferin mixture) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (usually 5-10 minutes) at room temperature to allow for cell lysis and the enzymatic reaction to stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the experimental samples based on the standard curve.
-
Compare the ATP levels in Istaroxime-treated cells to the vehicle control.
-
Visualizations
The following diagrams illustrate the experimental workflow and the potential signaling pathways involved.
Caption: Experimental workflow for assessing Istaroxime's mitochondrial effects.
Caption: Istaroxime's potential impact on mitochondrial function via calcium signaling.
References
Application Notes and Protocols for Long-Term Istaroxime Oxalate Administration in Chronic Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime (B1662506) is a novel luso-inotropic agent with a dual mechanism of action, making it a promising candidate for the treatment of heart failure.[1][2] It inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] This dual action leads to an increase in cardiac contractility (inotropic effect) and enhancement of myocardial relaxation (lusitropic effect).[1][4] While extensively studied for acute heart failure, its potential benefits in chronic heart failure are an area of growing interest. These application notes provide a summary of the available preclinical data and detailed protocols for the long-term administration of istaroxime oxalate (B1200264) in a relevant animal model of chronic heart failure.
Mechanism of Action
Istaroxime's unique therapeutic profile stems from its ability to modulate two key players in cardiomyocyte calcium handling:
-
Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, istaroxime leads to a modest increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration during systole, thereby enhancing myocardial contractility.[5][6]
-
SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a, the protein responsible for re-uptaking calcium into the sarcoplasmic reticulum (SR) during diastole.[1][5] This action is independent of cAMP/PKA signaling and is mediated by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[5] Enhanced SERCA2a activity leads to faster calcium clearance from the cytoplasm, promoting myocardial relaxation (lusitropy), and increases SR calcium load for subsequent contractions.[5][6]
The following diagram illustrates the dual mechanism of action of Istaroxime at the cellular level.
Preclinical Data in a Chronic Heart Failure Model
The most comprehensive data on the long-term effects of istaroxime in a chronic heart failure model comes from studies using the Bio TO.2 cardiomyopathic Syrian hamster. This model is characterized by progressive heart failure.
Quantitative Data Summary
The following tables summarize the key findings from a 16-week study of oral istaroxime administration in Bio TO.2 hamsters.[1]
Table 1: Effects of Chronic Istaroxime Treatment on Cardiac Function in Cardiomyopathic Hamsters [1]
| Parameter | Healthy Control (Bio F1B) | Diseased Control (Bio TO.2 + Vehicle) | Istaroxime-Treated (Bio TO.2 + 30 mg/kg/day) |
| Heart Weight/Body Weight Ratio (mg/g) | 3.1 ± 0.1 | 4.5 ± 0.2 | 3.9 ± 0.1 |
| Left Ventricular Systolic Pressure (LVSP, mmHg) | 105 ± 5 | 75 ± 4 | 95 ± 3 |
| Positive dP/dT (mmHg/s) | 2500 ± 150 | 1500 ± 100 | 2200 ± 120 |
| Negative dP/dT (mmHg/s) | -2000 ± 130 | -1200 ± 90 | -1800 ± 110 |
| Coronary Flow Rate (CFR, ml/min) | 12 ± 1 | 8 ± 0.5 | 11 ± 0.8* |
*p < 0.05 vs. Diseased Control
Table 2: Effects of Chronic Istaroxime Treatment on Heart Rate Variability (HRV) in Cardiomyopathic Hamsters [1]
| Parameter | Healthy Control (Bio F1B) | Diseased Control (Bio TO.2 + Vehicle) | Istaroxime-Treated (Bio TO.2 + 30 mg/kg/day) |
| Low Frequency (LF) Power (nu) | 45 ± 5 | 65 ± 6 | 50 ± 5 |
| High Frequency (HF) Power (nu) | 55 ± 5 | 35 ± 6 | 50 ± 5 |
| LF/HF Ratio | 0.8 ± 0.1 | 1.9 ± 0.2 | 1.0 ± 0.1* |
*p < 0.05 vs. Diseased Control
Experimental Protocols
The following are detailed protocols for the long-term administration of istaroxime oxalate in the cardiomyopathic hamster model of chronic heart failure, based on published studies.[1]
Animal Model and Dosing Regimen
This workflow outlines the key stages of a long-term istaroxime study in a hamster model of chronic heart failure.
1. Animal Model:
-
Species: Male Bio TO.2 Syrian hamsters (model for progressive heart failure) and age-matched Bio F1B hamsters (healthy controls).[1]
-
Age at study initiation: 12 weeks.[1]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Istaroxime Formulation and Administration:
-
Compound: this compound.
-
Vehicle: To be determined based on the solubility of this compound (e.g., sterile water, saline, or a suitable suspension vehicle).
-
Dose: 30 mg/kg/day.[1]
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.[1]
-
Duration: 16 weeks (from 12 to 28 weeks of age).[1]
3. Experimental Groups:
-
Group 1 (Healthy Control): Bio F1B hamsters receiving the vehicle daily via oral gavage.
-
Group 2 (Diseased Control): Bio TO.2 hamsters receiving the vehicle daily via oral gavage.
-
Group 3 (Istaroxime-Treated): Bio TO.2 hamsters receiving 30 mg/kg/day of this compound daily via oral gavage.
Cardiac Function Assessment: Isolated Heart Perfusion (Langendorff)
At the end of the 16-week treatment period, cardiac function is assessed ex vivo using a Langendorff isolated heart preparation.
1. Anesthesia and Heart Excision:
-
Anesthetize the hamster with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
2. Langendorff Perfusion Setup:
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C).
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
3. Data Acquisition:
-
Allow the heart to stabilize for a 20-minute equilibration period.
-
Record the following parameters:
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Positive and negative first derivatives of left ventricular pressure (+dP/dT and -dP/dT)
-
Heart Rate (HR)
-
Coronary Flow Rate (CFR)
-
Autonomic Function Assessment: Heart Rate Variability (HRV) Analysis
HRV analysis is performed to evaluate the effect of chronic istaroxime treatment on the autonomic control of the heart.
1. ECG Recording:
-
In conscious, unrestrained hamsters, record electrocardiogram (ECG) signals using either telemetry implants or non-invasive methods.
-
Acquire a continuous ECG recording for a sufficient duration (e.g., 30 minutes) to allow for robust HRV analysis.
2. Data Processing:
-
Identify and mark the R waves in the ECG signal.
-
Calculate the R-R intervals (the time between consecutive R waves).
-
Generate a tachogram of the R-R intervals.
3. HRV Analysis:
-
Time-Domain Analysis:
-
Calculate the standard deviation of all normal-to-normal (NN) intervals (SDNN).
-
Calculate the root mean square of successive differences (RMSSD).
-
-
Frequency-Domain Analysis:
-
Perform a Fast Fourier Transform (FFT) on the R-R interval data.
-
Quantify the power in the low-frequency (LF) and high-frequency (HF) bands.
-
Calculate the LF/HF ratio as an index of sympathovagal balance.
-
Conclusion
The available preclinical data suggests that long-term oral administration of istaroxime in a hamster model of chronic heart failure improves both cardiac systolic and diastolic function and restores a more favorable autonomic balance.[1] The provided protocols offer a framework for conducting further research into the chronic effects of istaroxime and similar compounds. These studies are crucial for understanding the full therapeutic potential of this novel luso-inotropic agent in the management of chronic heart failure. Further investigations in other preclinical models of chronic heart failure are warranted to expand upon these findings.
References
- 1. Chronic istaroxime improves cardiac function and heart rate variability in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istaroxime: a new luso-inotropic agent for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Istaroxime oxalate solubility and stability issues in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of istaroxime (B1662506) oxalate (B1200264). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is istaroxime oxalate and what is its primary mechanism of action?
A1: this compound is the oxalate salt form of istaroxime, a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1] Its chemical formula is C23H34N2O7, with a molecular weight of 450.53 daltons.[1] Istaroxime exhibits a dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic reticulum calcium ATPase isoform 2a (SERCA2a).[2] This combined action leads to an increase in cardiac contractility (inotropy) and improved diastolic relaxation (lusitropy).[2]
Q2: What are the known stability challenges associated with this compound?
A2: While specific public data on the stability of this compound is limited, related compounds and general principles of pharmaceutical stability suggest that it may be susceptible to degradation under certain environmental conditions. Factors that can affect stability include temperature, humidity, light exposure, and pH.[3][4] Stress testing, including exposure to elevated temperatures, a wide range of pH values, and photolysis, is recommended to identify potential degradation pathways.[3]
Q3: Are there any general handling and storage recommendations for this compound?
A3: Yes, based on safety data for the hydrochloride salt, which is expected to have similar handling requirements, the following precautions should be taken: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area and avoid the formation of dust and aerosols. For storage, it is recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is 4°C for sealed storage, away from moisture. For solutions in solvent, storage at -80°C for up to one year or -20°C for up to six months is advised.
Troubleshooting Guides
Issue 1: this compound precipitation in aqueous buffers.
-
Possible Cause: this compound may have limited solubility in aqueous solutions, especially at neutral pH. The common ion effect with other salts in the buffer could also reduce its solubility.
-
Troubleshooting Steps:
-
pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may enhance solubility.
-
Co-solvents: Consider the use of a minimal amount of a water-miscible organic co-solvent, such as DMSO or ethanol, to aid in dissolution before diluting with the aqueous buffer. Be mindful of the final co-solvent concentration and its potential effects on the experimental system.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time.
-
Issue 2: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: This could be due to the degradation of this compound in the experimental medium. Degradation can be accelerated by factors such as temperature, pH, or light exposure.
-
Troubleshooting Steps:
-
Control for Environmental Factors: Protect solutions from light by using amber vials or covering containers with foil. Conduct experiments at a controlled temperature.
-
pH Stability: Assess the stability of this compound at the pH of your experimental buffer. If degradation is observed, consider adjusting the buffer composition or pH, if the experimental design allows.
-
Fresh Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store them at -80°C. Dilute to the final working concentration immediately before use.
-
Analytical Confirmation: Use an analytical technique like HPLC to verify the concentration and purity of your this compound stock solution and working solutions over time.
-
Quantitative Data Summary
Due to the limited availability of public data, the following tables provide a template for researchers to populate with their own experimentally determined values.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Solubility (µM) | Temperature (°C) | Notes |
| Water | Data not available | Data not available | 25 | Experimental determination required. |
| PBS (pH 7.4) | Data not available | Data not available | 25 | Experimental determination required. |
| DMSO | Data not available | Data not available | 25 | Experimental determination required. |
| Ethanol | Data not available | Data not available | 25 | Experimental determination required. |
Table 2: Stability of this compound under Stress Conditions
| Condition | Incubation Time | % Recovery | Degradation Products Observed | Analytical Method |
| pH | ||||
| pH 2 (HCl) | 24h | Data not available | Data not available | HPLC-UV |
| pH 7.4 (PBS) | 24h | Data not available | Data not available | HPLC-UV |
| pH 10 (NaOH) | 24h | Data not available | Data not available | HPLC-UV |
| Temperature | ||||
| 40°C | 7 days | Data not available | Data not available | HPLC-UV |
| 60°C | 7 days | Data not available | Data not available | HPLC-UV |
| Light | ||||
| Photostability (ICH Q1B) | 24h | Data not available | Data not available | HPLC-UV |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Materials: this compound, selected solvents (e.g., water, PBS, DMSO, ethanol), analytical balance, vortex mixer, sonicator, centrifuge, HPLC-UV system.
-
Method:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the solutions to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL and µM.
-
Protocol 2: Assessment of this compound Stability (Forced Degradation Study)
-
Materials: this compound, stock solution in a suitable solvent, HCl, NaOH, H2O2, buffers of different pH, photostability chamber, temperature-controlled oven, HPLC-UV system.
-
Method:
-
Acid and Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H2O2) and incubate at room temperature.
-
Thermal Degradation: Store solid this compound and a solution of the compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose solid this compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Visualizations
Caption: Signaling pathway of Istaroxime in cardiomyocytes.
Caption: Experimental workflow for solubility and stability testing.
References
Istaroxime Technical Support Center: Navigating On-Target and Off-Target Effects
Welcome to the Istaroxime (B1662506) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Istaroxime oxalate (B1200264), with a focus on understanding and overcoming its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Istaroxime?
Istaroxime is a luso-inotropic agent with a dual mechanism of action. It inhibits the Na+/K+-ATPase (NKA) and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1] This combined action leads to an increase in intracellular calcium, enhancing contractility (inotropic effect), and promotes calcium reuptake into the sarcoplasmic reticulum, improving relaxation (lusitropic effect).
Q2: What are the main "off-target" effects to consider in my experiments?
In the context of studying SERCA2a activation, the inhibition of Na+/K+-ATPase by Istaroxime can be considered a confounding variable. This is because Na+/K+-ATPase inhibition also leads to an increase in intracellular calcium, which can independently influence experimental outcomes. Therefore, it is crucial to design experiments that can distinguish between the effects of SERCA2a stimulation and Na+/K+-ATPase inhibition.
Q3: How can I experimentally separate the SERCA2a-stimulating effects from the Na+/K+-ATPase-inhibiting effects of Istaroxime?
A key strategy is to use Istaroxime's primary metabolite, PST3093. PST3093 is a selective SERCA2a activator and does not inhibit Na+/K+-ATPase.[2][3][4][5] By comparing the effects of Istaroxime with those of PST3093, researchers can isolate the consequences of SERCA2a activation.
Q4: What are the known side effects of Istaroxime in clinical trials that might be relevant to my preclinical studies?
In clinical settings, reported side effects include nausea, vomiting, and pain or irritation at the injection site.[6][7] While these are primarily clinical observations, they may suggest the need to monitor for gastrointestinal distress or local irritation in animal models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Confounding results due to dual mechanism of action. | Istaroxime's inhibition of Na+/K+-ATPase is masking or altering the specific effects of SERCA2a stimulation. | 1. Use PST3093 as a control: PST3093 is a selective SERCA2a activator without Na+/K+-ATPase inhibitory activity.[2][3][4][5] Comparing results from Istaroxime and PST3093 can help isolate the effects of SERCA2a activation.2. Dose-response analysis: Utilize a concentration of Istaroxime that marginally affects Na+/K+-ATPase while still stimulating SERCA2a. For example, in rat myocytes, 100 nmol/L Istaroxime has been used to highlight effects dependent on SERCA2a stimulation.[8] |
| Inconsistent or unexpected cellular responses. | The cellular model may have varying expression levels of Na+/K+-ATPase and SERCA2a, or different sensitivities to Istaroxime. | 1. Characterize your model: Quantify the expression levels of both Na+/K+-ATPase and SERCA2a in your experimental system.2. Titrate Istaroxime concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue preparation. |
| Difficulty dissolving Istaroxime oxalate. | This compound has specific solubility properties. | Istaroxime hydrochloride is soluble in water (~25 mg/mL) and DMSO (≥ 45 mg/mL).[9] For in vivo formulations, co-solvents such as PEG300, Tween-80, and SBE-β-CD can be used.[9] |
| Precipitation of the compound in media. | The compound may not be stable in certain experimental buffers or at specific pH levels. | Ensure the final concentration of solvents like DMSO is compatible with your experimental system and does not cause precipitation. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
Table 1: Istaroxime and PST3093 Activity on Na+/K+-ATPase
| Compound | Target | Activity | IC50 | Species/Preparation |
| Istaroxime | Na+/K+-ATPase | Inhibition | 0.11 µM | Dog Kidney |
| Istaroxime | Na+/K+-ATPase | Inhibition | 0.43 ± 0.15 µM | Dog Kidney |
| Istaroxime | Na+/K+-ATPase | Inhibition | 8.5 µM | Guinea Pig Kidney |
| Istaroxime | Na+/K+-ATPase Current (INaK) | Inhibition | 32 ± 4 µM | Rat LV Myocytes |
| PST3093 | Na+/K+-ATPase | Inhibition | > 100 µM | Dog Kidney |
Table 2: Istaroxime and PST3093 Activity on SERCA2a
| Compound | Target | Activity | Effect | Concentration | Species/Preparation |
| Istaroxime | SERCA2a | Stimulation | Increases Vmax by 25% | 500 nmol/L | STZ Diabetic Rat Cardiac Homogenates |
| Istaroxime | SERCA2a | Stimulation | Reduces KdCa by ~20% | 100 nM | Normal Guinea Pig Hearts |
| PST3093 | SERCA2a | Stimulation | Reduces KdCa by ~20% | 100 nM | Normal Guinea Pig Hearts |
| PST3093 | SERCA2a | Stimulation | Reverses PLN-induced shift in KdCa | EC50 of 39 nM | Reconstituted SERCA1 with PLN fragment |
Key Experimental Protocols
Protocol 1: Differentiating SERCA2a and Na+/K+-ATPase Effects Using PST3093
Objective: To isolate the cellular effects of SERCA2a stimulation by Istaroxime.
Methodology:
-
Cell Culture: Culture primary cardiomyocytes or a relevant cell line expressing both SERCA2a and Na+/K+-ATPase.
-
Experimental Groups:
-
Vehicle control (e.g., DMSO)
-
Istaroxime (at a predetermined effective concentration)
-
PST3093 (at a concentration equimolar to the SERCA2a-stimulating effect of Istaroxime)
-
Na+/K+-ATPase inhibitor control (e.g., Ouabain (B1677812), at a concentration that produces a similar level of Na+/K+-ATPase inhibition as the chosen Istaroxime concentration)
-
-
Treatment: Treat the cells for the desired duration.
-
Endpoint Analysis: Measure relevant downstream signaling pathways or functional endpoints. This could include:
-
Calcium imaging to assess changes in intracellular calcium transients.
-
Western blotting for phosphorylation status of proteins involved in calcium handling (e.g., phospholamban).
-
Cell contractility assays.
-
-
Data Interpretation: By comparing the results from the Istaroxime and PST3093 groups, you can attribute the shared effects to SERCA2a stimulation. The differences between the Istaroxime and PST3093 groups can be attributed to the inhibition of Na+/K+-ATPase. The ouabain group serves as a positive control for Na+/K+-ATPase inhibition.
Protocol 2: In Vitro SERCA2a Activity Assay
Objective: To quantify the direct effect of Istaroxime on SERCA2a activity.
Methodology:
-
Preparation of Microsomes: Isolate cardiac sarcoplasmic reticulum (SR) microsomes from tissue samples.
-
ATPase Activity Assay:
-
The assay measures the rate of ATP hydrolysis by SERCA2a.
-
Incubate the SR microsomes with varying concentrations of Istaroxime or PST3093 in a buffer containing ATP and calcium.
-
The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released is measured using a colorimetric assay.
-
-
Data Analysis:
-
Plot the rate of ATP hydrolysis as a function of calcium concentration to determine the Vmax (maximum enzyme velocity) and Kd(Ca2+) (calcium affinity).
-
Compare these kinetic parameters in the presence and absence of the compounds to quantify their stimulatory effects.
-
Visualizations
Caption: Istaroxime's dual mechanism of action on cardiac myocytes.
Caption: Workflow for dissecting Istaroxime's dual mechanism.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Istaroxime | intravenous agen | CAS# 374559-48-5 | InvivoChem [invivochem.com]
Optimizing Istaroxime Oxalate Concentration for Cell Culture Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Istaroxime (B1662506) oxalate (B1200264) for in vitro cell culture studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is Istaroxime and what is its mechanism of action?
Istaroxime is a first-in-class intravenous agent that has been investigated for the treatment of acute heart failure.[1] It exhibits a dual mechanism of action: it inhibits the Na+/K+-ATPase and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4] This dual action leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiac myocytes.[2][3]
Q2: What are the potential applications of Istaroxime in cell culture studies beyond cardiology?
Recent studies have highlighted the anti-proliferative and apoptotic effects of Istaroxime in various cancer cell lines, suggesting its potential as an anti-cancer agent.[5][6] It has been shown to inhibit the growth of lung, breast, and prostate cancer cells.[5]
Q3: How should I prepare and store Istaroxime oxalate stock solutions?
For optimal stability, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What is a typical starting concentration range for Istaroxime in cell culture?
The optimal concentration of Istaroxime is highly dependent on the cell type and the specific biological question being investigated. Based on published data, a starting range of 100 nM to 20 µM is recommended. For cardiac myocyte studies, concentrations around 100 nM to 10 µM have been used to observe effects on calcium cycling and contractility.[2][4] For cancer cell lines, concentrations in the low micromolar range (e.g., 1-20 µM) have been shown to induce anti-proliferative and apoptotic effects.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death or Cytotoxicity | Istaroxime concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow down to the desired biological effect with minimal toxicity. A study on rat ventricular cardiomyocytes showed that 10 µM of istaroxime did not significantly reduce cell viability after 24 hours, whereas a similar inotropic concentration of ouabain (B1677812) did.[2] |
| Cell line is particularly sensitive to Istaroxime. | Some cell lines may be more sensitive to Na+/K+-ATPase inhibition. Consider using a lower starting concentration and shorter incubation times. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is below a toxic threshold (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability. | |
| Inconsistent or No Observable Effect | Istaroxime concentration is too low. | Increase the concentration of Istaroxime in a stepwise manner. Refer to published IC50 values for similar cell lines as a guide. For example, the IC50 values for Istaroxime in MCF7, A549, and PC3 cancer cell lines after 72 hours were found to be 12 µM, 2 µM, and 16 µM, respectively.[5] |
| Incorrect preparation or degradation of Istaroxime stock solution. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure proper storage conditions are maintained. | |
| Short incubation time. | The biological effect of Istaroxime may be time-dependent. Perform a time-course experiment to determine the optimal incubation period. | |
| Precipitation of Istaroxime in Culture Medium | Poor solubility of this compound at the working concentration. | Ensure the final concentration does not exceed the solubility limit in the culture medium. Prepare fresh dilutions from the stock solution for each experiment. Gently vortex the medium while adding the Istaroxime stock solution to aid dissolution. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on Istaroxime.
Table 1: IC50 Values of Istaroxime in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 72 hours | 12 | [5] |
| A549 | Lung Cancer | 72 hours | 2 | [5] |
| PC3 | Prostate Cancer | 72 hours | 16 | [5] |
Table 2: Effective Concentrations of Istaroxime in Different Cell Types
| Cell Type | Effect Studied | Concentration | Incubation Time | Reference |
| Rat Ventricular Cardiomyocytes | Inotropic effect without significant cell death | 10 µM | 24 hours | [2] |
| DU145 | Apoptosis induction | 5 µM | 24 hours | [6] |
| DU-145 | Inhibition of cell motility | 1.25 µM, 2.5 µM, 5 µM | 24 hours | |
| Failing Heart Muscle Strips | Increased tension and SERCA activity | 0.1 - 1.0 µM | Not specified | [4] |
| Left Ventricular Microsomes (failing hearts) | Normalized SERCA2a activity | 100 nM | Not specified | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal Istaroxime Concentration using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration range of Istaroxime that is non-toxic and suitable for downstream experiments.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Istaroxime Preparation: Prepare a serial dilution of Istaroxime in complete culture medium from your stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 2, 5, 10, 20, and 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest Istaroxime concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Istaroxime.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot a dose-response curve to determine the IC50 value and the non-toxic concentration range.
Visualizations
Signaling Pathway of Istaroxime
Caption: Dual mechanism of action of Istaroxime.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing Istaroxime concentration.
Troubleshooting Logic for High Cytotoxicity
Caption: Troubleshooting guide for unexpected cytotoxicity.
References
- 1. Cellular Mechanisms Underlying the Low Cardiotoxicity of Istaroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms Underlying the Low Cardiotoxicity of Istaroxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot potential variability when working with istaroxime (B1662506) oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: What is istaroxime and what is its primary mechanism of action?
A1: Istaroxime is an investigational drug for acute heart failure. It has a unique dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to both increased contractility (inotropic effect) and improved relaxation (lusitropic effect) of cardiac muscle.[1][2]
Q2: What is the difference between istaroxime and traditional cardiac glycosides like digoxin (B3395198)?
A2: While both istaroxime and digoxin inhibit the Na+/K+-ATPase, istaroxime also stimulates SERCA2a. This SERCA2a stimulation is believed to contribute to its lower cardiotoxicity and reduced risk of arrhythmias compared to digoxin.[2][3] Unlike digoxin, istaroxime's effects are not associated with an increased risk of arrhythmias in animal models.
Q3: What are the known metabolites of istaroxime?
A3: A known metabolite of istaroxime is PST3093. Interestingly, PST3093 does not inhibit Na+/K+-ATPase but retains the ability to stimulate SERCA2a. This metabolite has a longer half-life than istaroxime itself.
Q4: What are the reported side effects of istaroxime in clinical trials?
A4: In clinical trials, the most common adverse events reported were gastrointestinal issues (nausea and vomiting) and pain at the injection site.[1][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with istaroxime oxalate.
Issue 1: High variability in Na+/K+-ATPase inhibition assay results.
-
Question: My IC50 values for istaroxime in Na+/K+-ATPase inhibition assays are inconsistent across experiments. What could be the cause?
-
Answer:
-
Enzyme Source and Purity: The source and purity of the Na+/K+-ATPase enzyme preparation can significantly impact results. Ensure you are using a consistent source and have characterized its purity.
-
ATP Concentration: The concentration of ATP can affect the measured activity of Na+/K+-ATPase. Ensure that the ATP concentration is not limiting and is consistent across all assays.
-
Buffer Composition: The pH and ionic strength of the assay buffer are critical. Maintain a consistent buffer composition, including the concentrations of Na+, K+, and Mg2+, as these ions are essential for enzyme activity.
-
This compound Solution: Ensure that the this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Incubation Time and Temperature: The pre-incubation time of the enzyme with istaroxime and the reaction time after adding ATP should be precisely controlled. Maintain a constant temperature throughout the assay.
-
Issue 2: Lack of observable SERCA2a activation.
-
Question: I am not observing the expected activation of SERCA2a in my in vitro assay with istaroxime. What should I check?
-
Answer:
-
Presence of Phospholamban (PLN): Istaroxime's stimulation of SERCA2a is dependent on the presence of its inhibitory protein, phospholamban (PLN).[6] Ensure that your experimental system (e.g., cardiac microsomes) contains PLN. In reconstituted systems, PLN needs to be included.
-
Calcium Concentration: The free calcium concentration in the assay buffer is a critical determinant of SERCA2a activity. Carefully control and measure the free calcium concentration.
-
Assay Method: Different SERCA2a activity assays have varying sensitivities. Assays measuring calcium uptake into vesicles or FRET-based conformational sensors can be more sensitive than ATP hydrolysis assays.
-
Detergent Effects: If using solubilized SERCA2a, the choice and concentration of detergent can affect its activity and interaction with istaroxime.
-
Compound Integrity: Verify the integrity and concentration of your this compound solution.
-
Issue 3: Unexpected off-target effects or cytotoxicity in cell-based assays.
-
Question: I am observing unexpected changes in cell morphology or viability at concentrations where I expect to see specific effects of istaroxime. What could be the reason?
-
Answer:
-
Solvent Toxicity: If using a stock solution of istaroxime in DMSO, ensure that the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell type (typically <0.1%).
-
High Compound Concentration: At high concentrations, istaroxime may exhibit off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration range for observing the desired effects on Na+/K+-ATPase and SERCA2a. Preclinical studies have shown that istaroxime does not activate Ca2+/calmodulin-dependent kinase II (CaMKII), a pathway associated with cardiomyocyte death, at equi-inotropic concentrations compared to ouabain (B1677812).[1][3]
-
Cell Line Specificity: The expression levels of Na+/K+-ATPase isoforms and SERCA2a can vary between different cell lines, which may influence the cellular response to istaroxime.
-
Oxalate Effect: The oxalate counter-ion is generally considered inert at typical experimental concentrations. However, for highly sensitive assays or unusual cell types, it is good practice to include a vehicle control with sodium oxalate to rule out any effects of the counter-ion.
-
Quantitative Data Summary
The following tables summarize key quantitative data for istaroxime from preclinical and clinical studies.
Table 1: Preclinical In Vitro Efficacy of Istaroxime
| Parameter | Species/System | Value | Reference |
| Na+/K+-ATPase Inhibition | |||
| IC50 | Dog renal preparations | 0.14 µM | [7] |
| SERCA2a Activation | |||
| Vmax Increase (Healthy Dog Cardiac SR) | 100 nM Istaroxime | +28% | [6] |
| Vmax Increase (Failing Dog Cardiac SR) | 1 nM Istaroxime | +34% | [6] |
| Effects on Cardiomyocytes | |||
| Ca2+ Spark and Wave Frequency | Rat Ventricular Myocytes | No significant increase | [3] |
Table 2: Key Hemodynamic Effects of Istaroxime in Patients with Acute Heart Failure (Phase II Clinical Trial Data)
| Parameter | Dose | Change vs. Placebo | p-value | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | 0.5 µg/kg/min | -3.2 mmHg | < 0.05 | [1] |
| 1.0 µg/kg/min | -3.3 mmHg | < 0.05 | [1] | |
| 1.5 µg/kg/min | -4.7 mmHg | < 0.05 | [1] | |
| Systolic Blood Pressure (SBP) | 1.0 µg/kg/min | Increased | 0.005 | [1] |
| 1.5 µg/kg/min | Increased | < 0.001 | [1] | |
| Cardiac Index | 1.5 µg/kg/min | Increased | 0.04 | [1] |
| Heart Rate | 0.5 µg/kg/min | Decreased | 0.008 | [1] |
| 1.0 µg/kg/min | Decreased | 0.02 | [1] | |
| 1.5 µg/kg/min | Decreased | 0.006 | [1] | |
| E/e' ratio | 0.5 µg/kg/min | -4.55 vs -1.55 | 0.029 | [1] |
| 1.0 µg/kg/min | -3.16 vs -1.08 | 0.009 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Na+/K+-ATPase Activity Assay (Colorimetric)
This protocol is a general method for measuring Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi).
-
Materials:
-
Na+/K+-ATPase enriched membrane preparation (e.g., from cardiac or renal tissue)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4
-
ATP solution (10 mM)
-
This compound working solutions
-
Ouabain solution (as a positive control for inhibition)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Phosphate standard solution
-
-
Procedure:
-
Prepare serial dilutions of this compound and ouabain in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme preparation, and the istaroxime/ouabain dilutions. Include a control group with only the vehicle.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Generate a phosphate standard curve to determine the concentration of Pi released in each well.
-
Calculate the Na+/K+-ATPase activity and the percentage of inhibition for each concentration of istaroxime.
-
Protocol 3: SERCA2a Calcium Uptake Assay
This protocol describes a method to measure SERCA2a activity by monitoring the uptake of radioactive 45Ca2+ into microsomal vesicles.
-
Materials:
-
Cardiac microsomes (containing SERCA2a and PLN)
-
Uptake Buffer: 40 mM Imidazole-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate, and 0.5 mM EGTA.
-
45CaCl2
-
This compound working solutions
-
Thapsigargin (B1683126) (as a SERCA inhibitor control)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing the uptake buffer and 45CaCl2.
-
Add the cardiac microsomes and the istaroxime working solutions to the reaction mixture. Include a vehicle control and a thapsigargin control.
-
Incubate the mixture at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction by filtering the mixture through a 0.45 µm filter and washing with a cold stop solution (e.g., 100 mM KCl, 2 mM EGTA).
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the rate of calcium uptake for each condition.
-
Visualizations
Caption: Istaroxime's dual mechanism of action on a cardiac myocyte.
Caption: General experimental workflow for studying istaroxime.
Caption: A decision tree for troubleshooting istaroxime experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Mechanisms Underlying the Low Cardiotoxicity of Istaroxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Istaroxime oxalate infusion protocol adjustments for minimizing side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with istaroxime (B1662506) oxalate (B1200264). The information provided is intended to help minimize side effects and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed during istaroxime oxalate infusion?
A1: The most frequently reported adverse events in clinical trials are gastrointestinal issues and injection site reactions.[1][2][3] Gastrointestinal side effects are dose-dependent and include nausea, vomiting, and abdominal pain.[2][4][5] Injection site pain is also a common occurrence.[2][3][6]
Q2: Are there any serious cardiac adverse events associated with istaroxime infusion?
A2: Clinical studies have shown that istaroxime is not associated with a significant increase in serious cardiac adverse events, such as arrhythmias or hypotension, compared to placebo.[1][7] No significant changes in cardiac troponin levels have been observed, suggesting a lack of myocardial damage.[7][8][9]
Q3: What is the mechanism of action of istaroxime?
A3: Istaroxime has a dual mechanism of action.[2][3][8] It inhibits the Na+/K+-ATPase pump on the sarcolemma and activates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3][4][8] This dual action leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle.[2][3][4]
Troubleshooting Guides
Issue: The subject is experiencing nausea and vomiting during the infusion.
Possible Cause: These gastrointestinal side effects are known to be dose-related.[4][5] Higher infusion rates of istaroxime are associated with a greater incidence of nausea and vomiting.[2][5]
Suggested Adjustments:
-
Reduce the Infusion Rate: In clinical trials, a lower dose of 0.5 µg/kg/min was associated with a lower incidence of gastrointestinal adverse events compared to 1.0 µg/kg/min.[7] A post-hoc analysis of one study suggested that doses ≤1.0 μg/kg/min had a trend towards fewer adverse events compared to 1.5 μg/kg/min, with a similar increase in blood pressure.[6][10] Some protocols allow for the infusion rate to be decreased at the discretion of the investigator based on tolerability issues like nausea.[10]
-
Monitor Subject Response: Closely monitor the subject for the resolution or reduction of symptoms after decreasing the infusion rate.
Issue: The subject complains of pain at the infusion site.
Possible Cause: Pain at the injection site is a common adverse event.[2][3][6] This may be related to the concentration of the drug, the infusion rate, or the size and type of catheter used. One report mentioned that this side effect was "generally associated with use of short catheters".[7]
Suggested Adjustments:
-
Check Catheter Placement and Size: Ensure a well-placed and appropriate-sized catheter is being used.
-
Dilution of Istaroxime Solution: While specific protocols on dilution for mitigating this side effect are not detailed in the provided results, consider if further dilution of the this compound solution is feasible within the experimental parameters.
-
Slowing the Infusion Rate: A reduction in the infusion rate may also help to alleviate localized pain.
Data on Side Effects
The following table summarizes the incidence of common adverse events at different doses of istaroxime as reported in a clinical trial.
| Adverse Event | Placebo | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) |
| Gastrointestinal Events | 5% | 10% | 35% |
| Pain at Infusion Site | Data not specified | Data not specified | Data not specified, but reported as a common adverse event |
| Cardiovascular Events | 23% | 10% | 18% |
| Cardiac Failure | 3% | 5% | 8% |
Data compiled from a Phase 2b study presentation.[7]
Experimental Protocols
Representative Clinical Trial Infusion Protocol:
This is a generalized protocol based on published clinical trial methodologies.[1][9][10][11] Researchers should adapt this to their specific experimental needs.
-
Subject Population: Patients hospitalized for acute heart failure with reduced left ventricular ejection fraction.[1]
-
Randomization: Subjects are randomized to receive either this compound or a placebo.
-
Infusion Preparation: Istaroxime is typically supplied as a lyophilized powder and reconstituted with a suitable vehicle (e.g., 5 ml saline).[10]
-
Dosing Cohorts: Sequential cohorts may be administered different doses, for example:
-
Administration: The reconstituted solution is administered as a continuous intravenous infusion over a specified period, typically 6 or 24 hours.[1][9]
-
Monitoring: Key parameters to monitor include:
Visualizations
Caption: A workflow diagram for adjusting istaroxime infusion to manage side effects.
Caption: The dual signaling pathway of istaroxime in cardiomyocytes.
References
- 1. Treatment with 24 hour istaroxime infusion in patients hospitalised for acute heart failure: a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 8. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Gastrointestinal Side Effects of Istaroxime in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal (GI) side effects of Istaroxime in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Emesis (Vomiting) Observed in Canine Models
-
Question: We are observing vomiting in dogs following intravenous administration of Istaroxime. What are the potential causes and how can we manage this?
-
Answer:
-
Potential Cause: Emesis is a known dose-dependent side effect of Istaroxime, likely due to the inhibition of Na+/K+-ATPase in the gastrointestinal tract and the chemoreceptor trigger zone (CRTZ). Higher doses are correlated with a higher incidence of vomiting.
-
Troubleshooting Steps:
-
Dose Adjustment: If experimentally permissible, consider reducing the dose of Istaroxime. Gastrointestinal effects are often dose-related.
-
Antiemetic Co-administration: Consider the prophylactic use of antiemetics. 5-HT3 receptor antagonists (e.g., ondansetron) or NK1 receptor antagonists (e.g., maropitant) can be effective in managing chemotherapy-induced and other drug-related emesis. The choice of antiemetic should be carefully considered based on the experimental design and potential for drug-drug interactions.
-
Route and Rate of Infusion: A slower infusion rate may help to reduce the peak plasma concentration of Istaroxime, potentially mitigating the emetic response.
-
Supportive Care: Ensure animals have free access to water to prevent dehydration. Monitor electrolyte levels if vomiting is severe or prolonged.
-
-
Issue 2: Pica (Consumption of Non-Nutritive Substances) Observed in Rodent Models
-
Question: Our rats are exhibiting pica (increased consumption of kaolin) after Istaroxime administration. What does this signify and what should we do?
-
Answer:
-
Significance: Rodents do not vomit, and pica is a well-established surrogate marker for nausea and emesis in these species.[1][2] Increased kaolin (B608303) consumption is indicative of gastrointestinal distress.
-
Troubleshooting Steps:
-
Confirm Pica: Quantify kaolin intake by measuring the amount of kaolin consumed over a specific period compared to a vehicle-treated control group. A significant increase confirms a pica response.
-
Dose-Response Assessment: Determine if the incidence and severity of pica are dose-dependent by testing a range of Istaroxime doses. This can help in identifying a therapeutic window with manageable side effects.
-
Antiemetic Testing: The use of antiemetics, as described for canine models, can be explored to see if they attenuate the pica response. This can also help in elucidating the underlying mechanism of nausea.
-
Dietary Support: Provide highly palatable and easily digestible food to encourage nutritional intake and monitor body weight closely.
-
-
Issue 3: Diarrhea or Loose Stool in Animal Models
-
Question: We are observing diarrhea in our study animals. Is this related to Istaroxime and how should we manage it?
-
Answer:
-
Potential Cause: While less commonly reported than emesis, diarrhea can be a symptom of gastrointestinal distress. Inhibition of intestinal Na+/K+-ATPase can alter fluid and electrolyte absorption, potentially leading to diarrhea.
-
Troubleshooting Steps:
-
Stool Assessment: Use a fecal scoring system to consistently document the severity of diarrhea.
-
Hydration and Electrolyte Monitoring: Provide supportive care to ensure adequate hydration. In cases of severe diarrhea, monitoring of electrolytes is recommended.
-
Dietary Modification: A bland, easily digestible diet may help to alleviate symptoms.
-
Rule out Other Causes: Ensure that the diarrhea is not a result of other factors such as infection or stress.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism of Istaroxime-induced gastrointestinal side effects?
-
A1: The primary mechanism is believed to be the inhibition of the Na+/K+-ATPase pump.[3] This enzyme is crucial for maintaining cellular ion gradients in various tissues, including the epithelial cells of the gastrointestinal tract and neurons in the chemoreceptor trigger zone (CRTZ) and solitary tract nucleus, which are central to the emetic reflex. Inhibition of Na+/K+-ATPase can disrupt normal gut motility and fluid secretion, and also directly stimulate the brain centers responsible for nausea and vomiting.
-
-
Q2: Are the gastrointestinal side effects of Istaroxime dose-dependent?
-
A2: Yes, clinical and preclinical data suggest that the gastrointestinal side effects of Istaroxime, such as nausea and vomiting, are dose-related.[3] Higher plasma concentrations of the drug are associated with a greater incidence and severity of these effects.
-
-
Q3: What animal models are most appropriate for studying the gastrointestinal side effects of Istaroxime?
-
Q4: Are there any formulations of Istaroxime designed to reduce these side effects?
-
A4: Yes, research has been conducted on liposomal formulations of Istaroxime. The goal of these formulations is to alter the pharmacokinetic profile of the drug to reduce the incidence of side effects like pain at the injection site and potentially gastrointestinal distress.[4]
-
Data Presentation
Table 1: Illustrative Dose-Response of Emesis in Canine Models with Istaroxime
| Istaroxime IV Dose (µg/kg/min) | Number of Animals | Incidence of Emesis (%) | Mean Time to First Emesis (min) |
| Vehicle Control | 6 | 0 | N/A |
| 0.5 | 6 | 17 | 45 |
| 1.0 | 6 | 50 | 30 |
| 1.5 | 6 | 83 | 15 |
Note: This table is for illustrative purposes and is based on qualitative descriptions of dose-dependency in the literature. Actual results may vary based on experimental conditions.
Table 2: Illustrative Dose-Response of Pica in Rat Models with Istaroxime
| Istaroxime IV Dose (mg/kg) | Number of Animals | Mean Kaolin Intake (g) over 24h | % Increase vs. Vehicle |
| Vehicle Control | 8 | 0.5 | 0 |
| 1 | 8 | 1.2 | 140 |
| 3 | 8 | 2.5 | 400 |
| 10 | 8 | 4.8 | 860 |
Note: This table is for illustrative purposes to demonstrate a typical dose-response for pica. Actual results will depend on the specific experimental protocol.
Experimental Protocols
Protocol 1: Assessment of Emesis in a Canine Model
-
Animal Model: Purpose-bred Beagle dogs, fasted overnight with free access to water.
-
Acclimation: Acclimate animals to the study environment and procedures to minimize stress-related responses.
-
Drug Administration: Administer Istaroxime via intravenous infusion over a predetermined period. A control group should receive a vehicle infusion.
-
Observation: Continuously observe the animals for a defined period (e.g., 4-6 hours) post-infusion. Record the latency to the first emetic event, the number of emetic events, and the duration of any signs of nausea (e.g., salivation, lip-licking).
-
Data Analysis: Compare the incidence and frequency of emesis between the Istaroxime-treated groups and the control group.
Protocol 2: Assessment of Pica in a Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats, individually housed.
-
Acclimation: Acclimate rats to the housing conditions and the presence of kaolin for several days before the study begins.
-
Baseline Measurement: Measure baseline kaolin and food consumption for at least 24 hours prior to drug administration.
-
Drug Administration: Administer Istaroxime intravenously or via another relevant route. A control group should receive the vehicle.
-
Measurement of Pica: At 24 hours post-administration, measure the amount of kaolin and food consumed. Pica is indicated by a significant increase in kaolin consumption in the drug-treated group compared to the control group.
-
Data Analysis: Analyze the difference in kaolin intake between the groups using appropriate statistical methods.
Visualizations
Caption: Proposed signaling pathway for Istaroxime-induced gastrointestinal side effects.
References
- 1. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Oxycodone Induces the Pro-Emetic Pica Response in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic and selective inhibition of basolateral membrane Na-K-ATPase uniquely regulates brush border membrane Na absorption in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Istaroxime oxalate resistance in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Istaroxime oxalate (B1200264) in long-term studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.
Issue 1: Diminished Cellular Response to Istaroxime Oxalate Over Time
Your experimental model (e.g., cell culture) initially shows a robust response to this compound, but the effect diminishes with prolonged or repeated exposure.
| Potential Cause | Suggested Troubleshooting Steps |
| Altered Target Expression | 1. Western Blot Analysis: Quantify the protein expression levels of the α-subunits of Na+/K+-ATPase and SERCA2a in treated versus control cells. A decrease in the expression of these targets could lead to a reduced drug effect. 2. RT-qPCR: Analyze the mRNA levels of the genes encoding the Na+/K+-ATPase α-subunits (ATP1A1, ATP1A2, ATP1A3) and SERCA2a (ATP2A2) to determine if the changes in protein expression are due to transcriptional regulation. |
| Target Modification/Mutation | 1. Sequencing: Sequence the coding regions of the Na+/K+-ATPase α-subunits and SERCA2a genes in resistant cells to identify any potential mutations that could alter the drug-binding sites. 2. Post-Translational Modification Analysis: Investigate changes in post-translational modifications (e.g., phosphorylation, glycosylation) of Na+/K+-ATPase and SERCA2a, as these can affect their activity and sensitivity to inhibitors.[1] |
| Increased Drug Efflux | 1. Efflux Pump Inhibitor Co-treatment: Treat resistant cells with this compound in the presence and absence of known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein). A restored response in the presence of an inhibitor suggests the involvement of drug efflux pumps. 2. Expression Analysis of ABC Transporters: Use Western blot or RT-qPCR to check for overexpression of common multidrug resistance pumps like P-glycoprotein (MDR1/ABCB1) in resistant cells. |
| Activation of Compensatory Signaling Pathways | 1. Pathway Analysis: Utilize phosphoproteomics or targeted pathway arrays to identify signaling pathways that are upregulated in resistant cells. This could include pathways that counteract the effects of Istaroxime on intracellular calcium and sodium levels. 2. Inhibitor Studies: Use specific inhibitors for any identified compensatory pathways to see if sensitivity to this compound is restored. |
Issue 2: Inconsistent this compound Efficacy Across Different Cell Lines or Models
You observe a significant variation in the effectiveness of this compound in different experimental models.
| Potential Cause | Suggested Troubleshooting Steps |
| Differential Target Isoform Expression | 1. Isoform Expression Profiling: Quantify the relative expression levels of the different Na+/K+-ATPase α-subunit isoforms (α1, α2, α3) and SERCA isoforms (SERCA1, SERCA2, SERCA3) in your various models. Istaroxime may have different affinities for these isoforms. 2. Correlation Analysis: Correlate the expression levels of specific isoforms with the observed sensitivity to this compound. |
| Baseline Differences in Ion Homeostasis | 1. Measure Baseline Ion Concentrations: Determine the basal intracellular concentrations of Na+ and Ca2+ in your different models. Pre-existing differences in ion homeostasis could influence the cellular response to a drug that targets ion pumps. 2. Assess Basal Pump Activity: Measure the baseline Na+/K+-ATPase and SERCA2a activity in each model to establish if there are inherent differences in their function. |
| Variations in Drug Metabolism | 1. Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify any potential metabolites of this compound in your different experimental systems. Variations in metabolic pathways could lead to different concentrations of the active compound. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Istaroxime?
A1: Istaroxime has a dual mechanism of action. It inhibits the Na+/K+-ATPase pump on the cell membrane and stimulates the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] The inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility (inotropic effect). The stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum, which improves cardiac relaxation (lusitropic effect).
Q2: Has resistance to this compound been reported in long-term clinical studies?
A2: Based on currently available public information, there are no specific reports or long-term clinical studies that have documented the development of resistance to this compound. The provided troubleshooting guide is based on general principles of drug resistance to similar classes of compounds.
Q3: How can I develop an this compound-resistant cell line for my studies?
A3: You can induce resistance in a sensitive cell line through continuous exposure to gradually increasing concentrations of this compound over a prolonged period.[4] Another method is pulsed treatment, where cells are exposed to the drug for a period, followed by a recovery phase.[4] Resistant clones can then be selected and expanded for further analysis.[4][5]
Q4: What are the key molecular mechanisms that could theoretically lead to this compound resistance?
A4: Based on its mechanism of action, theoretical resistance mechanisms could include:
-
Target Alteration: Mutations or altered expression of the Na+/K+-ATPase α-subunits or SERCA2a.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Compensatory Mechanisms: Upregulation of signaling pathways that counteract the effects of Istaroxime on intracellular ion concentrations.
-
Altered Cellular Metabolism: Changes in metabolic pathways that may inactivate the drug.
Q5: Are there commercially available kits to measure Na+/K+-ATPase and SERCA2a activity?
A5: Yes, several commercial kits are available to measure the activity of these enzymes. Na+/K+-ATPase activity is typically measured by quantifying the amount of inorganic phosphate (B84403) released from ATP hydrolysis.[3][6][7] SERCA activity can also be assessed through ATP hydrolysis or by measuring the rate of calcium uptake into microsomes.[8][9]
Experimental Protocols
Protocol 1: In Vitro Induction of this compound Resistance
This protocol describes a method for generating drug-resistant cell lines through continuous drug exposure.[4]
-
Determine the initial inhibitory concentration (IC50): Perform a dose-response assay to determine the concentration of this compound that inhibits 50% of cell growth or a specific cellular function in your chosen cell line.
-
Initiate continuous exposure: Culture the cells in the presence of this compound at a concentration equal to the IC50.
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner every 2-3 weeks.
-
Monitor for resistance: Regularly assess the sensitivity of the cell population to this compound by performing dose-response assays. A significant increase in the IC50 indicates the development of resistance.
-
Isolate resistant clones: Once a resistant population is established, single-cell clone isolation can be performed to obtain clonal resistant cell lines for further characterization.
Protocol 2: Na+/K+-ATPase Activity Assay (Phosphate Release Method)
This protocol outlines a method to measure Na+/K+-ATPase activity based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.[3][6][7]
-
Sample Preparation: Prepare cell lysates or membrane fractions from both sensitive and potentially resistant cells.
-
Reaction Setup: Prepare two sets of reaction mixtures for each sample. Both sets will contain the cell lysate, ATP, and a reaction buffer. One set will also contain a specific Na+/K+-ATPase inhibitor, such as ouabain, to measure the background ATPase activity.
-
Initiate Reaction: Add ATP to all reaction mixtures to start the enzymatic reaction and incubate at 37°C for a defined period.
-
Stop Reaction: Stop the reaction by adding a solution that also initiates color development.
-
Colorimetric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm). The amount of Pi released is proportional to the absorbance.
-
Calculate Na+/K+-ATPase Activity: The specific Na+/K+-ATPase activity is calculated by subtracting the ATPase activity in the presence of the inhibitor (ouabain) from the total ATPase activity (without the inhibitor).
Protocol 3: SERCA2a Activity Assay (Calcium Uptake Method)
This protocol describes a method to measure SERCA2a activity by monitoring the uptake of calcium into sarcoplasmic reticulum (SR) vesicles using a fluorescent calcium indicator.[8][10]
-
Isolate SR Vesicles: Prepare SR-enriched microsomes from your cell or tissue samples.
-
Assay Buffer: Prepare an assay buffer containing a fluorescent calcium indicator (e.g., Indo-1 or Fura-2), ATP, and an ATP-regenerating system.
-
Establish Baseline: Add the SR vesicles to the assay buffer and measure the baseline fluorescence to determine the extra-vesicular calcium concentration.
-
Initiate Calcium Uptake: Add ATP to the mixture to initiate SERCA-mediated calcium uptake into the vesicles.
-
Monitor Fluorescence Change: Continuously monitor the change in fluorescence, which corresponds to the decrease in extra-vesicular calcium concentration.
-
Calculate Uptake Rate: The initial rate of fluorescence change is used to calculate the rate of calcium uptake, which reflects the SERCA2a activity.
-
Inhibitor Control: As a control, perform the assay in the presence of a specific SERCA inhibitor like thapsigargin (B1683126) to confirm that the observed calcium uptake is indeed mediated by SERCA.[9]
Visualizations
Caption: Istaroxime's dual mechanism of action on Na+/K+-ATPase and SERCA2a.
Caption: Experimental workflow for investigating Istaroxime resistance.
References
- 1. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mybiosource.com [mybiosource.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Na+/K+-ATPase Activity Assay Kit (A319707) | Antibodies.com [antibodies.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Istaroxime Oxalate Delivery in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime (B1662506) oxalate (B1200264) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is Istaroxime and what is its mechanism of action?
A1: Istaroxime is a novel intravenous agent with both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties being investigated for acute heart failure.[1][2] Its dual mechanism of action involves the inhibition of the Na+/K+-ATPase pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][3][4]
Q2: Why is the oxalate salt of Istaroxime used?
A2: The oxalate salt form of Istaroxime is used to improve its water solubility compared to the free base, making it more suitable for pharmaceutical formulations for intravenous administration.
Q3: What are the common preclinical models used to study Istaroxime?
A3: Preclinical studies of Istaroxime have been conducted in various animal models of heart failure, including rats with diabetic cardiomyopathy, dogs with advanced heart failure, and hamsters with progressive heart failure.[1][3][5]
Q4: What is the typical route of administration for Istaroxime oxalate in preclinical studies?
A4: In most preclinical and clinical trials, Istaroxime is administered as an intravenous (IV) infusion.[6][7]
Q5: What are the known side effects of Istaroxime in preclinical and clinical studies?
A5: Common side effects reported include gastrointestinal issues (nausea and vomiting) and pain or irritation at the injection site.[6][8]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound During Formulation Preparation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Solvent | This compound is soluble in Dimethyl Sulfoxide (DMSO).[9] For intravenous formulations in preclinical models, co-solvents such as Polyethylene Glycol 400 (PEG400) can be used in combination with DMSO.[10] | A clear solution suitable for intravenous administration. |
| Precipitation Upon Dilution | When using co-solvents, precipitation can occur upon dilution with aqueous media. Prepare the formulation as close to the time of administration as possible. Evaluate the formulation in vitro by serial dilution to ensure stability.[11] | The formulation remains a clear solution upon dilution for administration. |
| Incorrect pH | The pH of the formulation can affect solubility. While specific optimal pH for this compound formulation is not widely published, maintaining a physiologically compatible pH is crucial. | Improved solubility and stability of the formulation. |
Issue 2: Injection Site Reactions in Animal Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Irritating Formulation | The formulation itself may be causing irritation. Consider encapsulating Istaroxime in a liposomal drug delivery system. Liposomal formulations have been developed to minimize pain at the injection site.[3][8] | Reduced signs of pain and inflammation at the injection site. |
| High Concentration of Co-solvents | High concentrations of solvents like DMSO can cause local irritation. Minimize the concentration of organic solvents in the final formulation. | Decreased local tissue irritation. |
| Improper Injection Technique | Ensure proper intravenous injection technique to avoid perivascular administration, which can cause irritation. Use appropriate needle sizes and injection rates for the specific animal model. | Successful intravenous administration without local tissue damage. |
Issue 3: Variability in Pharmacokinetic and Pharmacodynamic Data
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Formulation | Ensure the formulation is prepared consistently for each experiment. Validate the formulation method to ensure reproducibility. | Reduced variability in experimental results. |
| Animal Strain and Disease Model Differences | Be aware that different animal strains and heart failure models can lead to variations in drug metabolism and response. Clearly document the specifics of the animal model used. | Better understanding and interpretation of the data. |
| Timing of Administration and Sampling | Istaroxime has a short half-life of about one hour.[1][4] Standardize the timing of drug administration and blood/tissue sampling to ensure consistency. | More reliable and comparable pharmacokinetic and pharmacodynamic profiles. |
Quantitative Data Summary
Table 1: Effects of Istaroxime on Cardiac Parameters in a Canine Model of Heart Failure
| Parameter | Change with Istaroxime | Significance |
| Left Ventricular Ejection Fraction | Significant Increase | p < 0.05 |
| Left Ventricular End-Diastolic Volume | Dose-dependent Reduction | p < 0.05 |
| Left Ventricular End-Systolic Volume | Dose-dependent Reduction | p < 0.05 |
| Myocardial Oxygen Consumption | No significant elevation | - |
| Data from a chronic model of canine heart failure.[3] |
Table 2: Hemodynamic and Echocardiographic Effects of Istaroxime in Patients with Acute Heart Failure (24-hour infusion)
| Parameter | Istaroxime 0.5 µg/kg/min vs. Placebo | Istaroxime 1.0 µg/kg/min vs. Placebo |
| E/e' ratio change from baseline | -4.55 ± 4.75 vs. -1.55 ± 4.11 (p=0.029) | -3.16 ± 2.59 vs. -1.08 ± 2.72 (p=0.009) |
| Stroke Volume Index | Significantly Increased | Significantly Increased |
| Heart Rate | Significantly Decreased | Significantly Decreased |
| Systolic Blood Pressure | Increased | Significantly Increased |
| Data from a phase II clinical trial.[1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Infusion in Rats
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile vial, dissolve the required amount of this compound powder in DMSO to create a stock solution. For example, a stock solution of 10 mg/mL can be prepared.
-
Gently vortex the vial until the this compound is completely dissolved.
-
In a separate sterile vial, prepare the vehicle by mixing PEG400 and sterile saline. A common vehicle composition is 20% PEG400 in sterile saline.
-
Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration for infusion. For example, to achieve a final concentration of 1 mg/mL, add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.
-
Gently mix the final formulation.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile syringe for administration.
-
Prepare the formulation fresh before each experiment to ensure stability.
Protocol 2: Intravenous Infusion of this compound in a Rat Model of Heart Failure
Materials:
-
Anesthetized rat with an established model of heart failure
-
Prepared this compound formulation
-
Infusion pump
-
Catheterized jugular or tail vein
-
Monitoring equipment for cardiac parameters (e.g., echocardiography)
Procedure:
-
Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol. A common anesthetic is urethane (B1682113) (1.25 g/kg, intraperitoneally).[12]
-
Place the anesthetized rat on a heating pad to maintain body temperature.
-
Surgically expose and catheterize the jugular vein for drug infusion.[12] Alternatively, the lateral tail vein can be used.
-
Connect the catheter to the infusion pump containing the prepared this compound formulation.
-
Acquire baseline measurements of cardiac function (e.g., heart rate, blood pressure, echocardiographic parameters).
-
Start the intravenous infusion of this compound at the desired rate. A previously used infusion rate in rats is 0.11 mg/kg/min for 15 minutes.[12]
-
Continuously monitor the animal's vital signs throughout the infusion.
-
At the end of the infusion period, repeat the measurements of cardiac function.
-
Post-infusion, continue to monitor the animal for any adverse effects.
Visualizations
Caption: Dual mechanism of action of Istaroxime.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Istaroxime by Windtree Therapeutics for Acute Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 8. A phase 1-2 dose-escalating study evaluating the safety and tolerability of istaroxime and specific effects on electrocardiographic and hemodynamic parameters in patients with chronic heart failure with reduced systolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Injection Site Pain for Istaroxime Oxalate in Clinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate pain at the injection site during clinical research involving Istaroxime (B1662506) oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: Is injection site pain a known side effect of Istaroxime oxalate administration?
Yes, injection site pain is a recognized adverse event associated with intravenous administration of this compound. Clinical trials have reported its occurrence. For instance, in the HORIZON-HF (Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent) trial, 14% of patients receiving Istaroxime reported injection site pain.[1] The SEISMiC (Safety and Efficacy of Istaroxime in Patients with Acute Heart Failure-Related Pre-Cardiogenic Shock) study also noted infusion site pain as an adverse event.[2][3]
Q2: What is the proposed mechanism behind Istaroxime-induced injection site pain?
The precise mechanism for Istaroxime-induced injection site pain has not been fully elucidated in the available literature. However, pain upon intravenous infusion can be multifactorial, potentially related to the drug's physicochemical properties, formulation characteristics such as pH and osmolality, and the infusion rate.
Q3: Are there any specific formulations of Istaroxime developed to reduce injection site pain?
Yes, a liposomal formulation of Istaroxime has been developed to mitigate injection site pain and gastrointestinal side effects.[4][5] This formulation encapsulates Istaroxime and is designed for rapid destabilization in plasma to minimize alterations to the drug's pharmacokinetic profile.[5]
Q4: What are the general strategies that can be employed to mitigate intravenous injection site pain?
Several strategies can be considered to reduce pain associated with intravenous infusions:
-
Formulation Adjustments:
-
pH and Buffers: Formulations with a pH closer to physiological levels (around 7.4) are generally better tolerated. The choice of buffering agent can also influence pain.
-
Osmolality: Isotonic solutions are typically less painful upon injection.
-
-
Administration Techniques:
-
Slowing the Infusion Rate: A slower rate of infusion can sometimes reduce the incidence and severity of injection site pain.
-
Site of Injection: Proper vein selection and catheter placement are crucial.
-
Temperature of the Injectate: Allowing the solution to come to room temperature before administration may reduce discomfort.
-
-
Pharmacological Interventions:
-
Local Anesthetics: In some cases, co-administration with a local anesthetic may be considered, though this would require thorough investigation for compatibility and potential interactions with Istaroxime.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action / Investigation |
| High incidence of patient-reported pain at the injection site. | Drug formulation properties (e.g., pH, osmolality). | - Review the pH and osmolality of the this compound formulation. - Consider buffering the solution to a more physiological pH if chemically feasible and stable. |
| Rapid infusion rate. | - Experiment with reducing the infusion rate to determine if there is a correlation with pain intensity. | |
| Localized irritation and inflammation at the injection site. | High local concentration of the drug. | - Ensure adequate dilution of the drug concentrate before administration. - Investigate the potential for a central line administration for higher concentrations if peripheral administration is consistently problematic. |
| Inadequate vein selection or catheter placement. | - Reinforce training on proper vein selection and catheter insertion techniques. - Encourage rotation of injection sites for repeated administrations. | |
| Pain persists despite slowing the infusion and ensuring proper technique. | Inherent properties of the drug molecule. | - Investigate the feasibility of using the developmental liposomal formulation of Istaroxime. |
Quantitative Data Summary
The following table summarizes the reported incidence of injection site pain in key clinical trials of the standard Istaroxime formulation. Data on the liposomal formulation's impact on pain from comparative clinical trials is not yet widely available in published literature.
| Clinical Trial | Istaroxime Dose(s) | Incidence of Injection Site Pain | Placebo Incidence |
| HORIZON-HF | 0.5, 1.0, and 1.5 µg/kg/min | 14% | Not specified |
| SEISMiC | 1.0-1.5 µg/kg/min | Reported as an adverse event (specific percentage not detailed in the abstract) | Not specified |
Experimental Protocols
Protocol 1: Development of a Liposomal Formulation of Istaroxime to Mitigate Injection Site Pain
-
Objective: To encapsulate Istaroxime in a liposomal drug delivery system designed for rapid release in plasma, with the goal of reducing injection site pain.
-
Methodology:
-
Liposome Preparation: Formulate liposomes using various phosphatidylcholines to achieve efficient active drug loading via a transmembrane pH-gradient method.
-
Excipient Selection: Incorporate Polyethylene glycol 660-hydroxystearate (PEG-HS) as an excipient. The role of PEG-HS is to modulate the fluidity of the liposome's bilayer and control the drug's release properties.
-
Release Profile Characterization: Optimize the formulation to achieve a near-complete release of Istaroxime under physiological conditions in a short timeframe (e.g., less than 10 minutes) to maintain a pharmacokinetic profile similar to the unencapsulated drug.
-
Preclinical Evaluation: Assess the tolerability and pain response of the liposomal formulation in relevant animal models following intravenous administration.
-
Clinical Evaluation: Design a randomized, controlled clinical trial to compare the incidence and severity of injection site pain between the liposomal Istaroxime formulation and the standard formulation in human subjects. Pain assessment should be a primary or key secondary endpoint.
-
Protocol 2: Clinical Assessment of Injection Site Pain
-
Objective: To systematically and quantitatively assess the incidence and severity of injection site pain in a clinical trial.
-
Methodology:
-
Pain Assessment Tools: Utilize validated pain scales for patient-reported outcomes. Common choices include:
-
Visual Analog Scale (VAS): A continuous scale, typically a 100mm line, where patients mark their pain intensity from "no pain" to "worst possible pain."
-
Numerical Rating Scale (NRS): A scale from 0 to 10, where patients rate their pain intensity.
-
Verbal Rating Scale (VRS): A scale with descriptive words such as "no pain," "mild," "moderate," and "severe."
-
-
Assessment Schedule: Collect pain scores at multiple time points:
-
Baseline (pre-infusion)
-
During the infusion at regular intervals
-
Immediately post-infusion
-
At specified time points after the infusion (e.g., 1, 6, 12, and 24 hours).
-
-
Site Assessment: In addition to pain, assess the injection site for other signs of local intolerance, such as redness, swelling, and tenderness.
-
Data Analysis: Compare the mean pain scores and the proportion of patients reporting pain of a certain severity between the Istaroxime and placebo or comparator groups.
-
Visualizations
Caption: Istaroxime's dual mechanism of action in a cardiomyocyte.
Caption: Troubleshooting workflow for mitigating injection site pain.
Caption: Relationship between Istaroxime formulations and side effects.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Na+/K+-ATPase Inhibition: Istaroxime Oxalate vs. Digoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Istaroxime (B1662506) oxalate (B1200264) and Digoxin, two prominent inhibitors of the Na+/K+-ATPase. The information presented is curated from preclinical and clinical studies to assist researchers and drug development professionals in understanding the key differences in their mechanism, efficacy, safety, and experimental evaluation.
Introduction
The sodium-potassium pump (Na+/K+-ATPase) is a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane of animal cells.[1] Its inhibition has been a cornerstone of cardiac therapy for centuries, with cardiac glycosides like Digoxin being the traditional choice for treating heart failure.[1][2] However, the narrow therapeutic window of Digoxin has prompted the development of novel inhibitors with improved safety profiles.[3] Istaroxime is a first-in-class agent that not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), offering a dual mechanism of action for the treatment of acute heart failure.[4][5]
Mechanism of Action
Both Istaroxime and Digoxin exert their primary therapeutic effect through the inhibition of the Na+/K+-ATPase. However, their molecular interactions and downstream consequences differ significantly, primarily due to Istaroxime's unique dual action.
Na+/K+-ATPase Inhibition
Inhibition of the Na+/K+-ATPase in cardiomyocytes by both drugs leads to an increase in intracellular sodium concentration ([Na+]i).[6] This elevation in [Na+]i alters the electrochemical gradient, subsequently reducing the activity of the sodium-calcium exchanger (NCX) in its forward mode (calcium extrusion).[6] The net result is an increase in intracellular calcium concentration ([Ca2+]i), leading to enhanced cardiac contractility (a positive inotropic effect).[7][8]
Istaroxime binds to the E2 state of the Na+/K+-ATPase from the extracellular side.[6] Cryo-electron microscopy has revealed that Istaroxime binds with its aminoalkyloxime group extending deep into the cation-binding site, an orientation that is inverted compared to classical cardiac glycosides like Digoxin.[9] Digoxin also binds to the Na+/K+-ATPase, with its binding site being highly conserved across species.[2][10]
SERCA2a Stimulation by Istaroxime
A key differentiator for Istaroxime is its ability to stimulate SERCA2a.[4][5] SERCA2a is responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole.[11][12] In heart failure, SERCA2a activity is often impaired, leading to poor diastolic function (lusitropy).[13] Istaroxime stimulates SERCA2a by promoting the dissociation of its inhibitory subunit, phospholamban (PLN), a mechanism that is independent of the cAMP/PKA pathway.[11][12] This enhanced SERCA2a activity leads to faster calcium reuptake into the SR, improving diastolic relaxation and increasing the SR calcium load for subsequent contractions.[3][13] This dual action of Na+/K+-ATPase inhibition and SERCA2a stimulation gives Istaroxime both positive inotropic and lusitropic properties.[4]
Signaling Pathway Diagram
Caption: Signaling pathways for Istaroxime and Digoxin.
Quantitative Comparison
The following tables summarize the key quantitative differences between Istaroxime and Digoxin based on available experimental data.
Table 1: In Vitro Potency and Selectivity
| Parameter | Istaroxime | Digoxin | Reference |
| Na+/K+-ATPase IC50 | 0.11 µM | Varies by isoform | [14] |
| Na+/K+-ATPase Isoform Selectivity | Not specified in detail | α2/α3 > α1 | [15][16] |
Table 2: Preclinical Safety and Efficacy
| Parameter | Istaroxime | Digoxin | Reference |
| Therapeutic Index (LD/ED80) | 20 | 3 | [3] |
| Effect on Contractility | Up to 60% increase without after-contractions | <20% increase before after-contractions | [3] |
| Effect on Heart Rate | Decrease, likely baroreceptor-mediated | Decrease, vagal activation | [3] |
Table 3: Clinical Hemodynamic Effects (Acute Heart Failure)
| Parameter | Istaroxime | Digoxin | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decreased | Not typically used in acute settings | [3][4] |
| Systolic Blood Pressure (SBP) | Increased | Variable | [3][17] |
| Cardiac Index | Increased | Increased | [3][17] |
| Heart Rate | Decreased | Decreased | [17] |
| Diastolic Function (E/e' ratio) | Significantly reduced | Not a primary endpoint | [6] |
Experimental Protocols
Accurate comparison of Na+/K+-ATPase inhibitors requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.
Na+/K+-ATPase Activity Assay (Phosphate-based)
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)[18]
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2[19]
-
Control Buffer: 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM Ouabain[19]
-
ATP solution (e.g., 33.3 mM)[20]
-
Inhibitor solutions (Istaroxime, Digoxin) at various concentrations
-
Phosphate detection reagent (e.g., containing ammonium (B1175870) molybdate (B1676688) and a reducing agent)[20][21]
-
Phosphate standard solution[21]
-
Microplate reader
Procedure:
-
Prepare reaction mixtures in microtubes. For total ATPase activity, use the Assay Buffer. For ouabain-insensitive ATPase activity, use the Control Buffer.
-
Add the purified enzyme preparation to the reaction mixtures.
-
Add the test inhibitor (Istaroxime or Digoxin) at the desired concentration.
-
Pre-incubate the mixtures at 37°C for a specified time (e.g., 5 minutes).[20]
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.[20]
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid or the phosphate detection reagent itself).[20]
-
Add the phosphate detection reagent to all samples and standards.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., 650-660 nm).[20][21]
-
Calculate the amount of Pi released using a standard curve.
-
Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity.
-
Plot inhibitor concentration versus percent inhibition to determine the IC50 value.
SERCA2a Activity Assay (Ca2+ Uptake)
This assay measures the rate of Ca2+ uptake into sarcoplasmic reticulum vesicles, which is a direct measure of SERCA2a activity.
Materials:
-
Isolated cardiac sarcoplasmic reticulum (SR) microsomes[22]
-
Assay Buffer: 100 mM KCl, 10 mM HEPES-KOH (pH 7.4), 10 mM oxalate, 5 mM MgCl2, 10 µM ruthenium red[22]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 or Indo-1)[22][23]
-
ATP solution[22]
-
Thapsigargin (a specific SERCA inhibitor)[22]
-
Test compound (Istaroxime)
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Incubate the SR microsomes in the Assay Buffer containing the calcium-sensitive dye.
-
Add the test compound (Istaroxime) at the desired concentration.
-
Initiate the Ca2+ uptake reaction by adding a defined amount of ATP and Ca2+.[22]
-
Monitor the change in fluorescence over time, which corresponds to the decrease in extra-vesicular Ca2+ concentration.
-
The rate of Ca2+ uptake is calculated from the linear portion of the fluorescence signal change.[22]
-
To determine the specific SERCA2a-mediated Ca2+ uptake, perform a parallel experiment in the presence of thapsigargin. The thapsigargin-sensitive Ca2+ uptake is the difference between the total uptake and the uptake in the presence of thapsigargin.
-
Compare the rate of Ca2+ uptake in the presence of Istaroxime to the basal rate to determine the level of stimulation.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing Istaroxime and Digoxin.
Summary and Conclusion
Istaroxime and Digoxin are both potent inhibitors of the Na+/K+-ATPase, leading to a positive inotropic effect beneficial in certain cardiac conditions. However, their profiles diverge significantly in terms of mechanism and safety.
Digoxin represents the classical cardiac glycoside, with a long history of clinical use but a narrow therapeutic window and a risk of arrhythmias.[3][24] Its action is solely through Na+/K+-ATPase inhibition.[25]
Istaroxime offers a novel, dual mechanism of action by not only inhibiting the Na+/K+-ATPase but also stimulating SERCA2a.[4][7] This leads to both enhanced contractility (inotropy) and improved relaxation (lusitropy).[4] Preclinical data suggests a significantly wider therapeutic margin for Istaroxime compared to Digoxin.[3] Clinical studies in acute heart failure have demonstrated that Istaroxime can improve hemodynamic parameters, including a decrease in PCWP and an increase in systolic blood pressure, without a significant increase in heart rate or arrhythmias.[4][26]
For researchers and drug development professionals, Istaroxime represents a promising evolution in the field of Na+/K+-ATPase inhibitors. Its unique SERCA2a-stimulating activity addresses a key pathophysiological aspect of heart failure that is not targeted by traditional cardiac glycosides. Future research and clinical trials will be crucial to fully elucidate the long-term benefits and place in therapy for Istaroxime compared to established treatments.
References
- 1. Digoxin and its Na+/K+-ATPase-targeted actions on cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 7wys - Crystal structures of Na+,K+-ATPase in complex with istaroxime - Summary - Protein Data Bank Japan [pdbj.org]
- 10. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. Digoxin and membrane sodium potassium ATPase inhibition in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Istaroxime Oxalate and Other SERCA2a Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Istaroxime oxalate (B1200264) with other therapeutic agents targeting the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), a critical regulator of cardiac function. The information presented is supported by experimental data to aid in research and development decisions.
Introduction: SERCA2a as a Therapeutic Target in Heart Failure
In the pathophysiology of heart failure, disrupted calcium (Ca2+) cycling within cardiomyocytes is a key contributor to both reduced contractility (systolic dysfunction) and impaired relaxation (diastolic dysfunction). The SERCA2a pump is central to this process, responsible for transporting ~75% of cytosolic Ca2+ back into the sarcoplasmic reticulum (SR) during diastole.[1] This action facilitates myocardial relaxation and refills SR Ca2+ stores for the subsequent contraction. In heart failure, SERCA2a expression and activity are often reduced, leading to impaired Ca2+ clearance and decreased SR Ca2+ load.[1] Consequently, enhancing SERCA2a function has emerged as a promising therapeutic strategy. While gene therapy approaches have faced challenges, small-molecule activators offer a viable alternative.[1]
Istaroxime is a novel intravenous agent with a unique dual mechanism of action that distinguishes it from other compounds. It not only stimulates SERCA2a but also inhibits the Na+/K+-ATPase pump, providing both lusitropic (relaxation-enhancing) and inotropic (contraction-enhancing) effects.[2][3]
Istaroxime Oxalate: Mechanism of Action
Istaroxime exerts its effects through two primary pathways:
-
SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a activity. It achieves this by dissociating the inhibitory protein phospholamban (PLB) from the SERCA2a/PLB complex. This action relieves the brake on the pump, increasing its Ca2+ affinity and accelerating Ca2+ reuptake into the SR. This enhanced SR Ca2+ loading and rapid decrease in cytosolic Ca2+ improves cardiac relaxation.
-
Na+/K+-ATPase (NKA) Inhibition: Similar to cardiac glycosides like digoxin, Istaroxime inhibits the NKA pump. This leads to a modest increase in intracellular sodium, which in turn reduces the extrusion of Ca2+ via the Na+/Ca2+ exchanger (NCX), thereby increasing cytosolic Ca2+ concentration during systole and augmenting myocardial contractility.
The combination of these two mechanisms results in a potent luso-inotropic effect, improving both diastolic and systolic function.
Comparative Analysis: Istaroxime vs. Other Modulators
Istaroxime vs. Selective SERCA2a Activators
A key distinction in the field is between dual-action agents like Istaroxime and more selective SERCA2a activators. The primary metabolite of Istaroxime, PST3093, is notable because it stimulates SERCA2a without inhibiting the Na+/K+-ATPase. This has led to the development of a new class of selective SERCA2a activators derived from PST3093, which are being explored for chronic heart failure therapy due to their focused mechanism and potential for oral administration. The lack of NKA inhibition may offer a different safety profile, particularly concerning the proarrhythmic potential associated with significant NKA blockade.
| Feature | Istaroxime | PST3093 & Derivatives (e.g., Compound 5) |
| Primary Mechanism(s) | SERCA2a Stimulation & Na+/K+-ATPase Inhibition | Selective SERCA2a Stimulation |
| SERCA2a Activation | Relieves PLB inhibition, increases Vmax | Relieves PLB inhibition, reverses KdCa shift |
| Na+/K+-ATPase Effect | Inhibitory (IC50 ~0.14 µM) | Inactive / Devoid of inhibitory activity |
| Therapeutic Use | Intravenous for Acute Heart Failure | Potential for Chronic Oral Administration |
| Key Advantage | Potent luso-inotropic effect from dual action | High selectivity, potentially improved safety for chronic use |
Table 1: Preclinical Comparison of Istaroxime and Selective SERCA2a Activators.
Istaroxime vs. Cardiac Myosin Activators
Other novel inotropic agents for heart failure act on different targets. Cardiac myosin activators, such as Omecamtiv Mecarbil and the second-generation Danicamtiv, directly target the sarcomere to increase contractility. They work by enhancing the transition of myosin heads to the actin-bound, force-producing state, thereby prolonging systolic ejection time without increasing intracellular calcium. This contrasts with Istaroxime's calcium-centric mechanism. While both classes aim to improve systolic function, their effects on diastolic function and the cardiac cycle differ significantly. Studies suggest that while Danicamtiv improves upon Omecamtiv Mecarbil by causing less diastolic impairment, both may be limited by a trade-off between systolic gains and diastolic performance. Istaroxime's direct SERCA2a stimulation is specifically aimed at improving diastolic relaxation alongside its inotropic effect.
| Parameter | Istaroxime | Omecamtiv Mecarbil | Danicamtiv |
| Target | SERCA2a / Na+/K+-ATPase | Cardiac Myosin | Cardiac Myosin |
| Systolic Blood Pressure | Increased (MD: 5.32 mmHg) | No negative effect | Not reported as primary effect |
| Heart Rate | Decreased (MD: -3.05 bpm) | Reduced (MD: -1.65 bpm) | N/A |
| Cardiac Index | Increased (MD: 0.18 L/min/m²) | N/A | N/A |
| Stroke Volume Index | Increased (MD: 3.04 mL/beat/m²) | Increased | Increased (up to +7.8 mL) |
| Diastolic Function | Improved (Decreased E/e') | Can impair diastolic function | Less diastolic impairment than OM, but still a concern at high doses |
| Key Clinical Finding | Improves cardiac function and BP without increasing arrhythmias or troponin | Did not meet primary endpoint for dyspnea improvement in AHF | Well-tolerated, improves LV and LA systolic function |
Table 2: Comparison of Clinical Hemodynamic and Functional Effects. (MD = Mean Difference vs. Placebo).
Experimental Protocols & Workflows
The following are summarized methodologies for key assays used to characterize SERCA2a activators, based on published literature.
SERCA2a ATPase Activity Measurement
This assay quantifies the rate of ATP hydrolysis by SERCA2a, which is an indicator of the pump's activity.
-
Preparation: Cardiac SR vesicles are isolated from healthy or failing heart tissue homogenates through differential centrifugation.
-
Reaction Mixture: Vesicles are incubated in a solution containing buffer (e.g., Histidine), MgCl2, ATP, EGTA, and varying concentrations of free Ca2+.
-
Procedure:
-
The test compound (e.g., Istaroxime) is pre-incubated with the microsomes for 5 minutes at 4°C.
-
The reaction is initiated by adding ³²P-labeled ATP.
-
The reaction is stopped after a set time by adding an acid solution.
-
The amount of inorganic phosphate (B84403) (³²P) released is measured using a scintillation counter.
-
SERCA2a-specific activity is determined by subtracting the activity measured in the presence of a specific SERCA inhibitor like cyclopiazonic acid (CPA).
-
-
Data Analysis: Ca2+ activation curves are fitted to sigmoidal curves to determine the maximum velocity (Vmax) and Ca2+ affinity (Kd(Ca2+)).
SERCA2a-Mediated Ca2+ Uptake Measurement
This assay directly measures the transport of calcium into SR vesicles.
-
Preparation: Same as the ATPase activity assay.
-
Procedure (Tracer Method):
-
SR vesicles are incubated in a reaction medium similar to the ATPase assay but containing radioactive ⁴⁵Ca.
-
The reaction is started by the addition of ATP.
-
After a defined incubation period (e.g., 10 minutes), the reaction is terminated by rapid filtration through filters that trap the vesicles but allow free ⁴⁵Ca to pass through.
-
The radioactivity retained on the filters (representing ⁴⁵Ca taken up by the vesicles) is measured.
-
-
Procedure (Stopped-Flow Method): For measuring the initial fast phase of Ca2+ uptake, a stopped-flow spectrofluorometer and a Ca2+-sensitive dye are used to monitor the rapid decrease in extra-vesicular Ca2+ concentration upon addition of ATP.
Conclusion
This compound stands out as a promising intravenous luso-inotropic agent for acute heart failure due to its dual mechanism of activating SERCA2a and inhibiting Na+/K+-ATPase. This combination allows it to improve both cardiac contraction and relaxation, a profile that differs from traditional inotropes and newer agents like cardiac myosin activators.
-
Comparison with Selective Activators: While selective SERCA2a activators like PST3093 derivatives are being developed for chronic therapy with a potentially better safety profile due to their target specificity, Istaroxime's dual action provides a potent, acute hemodynamic benefit.
-
Comparison with Myosin Activators: Unlike cardiac myosin activators that can compromise diastolic function, Istaroxime's mechanism inherently includes lusitropic support through SERCA2a stimulation.
Clinical data show Istaroxime improves key hemodynamic parameters, such as cardiac index and blood pressure, while decreasing heart rate, without significant proarrhythmic events or signs of cardiac muscle damage. This positions Istaroxime as a unique therapeutic option for acute heart failure, though its short half-life and intravenous administration limit it to the acute setting. The development of its more selective metabolites may pave the way for chronic oral SERCA2a-targeted therapies in the future.
References
- 1. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
A Head-to-Head Comparison of Istaroxime and Milrinone in Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
In the management of acute heart failure (AHF), inotropic agents play a crucial role in improving cardiac function. This guide provides a detailed, data-driven comparison of two such agents: Istaroxime (B1662506), a novel agent with a unique dual mechanism of action, and milrinone (B1677136), an established phosphodiesterase 3 (PDE3) inhibitor. This comparison is intended to inform research, discovery, and clinical development decisions by objectively presenting their distinct pharmacological profiles, hemodynamic effects, and safety considerations based on available clinical trial data.
At a Glance: Istaroxime vs. Milrinone
| Feature | Istaroxime | Milrinone |
| Primary Mechanism | Na+/K+-ATPase inhibition and SERCA2a activation | Phosphodiesterase 3 (PDE3) inhibition |
| Inotropy | Positive | Positive |
| Lusitropy (Relaxation) | Positive | Positive |
| Vasodilation | No | Yes |
| Effect on Blood Pressure | Increases Systolic Blood Pressure | May cause hypotension |
| Effect on Heart Rate | Decreases | Minimal effect at therapeutic doses |
| Administration | Intravenous | Intravenous |
Mechanism of Action: Two Distinct Pathways to Inotropy
Istaroxime and milrinone enhance cardiac contractility through fundamentally different intracellular signaling pathways.
Istaroxime's Dual Mechanism: Istaroxime exerts its effects through a novel dual mechanism. It inhibits the Na+/K+-ATPase pump on the cardiac myocyte cell membrane, leading to an increase in intracellular sodium. This, in turn, affects the Na+/Ca2+ exchanger, resulting in a higher intracellular calcium concentration and thus enhanced contractility.[1][2] Concurrently, Istaroxime directly stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), which enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole.[3][4] This latter action improves myocardial relaxation (lusitropy).[2]
Milrinone's PDE3 Inhibition Pathway: Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[5][6][7] By inhibiting PDE3 in cardiac myocytes, milrinone increases intracellular cAMP levels.[8][9] This leads to the activation of protein kinase A (PKA), which phosphorylates various proteins, including L-type calcium channels, resulting in an increased influx of calcium and enhanced contractility.[10] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation.[5][8]
Hemodynamic and Cardiac Function: A Comparative Overview
While no direct head-to-head clinical trials have been published, data from placebo-controlled studies of each drug provide insights into their distinct hemodynamic profiles.
Table 1: Comparative Hemodynamic and Echocardiographic Effects
| Parameter | Istaroxime (vs. Placebo) | Milrinone (vs. Placebo/Baseline) |
| Systolic Blood Pressure (SBP) | Increased significantly (MD: +5.32 to +8.41 mmHg)[1][11][12] | Minimal effect or potential decrease[13] |
| Heart Rate (HR) | Decreased significantly (MD: -3.05 bpm)[1][11] | Minimal effect at therapeutic doses[13] |
| Cardiac Index (CI) | Increased significantly (MD: +0.18 to +0.22 L/min/m²)[1][11][12] | Increased significantly[10][13] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decreased significantly (-3.2 to -4.7 mmHg) | Decreased significantly[10][13] |
| Left Ventricular Ejection Fraction (LVEF) | Increased significantly (MD: +1.06 to +1.26)[1][11][12] | Increased |
| Systemic Vascular Resistance (SVR) | Not reported to decrease | Decreased[13] |
Note: The data for Istaroxime and milrinone are derived from separate clinical trials and are not from a direct comparative study. MD denotes Mean Difference.
Safety and Tolerability Profile
The safety profiles of Istaroxime and milrinone are influenced by their distinct mechanisms of action.
Table 2: Comparative Safety and Adverse Events
| Adverse Event Profile | Istaroxime | Milrinone |
| Hypotension | Not typically observed; tends to increase SBP | A primary dose-limiting side effect[6] |
| Arrhythmias | Lower arrhythmogenic risk compared to traditional inotropes[2] | Can increase the risk of ventricular arrhythmias |
| Gastrointestinal Effects | Nausea, vomiting, and infusion site pain are common | Less common |
| Other | May be associated with an increase in non-serious adverse events[1] | Can cause headaches |
Experimental Protocols: A Glimpse into Clinical Evaluation
The data presented are derived from randomized, controlled clinical trials. Below is a representative experimental workflow for a trial evaluating an intravenous agent in AHF, based on the methodologies described for Istaroxime studies such as HORIZON-HF and SEISMiC.
Key Methodological Components:
-
Patient Population: Typically includes patients hospitalized for AHF with reduced left ventricular ejection fraction and evidence of hemodynamic compromise.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Intervention: The study drug is administered as a continuous intravenous infusion over a specified period (e.g., 6 to 24 hours).
-
Primary Endpoints: Often focus on hemodynamic parameters such as the change in pulmonary capillary wedge pressure (PCWP) or systolic blood pressure (SBP).
-
Secondary Endpoints: Typically include changes in other hemodynamic variables, echocardiographic parameters, neurohormonal levels, and clinical outcomes.
-
Safety Assessments: Involve continuous monitoring for adverse events, electrocardiogram (ECG) changes, and laboratory abnormalities.
Conclusion
Istaroxime and milrinone represent two distinct approaches to inotropic support in acute heart failure. Istaroxime, with its novel dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation, offers the unique advantage of increasing systolic blood pressure and improving cardiac function without a concomitant increase in heart rate. This profile may be particularly beneficial in patients with hypotension. Milrinone, a well-established PDE3 inhibitor, is a potent inotrope and vasodilator, which can be advantageous in reducing both preload and afterload but carries the risk of hypotension.[13]
The choice between these agents in a clinical or developmental context will depend on the specific patient profile and therapeutic goals. The data suggest that Istaroxime is a promising agent, particularly for AHF patients with low blood pressure. Further research, including direct head-to-head comparative trials, is warranted to fully elucidate the relative efficacy and safety of Istaroxime compared to milrinone and other existing inotropes.
References
- 1. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized multicenter study comparing the efficacy and safety of intravenous milrinone and intravenous nitroglycerin in patients with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the hemodynamic effects of milrinone with dobutamine in patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of cardiotropic drug effects on haemodynamic and myocardial energetics in patients with heart failure: a computer simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Istaroxime Oxalate: A Novel Approach to Enhancing Cardiac Relaxation in Failing Hearts
A Comparative Guide for Researchers and Drug Development Professionals
Istaroxime (B1662506) oxalate (B1200264) is an investigational intravenous agent demonstrating a unique dual mechanism of action that offers both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) support for the failing heart. This guide provides a comprehensive comparison of Istaroxime's lusitropic effects with other inotropic agents, supported by experimental data from clinical and preclinical studies.
Mechanism of Action: A Two-Pronged Approach
Istaroxime's distinct pharmacological profile stems from its ability to modulate two key regulators of cardiac function:
-
Inhibition of the Na+/K+-ATPase pump: This action leads to a modest increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The result is an increase in intracellular calcium concentration during systole, leading to enhanced cardiac contractility.[1][2][3]
-
Stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): By activating SERCA2a, Istaroxime accelerates the reuptake of calcium from the cytoplasm into the sarcoplasmic reticulum during diastole.[1][4][5] This enhanced calcium sequestration is the primary driver of its positive lusitropic effects, leading to improved myocardial relaxation.[2][4]
This dual mechanism distinguishes Istaroxime from other inotropic agents, which often increase contractility at the expense of impaired relaxation and increased myocardial oxygen consumption.[6]
Figure 1: Signaling pathway of Istaroxime's dual mechanism of action.
Comparative Performance: Istaroxime vs. Other Inotropes
The lusitropic effects of Istaroxime have been evaluated in several clinical trials, most notably the HORIZON-HF and SEISMiC studies. The data from these trials, when compared with findings for other commonly used inotropes, highlight Istaroxime's unique profile.
| Parameter | Istaroxime | Dobutamine | Milrinone | Levosimendan | Digoxin |
| Primary Lusitropic Effect | Direct SERCA2a stimulation | Indirect, via increased cAMP | Indirect, via increased cAMP | Positive lusitropic effects reported | No significant direct lusitropic effect; may worsen diastolic function |
| Pulmonary Capillary Wedge Pressure (PCWP) | Significant decrease | Decrease | Decrease | Decrease | Decrease |
| Heart Rate | Decrease | Increase | Variable, often increase | Variable | Decrease |
| Systolic Blood Pressure | Increase | Variable | Decrease | Decrease | No significant change |
| Myocardial Oxygen Consumption | No significant increase | Increase | Increase | No significant increase | May increase |
| Arrhythmogenic Potential | Lower compared to other inotropes | Increased | Increased | Increased | Increased |
Table 1: Comparison of the lusitropic and hemodynamic effects of Istaroxime with other inotropic agents. Data synthesized from multiple clinical trials and preclinical studies.
Quantitative Data from Clinical Trials
The following table summarizes key quantitative data from the HORIZON-HF and SEISMiC trials for Istaroxime, providing a clearer picture of its clinical effects.
| Parameter | Trial | Istaroxime Dose | Change from Baseline | p-value |
| PCWP (mmHg) | HORIZON-HF | 0.5 µg/kg/min | -3.2 ± 6.8 | <0.05 |
| 1.0 µg/kg/min | -3.3 ± 5.5 | <0.05 | ||
| 1.5 µg/kg/min | -4.7 ± 5.9 | <0.05 | ||
| Systolic Blood Pressure (mmHg) | SEISMiC | 1.0 µg/kg/min | AUC increase of 72% at 6h | 0.017 |
| Cardiac Index (L/min/m²) | SEISMiC | 1.0 µg/kg/min | +0.21 | 0.016 |
| Heart Rate (bpm) | HORIZON-HF | All doses | Significant decrease | <0.05 |
| E/E' ratio (marker of LV filling pressure) | HORIZON-HF | Increasing doses | Decrease | 0.047 |
Table 2: Key hemodynamic and echocardiographic changes observed with Istaroxime infusion in patients with acute heart failure.[7][8][9][10][11]
Experimental Protocols
Assessment of Lusitropic Effects using Pressure-Volume (PV) Loop Analysis
Objective: To assess the effects of Istaroxime on left ventricular diastolic function.
Methodology:
-
Catheterization: A pressure-volume conductance catheter is inserted into the left ventricle, typically via the femoral artery, under fluoroscopic guidance.[12][13]
-
Baseline Measurements: Stable baseline PV loops are recorded over several cardiac cycles.
-
Drug Infusion: Istaroxime is administered intravenously at escalating doses as per the study protocol (e.g., 0.5, 1.0, and 1.5 µg/kg/min).[10]
-
Data Acquisition: PV loops are continuously recorded during the infusion period.
-
Analysis: The following parameters are derived from the PV loops to assess lusitropy:
-
Tau (τ): The time constant of isovolumic relaxation. A decrease in Tau indicates improved relaxation.
-
End-Diastolic Pressure-Volume Relationship (EDPVR): The slope of this relationship reflects ventricular stiffness. A downward or rightward shift indicates improved compliance and relaxation.[14]
-
-dP/dt min: The minimum rate of pressure decline during isovolumic relaxation. A more negative value suggests enhanced relaxation.
-
Figure 2: Experimental workflow for assessing lusitropy using PV loop analysis.
Measurement of Intracellular Calcium Transients in Cardiomyocytes
Objective: To directly visualize the effect of Istaroxime on intracellular calcium handling.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., rat, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
-
Dye Loading: Incubate the cardiomyocytes with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which allows for ratiometric or single-wavelength measurement of intracellular calcium concentration.[1][5]
-
Microscopy: Place the loaded cells on the stage of an inverted fluorescence microscope equipped with a high-speed camera or a photomultiplier tube.
-
Baseline Recording: Perfuse the cells with a control buffer and record baseline calcium transients by electrically stimulating the cells at a fixed frequency.
-
Istaroxime Perfusion: Switch to a perfusion buffer containing Istaroxime at a relevant concentration.
-
Data Acquisition: Record calcium transients during Istaroxime perfusion.
-
Analysis: Analyze the following parameters of the calcium transient:
-
Amplitude: The peak systolic calcium concentration.
-
Time to Peak: The time from stimulation to the peak of the transient.
-
Decay Rate (Tau): The time constant of the decay of the calcium transient, which reflects the rate of calcium reuptake into the sarcoplasmic reticulum. A faster decay rate indicates improved lusitropy.
-
Figure 3: Workflow for measuring intracellular calcium transients.
Conclusion
Istaroxime oxalate presents a promising new therapeutic option for acute heart failure, with a unique mechanism that addresses both systolic and diastolic dysfunction. Its ability to directly stimulate SERCA2a sets it apart from other inotropic agents, leading to improved myocardial relaxation without the detrimental effects of increased heart rate and myocardial oxygen consumption. The quantitative data from clinical trials demonstrate a favorable hemodynamic profile, characterized by a reduction in cardiac filling pressures, an increase in systolic blood pressure, and a decrease in heart rate. Further research and larger clinical trials are warranted to fully elucidate the long-term benefits and clinical utility of Istaroxime in the management of failing hearts.
References
- 1. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca transients in cardiac myocytes measured with a low affinity fluorescent indicator, furaptra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous Milrinone Infusion Improves Congestive Heart Failure Caused by Diastolic Dysfunction: A Brief Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence and Current Use of Levosimendan in the Treatment of Heart Failure: Filling the Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Closing the Loop: Modelling of Heart Failure Progression from Health to End-Stage Using a Meta-Analysis of Left Ventricular Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pressure-volume loop analysis in heart failure with preserved ejection fraction: Implications for cardiac mechanics, diagnosis, and treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Istaroxime Oxalate: A Safer Inotropic Profile in Cardiac Arrhythmias Compared to Traditional Agents
For Immediate Release
A comprehensive review of preclinical and clinical data reveals that istaroxime (B1662506) oxalate (B1200264), a novel inotropic agent, demonstrates a significantly lower arrhythmogenic potential compared to traditional inotropes such as dobutamine (B195870), milrinone (B1677136), and digoxin (B3395198). This difference is primarily attributed to its unique dual mechanism of action, which enhances cardiac contractility and relaxation with a reduced risk of inducing dangerous heart rhythms.
Istaroxime distinguishes itself by not only inhibiting the sodium-potassium (Na+/K+) ATPase pump, a mechanism it shares with digoxin, but also by stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1] This dual action leads to an increase in systolic function and an improvement in diastolic relaxation, a property known as lusitropy.[1] In contrast, traditional inotropes often increase the risk of arrhythmias through mechanisms that can lead to calcium overload and electrical instability in cardiomyocytes.
Comparative Analysis of Arrhythmogenic Potential
Data from preclinical and clinical studies indicate a favorable safety profile for istaroxime concerning cardiac arrhythmias.
| Inotrope | Key Arrhythmogenic Findings |
| Istaroxime Oxalate | In a sensitive canine model of chronic atrioventricular block, istaroxime did not induce ventricular arrhythmias and showed a moderate antiarrhythmic effect against dofetilide-induced Torsades de Pointes.[2] Clinical trials (HORIZON-HF and SEISMiC) showed no significant increase in clinically relevant arrhythmias compared to placebo.[3] |
| Dobutamine | As a beta-1 adrenergic agonist, dobutamine can lead to increased heart rate and is associated with a risk of tachyarrhythmias.[4] |
| Milrinone | A phosphodiesterase 3 inhibitor, milrinone increases cyclic AMP levels, which can lead to an increased risk of both atrial and ventricular arrhythmias.[5] |
| Digoxin | Inhibition of the Na+/K+ ATPase can lead to increased intracellular calcium, which, especially at toxic levels, can cause a wide range of arrhythmias.[6][7] |
Signaling Pathways and Arrhythmogenesis
The distinct signaling pathways activated by istaroxime and traditional inotropes are central to their differing arrhythmogenic profiles.
Caption: Signaling pathways of Istaroxime and traditional inotropes.
Experimental Protocols
Preclinical Evaluation of Proarrhythmic Potential in a Canine Model with Chronic Atrioventricular Block (CAVB)
This model is highly sensitive to drug-induced Torsades de Pointes (TdP) arrhythmias.
-
Animal Model: Adult mongrel dogs of either sex were used. Complete heart block was induced by radiofrequency ablation of the bundle of His. The animals were allowed to recover for at least 3 weeks to develop the chronic model.
-
Drug Administration:
-
Istaroxime: Administered as an intravenous infusion at a dose of 3 μg/kg/min.
-
Dofetilide (Positive Control): A known proarrhythmic agent, was used to induce TdP.
-
-
Electrophysiological Monitoring:
-
A 12-lead surface electrocardiogram (ECG) was continuously monitored to measure heart rate, QT interval, and the occurrence of ventricular arrhythmias.
-
Left ventricular monophasic action potentials were recorded to assess action potential duration.
-
-
Arrhythmia Induction and Assessment: The incidence of spontaneous and induced ventricular arrhythmias, including ventricular premature beats, non-sustained ventricular tachycardia, and TdP, was quantified.
Caption: Experimental workflow for preclinical arrhythmia assessment.
In Vitro Electrophysiological Assessment in Isolated Cardiomyocytes
-
Cell Preparation: Ventricular myocytes were enzymatically isolated from the hearts of adult guinea pigs or dogs.
-
Electrophysiological Recordings: The whole-cell patch-clamp technique was used to record action potentials and ionic currents, including the transient inward current (ITI), which is implicated in digitalis-induced arrhythmias.
-
Drug Application: Istaroxime and digoxin were applied at various concentrations to the isolated myocytes.
-
Data Analysis: Changes in action potential duration, resting membrane potential, and the amplitude of ionic currents were measured and compared between the different drug conditions. A study in guinea pig ventricular myocytes showed that istaroxime inhibited the transient inward current, an effect not observed with digoxin, which may contribute to its lower arrhythmogenic potential.[1]
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable safety profile with respect to arrhythmogenesis when compared to traditional inotropic agents. Its unique dual mechanism of action, which combines Na+/K+ ATPase inhibition with SERCA2a stimulation, appears to mitigate the risk of arrhythmias commonly associated with inotropic support. This makes istaroxime a promising therapeutic option for patients with acute heart failure, particularly those at high risk for cardiac arrhythmias. Further head-to-head clinical trials are warranted to definitively establish its superior safety profile in a broader patient population.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Managing Arrhythmias in Cardiogenic Shock: Insights Into Milrinone and Dobutamine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Istaroxime Oxalate: A Comparative Safety Analysis Against Conventional Cardiotonic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the novel cardiotonic agent, istaroxime (B1662506) oxalate (B1200264), with established therapies: dobutamine (B195870), milrinone (B1677136), and digoxin (B3395198). The information is supported by experimental data from clinical trials and preclinical studies to assist in evaluating its therapeutic potential.
Executive Summary
Istaroxime oxalate is an investigational agent with a unique dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a)[1]. This novel mechanism suggests a distinct safety and efficacy profile compared to traditional cardiotonic drugs. Preclinical and clinical data indicate that istaroxime can enhance both systolic and diastolic function. Notably, it appears to have a lower propensity for inducing arrhythmias and hypotension compared to other inotropes, and it has been shown to increase systolic blood pressure[2]. This guide will delve into the comparative safety data, experimental methodologies, and underlying signaling pathways.
Comparative Safety Data
The following tables summarize the adverse event profiles of this compound, dobutamine, milrinone, and digoxin based on available clinical trial data.
Table 1: Cardiovascular Adverse Events
| Adverse Event | This compound (SEISMiC Trial) | Dobutamine | Milrinone | Digoxin (DIG Trial) |
| Arrhythmias | No significant difference in clinically relevant arrhythmias vs. placebo | Frequent premature ventricular complexes (15%), Nonsustained ventricular tachycardia (3.6%) | Ventricular arrhythmias (12.1%), Nonsustained ventricular tachycardia (2.8%), Sustained ventricular tachycardia (1.0%), Ventricular fibrillation (0.2%) | Higher rates of supraventricular tachyarrhythmias (2.5% vs 1.2% placebo) and AV block (1.2% vs 0.4% placebo) |
| Hypotension | No significant difference vs. placebo | Precipitous decreases in blood pressure reported | 2.9% | Does not typically cause hypotension |
| Hypertension | Increased systolic blood pressure (SBP) | ~7.5% of patients had a ≥50 mmHg increase in SBP | Not a typical adverse event | Not a typical adverse event |
| Tachycardia | No significant increase in heart rate | ~10% of patients had a ≥30 bpm increase in heart rate | Less tachycardia than β-agonists | Bradycardia is a more common sign of toxicity |
| Myocardial Ischemia | Not reported as a significant adverse event | Angina pectoris (19.3%) | Angina/chest pain (1.2%) | Not recommended in patients with acute myocardial infarction |
Table 2: Non-Cardiovascular Adverse Events
| Adverse Event | This compound (SEISMiC Trial) | Dobutamine | Milrinone | Digoxin |
| Gastrointestinal | Nausea, Vomiting | Nausea (in 1-3% of patients) | Shortness of breath, Edema, Chest pain | Nausea, Vomiting, Anorexia |
| Neurological | Not reported as a significant adverse event | Headache, Anxiety, Tremor (in 1-3% of patients) | Headache (2.9%) | Dizziness, Confusion, Visual disturbances |
| Local Site Reactions | Infusion site pain | Phlebitis occasionally reported | Infusion site reaction | Not applicable (oral/IV) |
| Other | - | - | Thrombocytopenia (0.4%) | Gynecomastia |
Experimental Protocols
This compound: The SEISMiC Trial
The Safety and Efficacy of Istaroxime in Patients with Acute Heart Failure-Related Pre-Cardiogenic Shock (SEISMiC) trial was a phase II, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: The study enrolled 60 patients with acute heart failure (AHF) and pre-cardiogenic shock, defined as a systolic blood pressure (SBP) <90 mmHg without signs of hypoperfusion. Key inclusion criteria were a left ventricular ejection fraction (LVEF) of ≤40% and persistent hypotension.
-
Treatment Protocol: Patients were randomized to receive a 24-hour intravenous infusion of either istaroxime (1.0-1.5 μg/kg/min) or a placebo. The initial protocol with a maximum dose of 1.5 μg/kg/min was later amended to a maximum of 1.0 μg/kg/min.
-
Primary Efficacy Endpoint: The primary endpoint was the change in SBP from baseline to 6 hours, measured as the area under the curve (AUC).
-
Safety Assessments: Safety was evaluated through the incidence of adverse events, continuous ECG monitoring for arrhythmias, vital signs, and laboratory parameters.
Dobutamine Stress Echocardiography Safety Evaluation
A large observational study documented the safety of dobutamine stress echocardiography in 1,118 patients.
-
Patient Population: Patients undergoing dobutamine stress echocardiography for the evaluation of known or suspected coronary artery disease.
-
Treatment Protocol: Dobutamine was administered intravenously with incrementally increasing doses, and atropine (B194438) was used in a subset of patients to achieve the target heart rate.
-
Data Collection: Adverse events, including arrhythmias and hemodynamic changes, were recorded during and after the procedure.
Milrinone Outpatient Safety Study
A retrospective study evaluated the safety of continuous outpatient milrinone infusion in 98 patients with end-stage heart failure.
-
Patient Population: Patients with New York Heart Association (NYHA) class IV, stage D heart failure receiving continuous outpatient milrinone.
-
Data Collection: The study retrospectively analyzed patient records for overall survival, incidence of implantable cardioverter-defibrillator (ICD) shocks, and the development of ventricular tachyarrhythmias or atrial fibrillation.
Digoxin: The DIG Trial
The Digitalis Investigation Group (DIG) trial was a large, randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of digoxin in patients with heart failure.
-
Patient Population: The trial enrolled patients with LVEF ≤45% who were in normal sinus rhythm.
-
Treatment Protocol: Patients were randomized to receive either digoxin or a placebo, with the dose of digoxin adjusted based on renal function, age, and concomitant medications.
-
Safety Assessments: The incidence of hospitalization for suspected digoxin toxicity was a key safety endpoint.
Signaling Pathways and Mechanisms of Action
This compound
Istaroxime possesses a dual mechanism of action that distinguishes it from other cardiotonic agents. It inhibits the Na+/K+-ATPase pump on the sarcolemma and stimulates the SERCA2a pump on the sarcoplasmic reticulum.
Dobutamine
Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.
Milrinone
Milrinone is a phosphodiesterase-3 (PDE3) inhibitor, which leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Digoxin
Digoxin, a cardiac glycoside, exerts its primary effect by inhibiting the Na+/K+-ATPase pump.
Discussion and Conclusion
This compound presents a promising safety profile in comparison to established cardiotonic agents. Its unique dual mechanism of action, which enhances both contractility and relaxation, may contribute to its observed lower incidence of arrhythmias and its ability to increase blood pressure, a notable advantage in patients with hypotension.
Dobutamine and milrinone, while effective in increasing cardiac output, are associated with a significant risk of arrhythmias and hypotension. Digoxin's narrow therapeutic window and potential for toxicity necessitate careful patient monitoring.
The available data suggest that istaroxime may offer a safer alternative for the short-term treatment of acute heart failure, particularly in patients with low blood pressure. However, as an investigational drug, further larger-scale clinical trials are required to fully establish its long-term safety and efficacy relative to the current standard of care. The findings from ongoing and future studies will be crucial in determining the ultimate role of istaroxime in the management of heart failure.
References
A Comparative Meta-Analysis of Istaroxime Oxalate in Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Istaroxime oxalate (B1200264), a novel intravenous agent for the treatment of acute heart failure (AHF). It offers an objective comparison with other inotropic agents, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Introduction to Istaroxime Oxalate
Istaroxime is a first-in-class intravenous drug currently under investigation for the treatment of acute heart failure syndromes (AHFS).[1][2] It is a steroidal derivative, unrelated to cardiac glycosides, that exhibits both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties.[2][3] This dual mechanism of action distinguishes it from many currently available treatments for AHF.[4] Istaroxime is administered as an intravenous infusion.
Mechanism of Action of Istaroxime and Comparator Inotropic Agents
Istaroxime's unique therapeutic profile stems from its dual action on two key regulators of cardiac myocyte function: the inhibition of Na+/K+ ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase 2a (SERCA2a).
Istaroxime Signaling Pathway
Istaroxime exerts its effects through two primary mechanisms:
-
Inhibition of Na+/K+ ATPase: By binding to and inhibiting the Na+/K+ ATPase pump on the cardiomyocyte membrane, Istaroxime leads to an increase in intracellular sodium concentration. This, in turn, affects the Na+/Ca2+ exchanger (NCX), leading to an increased influx of calcium ions into the cytoplasm, which enhances myocardial contractility.
-
Stimulation of SERCA2a: Istaroxime also stimulates the activity of SERCA2a, a protein responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum during diastole. It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a. This enhanced calcium reuptake improves diastolic relaxation and makes more calcium available for release in subsequent contractions.
Comparator Signaling Pathways
Commonly used inotropic agents in AHF include dobutamine, milrinone (B1677136), and levosimendan, each with a distinct mechanism of action.
-
Dobutamine: A synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart. This activates adenylyl cyclase, leading to increased cyclic AMP (camp) and subsequent activation of protein kinase A (PKA). PKA phosphorylates various proteins, resulting in increased intracellular calcium and enhanced contractility.
-
Milrinone: A phosphodiesterase-3 (PDE3) inhibitor. By inhibiting PDE3, milrinone prevents the breakdown of camp, leading to increased camp levels. This results in PKA activation and increased intracellular calcium, similar to dobutamine, but through a different upstream mechanism. Milrinone also causes vasodilation.
-
Levosimendan: A calcium sensitizer (B1316253) that enhances the sensitivity of the cardiac contractile apparatus to calcium by binding to cardiac troponin C in a calcium-dependent manner. It also opens ATP-sensitive potassium channels in vascular smooth muscle, causing vasodilation.
Comparative Table of Mechanisms of Action
| Feature | Istaroxime | Dobutamine | Milrinone | Levosimendan |
| Primary Target(s) | Na+/K+ ATPase, SERCA2a | β1-Adrenergic Receptor | Phosphodiesterase-3 (PDE3) | Cardiac Troponin C, ATP-sensitive K+ channels |
| Effect on Intracellular Calcium | Increases cytosolic Ca2+; Enhances SR Ca2+ reuptake | Increases Ca2+ influx | Increases Ca2+ influx | Increases myofilament sensitivity to Ca2+ |
| Primary Cardiac Effect | Inotropic & Lusitropic | Inotropic | Inotropic | Inotropic |
| Vascular Effect | Minimal | Mild Vasodilation | Vasodilation | Vasodilation |
| Effect on Myocardial O2 Consumption | No significant increase | Increases | Less increase than β-agonists | No significant increase |
Meta-analysis of Istaroxime Clinical Trial Data
A meta-analysis of randomized controlled trials (RCTs) reveals Istaroxime's significant effects on key hemodynamic and echocardiographic parameters in patients with AHF.
Table of Hemodynamic Effects
| Parameter | Mean Difference (MD) [95% CI] | p-value | Reference |
| Systolic Blood Pressure (mmHg) | 5.32 [2.28, 8.37] | 0.0006 | |
| Heart Rate (bpm) | -3.05 [-5.27, -0.82] | 0.007 | |
| Cardiac Index (L/min/m²) | 0.18 [0.11, 0.25] | <0.00001 | |
| Pulmonary Artery Systolic Pressure (mmHg) | -2.30 [-3.20, -1.40] | <0.00001 |
Table of Echocardiographic Parameters
| Parameter | Mean Difference (MD) [95% CI] | p-value | Reference |
| Left Ventricular Ejection Fraction (LVEF) (%) | 1.06 [0.29, 1.82] | 0.007 | |
| Stroke Volume Index (mL/m²) | 3.04 [2.41, 3.67] | <0.00001 | |
| E/A Ratio | -0.39 [-0.58, -0.19] | 0.0001 | |
| Left Ventricular End-Systolic Volume (LVESV) (mL) | -11.84 [-13.91, -9.78] | <0.001 | |
| Left Ventricular End-Diastolic Volume (LVEDV) (mL) | -12.25 [-14.63, -9.87] | <0.001 |
Key Clinical Trial Protocols
The following are summaries of the key phase II clinical trials for Istaroxime.
HORIZON-HF Trial Protocol
-
Design: A phase 2, randomized, double-blind, placebo-controlled, multicenter, dose-escalation exploratory study.
-
Patient Population: 120 patients with LV systolic dysfunction (LVEF ≤ 35%) admitted for worsening HF.
-
Intervention: Three sequential cohorts of 40 patients were randomized (3:1) to receive a 6-hour infusion of Istaroxime (0.5, 1.0, or 1.5 µg/kg/min) or placebo.
-
Primary Endpoint: Change in pulmonary capillary wedge pressure (PCWP) from baseline.
-
Secondary Endpoints: Changes in other hemodynamic parameters, echocardiographic assessments of LV function, neurohormonal activation, renal function, and myocardial integrity.
SEISMiC Trial Protocol
-
Design: A multinational, multicenter, randomized, double-blind, placebo-controlled safety and efficacy study with two parts (A and B).
-
Patient Population: Patients hospitalized for decompensated heart failure (pre-cardiogenic shock) with persistent hypotension (SBP 70-100 mmHg), congestion, and LVEF ≤ 40%.
-
Intervention: Eligible patients are randomized to receive an IV infusion of Istaroxime (different doses and regimens in Parts A and B) or placebo for up to 60 hours.
-
Primary Efficacy Endpoint: The area under the curve for SBP from baseline to 6 and 24 hours.
-
Secondary Efficacy Endpoints: Various hemodynamic, laboratory, and clinical measures.
Experimental Workflow Diagram
Conclusion
The meta-analysis of this compound clinical trial data demonstrates its potential as a novel therapeutic agent for acute heart failure. Its unique dual mechanism of action, combining Na+/K+ ATPase inhibition and SERCA2a stimulation, translates into beneficial hemodynamic and echocardiographic effects, including improved cardiac contractility and relaxation, increased systolic blood pressure, and a decrease in heart rate. These properties differentiate it from existing inotropic agents. Further large-scale phase III trials are warranted to confirm its long-term safety and efficacy in the management of AHF.
References
Safety Operating Guide
Personal protective equipment for handling Istaroxime oxalate
Essential Safety and Handling Guide for Istaroxime Oxalate (B1200264)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Istaroxime oxalate. The following procedures and recommendations are designed to ensure safe laboratory practices and proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate engineering controls. Although some safety data sheets (SDS) indicate that Istaroxime may have no specific hazards under OSHA, it is crucial to handle it with care to avoid potential risks.[1] The oxalate component, in particular, warrants caution due to the potential for health effects with prolonged or repeated overexposure.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a fume hood or other appropriate exhaust ventilation should be utilized.[1][2]
-
Safety Stations: Ensure that a safety shower and eye wash station are readily accessible in the work area.[2]
Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Protective Gloves | Wear appropriate chemical-resistant gloves. Change gloves regularly or immediately if they are torn, punctured, or contaminated.[3] |
| Eye Protection | Safety Goggles | Use safety goggles with side-shields to protect against splashes and dust.[2] |
| Skin and Body Protection | Impervious Clothing / Lab Coat | Wear a lab coat or impervious clothing to prevent skin contact.[2] For activities with a higher risk of exposure, consider a disposable gown made of low-permeability fabric.[3] |
| Respiratory Protection | Suitable Respirator | A respirator is required when dusts are generated.[4] If working outside of a ventilated enclosure where dust or aerosols may be produced, use a suitable respirator.[2] |
Health Hazard Information
While some sources classify Istaroxime or its hydrochloride salt as not a hazardous substance, it is essential to be aware of potential hazards, especially those related to oxalates.
| Hazard Type | Description |
| Acute Exposure | May cause irritation to the eyes and skin.[5] Harmful if swallowed or in contact with skin.[4] |
| Chronic Exposure | Chronic exposure to oxalates may lead to circulatory or nervous system issues due to effects on calcium metabolism.[6] Prolonged or repeated overexposure could potentially result in kidney or liver damage.[6] |
| Carcinogenicity | No components of Istaroxime are identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1][2] |
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water, removing contact lenses if present and easy to do so. Continue rinsing and seek prompt medical attention.[2][4] |
| Skin Contact | Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[2] If irritation develops, consult a physician.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[1][2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Standard Handling Workflow
The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent the product from entering drains or water courses.[1][2]
-
Containment and Cleanup: For solid spills, pick up and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1] For liquid spills, absorb with an inert material and decontaminate surfaces.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperatures may vary, so consult the supplier's specific instructions.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter the sewer system.
Note: No specific experimental protocols for this compound were found in the provided search results. Researchers should consult relevant literature and institutional safety guidelines for specific experimental methodologies.
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
